ethyl 3-isopropyl-1H-pyrazole-5-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 5-propan-2-yl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-7(6(2)3)10-11-8/h5-6H,4H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTUMWMASHHTOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423659 | |
| Record name | Ethyl 5-(propan-2-yl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78208-72-7 | |
| Record name | 5-Isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78208-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(propan-2-yl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate is a valuable heterocyclic compound, serving as a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its substituted pyrazole core is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comprehensive overview of the synthetic pathway to this target molecule, delving into the underlying reaction mechanisms, detailed experimental protocols, and the analytical data required for structural verification. The synthesis is primarily achieved through a two-step process: a Claisen condensation to form a key β-ketoester intermediate, followed by a Knorr pyrazole synthesis.
Synthetic Pathway Overview
The synthesis of this compound proceeds via a well-established two-step route. The first step involves the synthesis of the precursor, ethyl 3-oxo-4-methylpentanoate, through a Claisen condensation reaction. This is followed by the cyclization of the β-ketoester with hydrazine hydrate in a Knorr pyrazole synthesis to yield the final product.
Caption: Overall synthetic scheme for this compound.
Part 1: Synthesis of Ethyl 3-oxo-4-methylpentanoate (β-Ketoester Intermediate)
The crucial intermediate, ethyl 3-oxo-4-methylpentanoate (also known as ethyl isobutyrylacetate), is synthesized via a crossed Claisen condensation. This reaction involves the condensation of two different esters, in this case, ethyl isobutyrate and ethyl acetate, in the presence of a strong base like sodium ethoxide.
Mechanism of the Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. The mechanism is initiated by the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent loss of an alkoxide group yields a β-ketoester.[1]
In a crossed Claisen condensation, one of the esters should not have α-hydrogens to prevent self-condensation and improve the yield of the desired product. However, in this specific synthesis, both ethyl isobutyrate and ethyl acetate have α-hydrogens. To favor the desired cross-condensation, the reaction is typically performed by slowly adding ethyl acetate to a solution of ethyl isobutyrate and the base. This keeps the concentration of the more reactive ethyl acetate enolate low, minimizing its self-condensation.
Caption: Mechanism of the crossed Claisen condensation.
Experimental Protocol: Synthesis of Ethyl 3-oxo-4-methylpentanoate
This protocol is based on established procedures for Claisen condensations.[2]
Materials:
-
Ethyl isobutyrate
-
Ethyl acetate
-
Sodium ethoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (dilute)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide and anhydrous toluene.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a mixture of ethyl isobutyrate and ethyl acetate from the dropping funnel over a period of 2-3 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly add dilute hydrochloric acid to neutralize the excess base and quench the reaction.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure ethyl 3-oxo-4-methylpentanoate.
| Parameter | Value | Reference |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 6-9 hours | [2] |
| Purification Method | Vacuum Distillation | [3] |
Part 2: Synthesis of this compound
The final step in the synthesis is the Knorr pyrazole synthesis, a classic and efficient method for constructing pyrazole rings.[4] This reaction involves the condensation of a 1,3-dicarbonyl compound (the β-ketoester synthesized in Part 1) with hydrazine.
Mechanism of the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis proceeds through a series of condensation and cyclization steps. The reaction is typically acid-catalyzed. The hydrazine first reacts with the more reactive ketone carbonyl of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine on the ester carbonyl, leading to cyclization. Subsequent dehydration yields the aromatic pyrazole ring.[5]
Caption: Mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of pyrazole derivatives from β-ketoesters and hydrazine.[6][7]
Materials:
-
Ethyl 3-oxo-4-methylpentanoate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-oxo-4-methylpentanoate in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature. A slight exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
| Parameter | Value | Reference |
| Solvent | Ethanol | [6][7] |
| Catalyst | Glacial Acetic Acid | [6] |
| Reaction Temperature | Reflux | [8] |
| Purification Method | Column Chromatography/Recrystallization | [5] |
Structural Verification and Data
The identity and purity of the synthesized this compound must be confirmed through various spectroscopic techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl ester protons (a quartet and a triplet), an isopropyl group protons (a septet and a doublet), a singlet for the pyrazole ring proton, and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the ethyl group carbons, and the isopropyl group carbons.[9] |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching, C=O stretching of the ester, and C=N and C=C stretching of the pyrazole ring.[10] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₉H₁₄N₂O₂: 182.22 g/mol ).[10] |
Trustworthiness and Self-Validation
The protocols described are based on well-established and widely published synthetic methodologies. The successful synthesis of the intermediate and the final product can be validated at each step.
-
Intermediate Validation: The purity and identity of ethyl 3-oxo-4-methylpentanoate can be confirmed by its boiling point and spectroscopic data (¹H NMR, ¹³C NMR, IR) before proceeding to the next step.
-
Final Product Validation: The final product, this compound, must be rigorously characterized. The obtained spectroscopic data should be compared with literature values for analogous compounds to ensure the correct structure has been synthesized.[10] The purity should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Conclusion
The synthesis of this compound is a straightforward and efficient process that can be reliably performed in a standard organic chemistry laboratory. By following the detailed protocols and understanding the underlying mechanisms of the Claisen condensation and Knorr pyrazole synthesis, researchers can confidently prepare this valuable building block for applications in drug discovery and development. The key to a successful synthesis lies in the careful control of reaction conditions and the thorough purification and characterization of the intermediate and final products.
References
-
PubChem. (n.d.). Ethyl 3-propyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
-
MDPI. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2088-2101. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. Retrieved from [Link]
-
PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 17(1), 32–38. Retrieved from [Link]
-
ACS Publications. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Retrieved from [Link]
-
ResearchGate. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
FABAD Journal of Pharmaceutical Sciences. (2010). Synthesis and Evaluation of the Anticonvulsant Activities of Some 5-(4-substitutedbenzylidene)-6- methyl-4,5-dihydropyridazine-3(2H)-ones. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Retrieved from [Link]
-
ResearchGate. (2018). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 3. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]
- 4. Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Properties of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate: A Key Intermediate in Medicinal Chemistry
Abstract: This document provides an in-depth technical examination of ethyl 3-isopropyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a substituted pyrazole, this molecule serves as a versatile scaffold for the development of novel therapeutic agents, leveraging the pyrazole core's proven role as a pharmacophore in numerous biologically active compounds.[1] This guide details the compound's chemical identity, physicochemical properties, principal synthetic methodologies with mechanistic insights, and comprehensive spectral analysis for structural elucidation. Furthermore, it explores the molecule's chemical reactivity, derivatization potential, and its established significance as a building block in drug discovery programs, particularly in the fields of oncology and inflammation.[1][2] The content herein is curated for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic intermediate.
Molecular Identity and Physicochemical Properties
This compound belongs to the class of pyrazole-5-carboxylic acid esters. The core structure consists of a five-membered aromatic heterocycle with two adjacent nitrogen atoms (the pyrazole ring), substituted with an isopropyl group at the C3 position and an ethyl carboxylate group at the C5 position. The presence of a proton on one of the ring nitrogens designates it as a 1H-pyrazole, which can exist in tautomeric forms.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source / Comment |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₁₄N₂O₂ | Calculated |
| Molecular Weight | 198.22 g/mol | Calculated |
| CAS Number | Not readily available in public databases. | Analogues: 3-methyl (4027-57-0)[3][4], 3-propyl (92945-27-2)[5] |
| Appearance | Predicted to be a white to off-white solid | Based on similar compounds[6] |
| Solubility | Soluble in organic solvents (e.g., EtOAc, DCM, EtOH) | General property of similar esters |
| XLogP3 | ~1.8 - 2.2 | Estimated based on analogues |
| H-Bond Donor Count | 1 (from pyrazole N-H) | Calculated |
| H-Bond Acceptor Count | 3 (2x Oxygen, 1x Nitrogen) | Calculated |
Synthesis and Mechanistic Considerations
The most prevalent and versatile method for constructing the pyrazole-5-carboxylate scaffold is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[7] For the target molecule, the key precursors are an appropriate β-ketoester and hydrazine hydrate.
Synthetic Pathway:
The synthesis proceeds via a two-step sequence:
-
Claisen Condensation: An ester (e.g., diethyl oxalate) is condensed with a ketone containing an α-hydrogen (isobutyrylacetone or a similar precursor) in the presence of a strong base like sodium ethoxide to form the intermediate 1,3-diketoester.
-
Cyclocondensation: The resulting diketoester is then treated with hydrazine hydrate. The reaction is typically catalyzed by a weak acid (e.g., acetic acid) and involves the nucleophilic attack of hydrazine, followed by cyclization and dehydration to yield the stable aromatic pyrazole ring.[2]
Caption: General synthetic workflow for this compound.
Exemplary Laboratory Protocol
This protocol is adapted from established procedures for synthesizing analogous pyrazole carboxylates.
Step 1: Synthesis of Ethyl 4-methyl-2,4-dioxopentanoate
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add a mixture of methyl isopropyl ketone (1.0 equivalent) and diethyl oxalate (1.05 equivalents) dropwise, ensuring the temperature remains below 10 °C.
-
Rationale: Sodium ethoxide acts as a strong base to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate that attacks the electrophilic carbonyl of diethyl oxalate. The reaction is conducted at low temperature to control the exothermic reaction and prevent side products.
-
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~4-5.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-diketoester, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl 4-methyl-2,4-dioxopentanoate (1.0 equivalent) in a mixture of ethanol and glacial acetic acid (e.g., 100:1 v/v).[6]
-
Rationale: Acetic acid serves as a catalyst, protonating the carbonyl oxygens and activating them towards nucleophilic attack by hydrazine.
-
-
Cool the solution to 0 °C and add hydrazine monohydrate (1.1 equivalents) dropwise.[6]
-
Allow the reaction to warm to room temperature and stir for 15 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and add a saturated aqueous solution of NaHCO₃ to neutralize the acetic acid.[6]
-
Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford the title compound as a solid.
-
Validation: The structure and purity of the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).
Spectroscopic Profile and Structural Elucidation
The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. The predicted data below is based on the analysis of closely related structures.[3][4][6]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |
| ¹H NMR (400 MHz, CDCl₃) | -CH(CH₃)₂ (septet, 1H) | 3.1 - 3.3 ppm |
| -CH(CH ₃)₂ (doublet, 6H) | 1.2 - 1.4 ppm | |
| -O-CH ₂-CH₃ (quartet, 2H) | 4.3 - 4.5 ppm | |
| -O-CH₂-CH ₃ (triplet, 3H) | 1.3 - 1.5 ppm | |
| Pyrazole C4-H (singlet, 1H) | 6.6 - 6.8 ppm | |
| Pyrazole NH (broad singlet, 1H) | 10.0 - 12.0 ppm (concentration dependent) | |
| ¹³C NMR (100 MHz, CDCl₃) | Ester C =O | 160 - 163 ppm |
| Pyrazole C 3 | 155 - 158 ppm | |
| Pyrazole C 5 | 138 - 142 ppm | |
| Pyrazole C 4 | 105 - 108 ppm | |
| -O-C H₂-CH₃ | 60 - 62 ppm | |
| -C H(CH₃)₂ | 26 - 28 ppm | |
| -CH(C H₃)₂ | 21 - 23 ppm | |
| -O-CH₂-C H₃ | 14 - 15 ppm | |
| IR Spectroscopy (KBr) | N-H stretch (broad) | 3100 - 3300 cm⁻¹ |
| C-H stretch (aliphatic) | 2850 - 3000 cm⁻¹ | |
| C=O stretch (ester) | 1710 - 1730 cm⁻¹ | |
| C=N / C=C stretch (ring) | 1500 - 1600 cm⁻¹ | |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z 198 |
| Major Fragments | m/z 153 ([M - OEt]⁺), m/z 125 ([M - COOEt]⁺) |
Chemical Reactivity and Derivatization Potential
The molecule possesses several reactive sites that allow for diverse chemical transformations, making it a highly valuable synthetic intermediate.
Caption: Key reactive sites and potential derivatization pathways.
-
N-H Acidity and N-Alkylation: The proton on the pyrazole nitrogen is weakly acidic and can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃). The resulting pyrazolate anion is a potent nucleophile, allowing for straightforward alkylation or acylation at the N1 position. This is a common strategy for introducing diverse substituents and modulating the compound's biological activity and physical properties.[8]
-
Ester Group Manipulation: The ethyl ester at the C5 position is a versatile handle for further modification.
-
Hydrolysis: Saponification under basic conditions (e.g., LiOH, NaOH) or acidic hydrolysis readily converts the ester to the corresponding carboxylic acid.[9] This acid can then be coupled with amines to form amides, a common functional group in pharmaceuticals.
-
Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Transesterification: Reaction with other alcohols under acidic or basic catalysis can exchange the ethyl group for other alkyl groups.
-
-
Electrophilic Aromatic Substitution: The pyrazole ring is an electron-rich aromatic system. While the C3 and C5 positions are substituted, the C4 position is susceptible to electrophilic attack, such as halogenation (using NBS or I₂), nitration, or sulfonation, allowing for further functionalization of the heterocyclic core.
Significance in Medicinal Chemistry and Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Sunitinib. Its prevalence stems from its ability to act as a stable, aromatic core that can engage in hydrogen bonding and other non-covalent interactions with biological targets.[1]
This compound serves as a key starting material for building molecular libraries for drug screening. The strategic placement of the isopropyl and ethyl carboxylate groups provides both lipophilic character and a functional handle for derivatization.
-
Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[2] The core structure of this molecule is suitable for elaboration into novel COX inhibitors.
-
Anticancer Therapeutics: The pyrazole scaffold is a cornerstone in the design of kinase inhibitors for oncology.[1] The N-H group can be functionalized to mimic hinge-binding motifs, while the C3 and C5 substituents can be modified to target specific pockets within the ATP-binding site of kinases.
-
Agrochemicals: Substituted pyrazoles are also critical components in modern agrochemicals, including insecticides and herbicides. The synthesis of analogues from intermediates like this is an active area of research.[8]
Conclusion
This compound is a synthetically accessible and highly versatile heterocyclic compound. Its chemical properties are defined by the stable pyrazole core and the strategically placed functional groups that allow for predictable and diverse chemical modifications. A thorough understanding of its synthesis, spectroscopic characteristics, and reactivity is essential for its effective utilization as a building block. Its structural relationship to numerous known bioactive molecules underscores its continuing importance for researchers and scientists in the pursuit of novel and effective therapeutics and other advanced chemical applications.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7365260, ethyl 3-propyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. H. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(11), 18635–18663. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 503-531. Available at: [Link]
-
Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984-7034. (Abstract available at ResearchGate: [Link])
-
National Center for Biotechnology Information. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(11), 3596. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(9), 2977. Available at: [Link]
-
Global Chemical Network. (n.d.). ethyl 5-isopropyl-1-methyl-1h-pyrazole-3-carboxylate. Retrieved from [Link]
-
ACS Omega. (2020). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega, 5(51), 33181-33191. Available at: [Link]
-
Molecules. (2022). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Molecules, 27(23), 8507. Available at: [Link]
-
ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15131401, Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
- Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
Georganics. (n.d.). Ethyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 82280905, 3-Ethyl-1-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 4. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 5. ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 8. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 9. 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-Alkyl-1H-pyrazole-5-carboxylates
Abstract
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize ethyl 3-alkyl-1H-pyrazole-5-carboxylates, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Due to the limited availability of published, comprehensive spectroscopic data for ethyl 3-isopropyl-1H-pyrazole-5-carboxylate, this guide will utilize ethyl 3-methyl-1H-pyrazole-5-carboxylate as a representative analogue to illustrate the principles of spectroscopic analysis. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of these molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of the analytical methodologies crucial for the characterization of pyrazole derivatives.
Introduction: The Significance of Pyrazole Carboxylates
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The substituent pattern on the pyrazole ring plays a crucial role in determining the biological activity of these compounds. Ethyl 3-alkyl-1H-pyrazole-5-carboxylates, in particular, serve as versatile intermediates in the synthesis of more complex pharmaceutical agents.
The precise characterization of these molecules is paramount to ensure their purity, confirm their chemical structure, and establish a clear structure-activity relationship (SAR). Spectroscopic methods provide the necessary tools for this detailed molecular analysis. This guide will walk you through the essential spectroscopic techniques, providing both the theoretical basis and practical insights into their application for ethyl 3-methyl-1H-pyrazole-5-carboxylate, a close structural analogue to the isopropyl derivative.
Synthesis of Ethyl 3-Methyl-1H-pyrazole-5-carboxylate
A common and efficient method for the synthesis of ethyl 3-methyl-1H-pyrazole-5-carboxylate involves the condensation of a β-ketoester with hydrazine.[1] This reaction provides a straightforward route to the pyrazole core.
Experimental Protocol: Synthesis
A solution of ethyl 2,4-dioxopentanoate (1 equivalent) in ethanol is cooled to 0°C. To this solution, hydrazine hydrate (1.1 equivalents) is added dropwise while maintaining the temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified, typically by recrystallization or column chromatography, to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate as a solid.[1]
Sources
A Technical Guide to the Formation of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate: Mechanism and Synthesis
Abstract: This technical guide provides an in-depth exploration of the synthetic pathway and reaction mechanism for the formation of ethyl 3-isopropyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. We will dissect the foundational principles of the Knorr pyrazole synthesis as applied to this specific molecule, emphasizing the regiochemical outcomes and the rationale behind the experimental design. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of pyrazole synthesis.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole derivatives are a cornerstone in modern synthetic chemistry, renowned for their broad spectrum of biological activities. They are integral components in numerous pharmaceuticals, including anti-inflammatory drugs like celecoxib, and are also utilized in agrochemicals and as functional materials.[1] The specific compound, this compound, serves as a valuable building block for the synthesis of more complex molecules, owing to its distinct substitution pattern which allows for further functionalization at the ester, the pyrazole nitrogen, and potentially the isopropyl group.
The synthesis of this molecule is a classic example of the Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring.[2][3] This guide will elucidate the two-stage process typically employed for its formation: the initial creation of a β-dicarbonyl intermediate via a Claisen condensation, followed by its cyclization with hydrazine.
The Synthetic Pathway: A Two-Stage Approach
The formation of this compound is not a single-step reaction but rather a sequence of two well-established organic transformations. The overall strategy is as follows:
-
Stage 1: Claisen Condensation to form the key β-dicarbonyl intermediate, ethyl 2,4-dioxo-5-methylhexanoate.
-
Stage 2: Knorr Pyrazole Synthesis involving the reaction of this intermediate with hydrazine hydrate to yield the final pyrazole product.
This two-stage approach allows for a controlled and high-yielding synthesis.
Stage 1: The Claisen Condensation
The first step involves the base-catalyzed condensation of diethyl oxalate with 3-methyl-2-butanone. This reaction constructs the necessary carbon skeleton of the β-dicarbonyl precursor.
-
Reactants: Diethyl oxalate and 3-methyl-2-butanone.
-
Catalyst: A strong base, typically sodium ethoxide (NaOEt).
-
Product: Ethyl 2,4-dioxo-5-methylhexanoate.
Mechanism of the Claisen Condensation:
The mechanism proceeds through the following key steps:
-
Enolate Formation: Sodium ethoxide, a strong base, deprotonates the α-carbon of 3-methyl-2-butanone, forming a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate.
-
Elimination: The tetrahedral intermediate formed then collapses, eliminating an ethoxide ion to form the β-dicarbonyl product.
Below is a diagram illustrating this mechanistic pathway.
Caption: The Claisen condensation to form the β-dicarbonyl intermediate.
Stage 2: The Knorr Pyrazole Synthesis and its Mechanism
With the β-dicarbonyl precursor in hand, the next stage is the reaction with hydrazine (N₂H₄), which leads to the formation of the pyrazole ring. This is the core of the Knorr pyrazole synthesis.[2][4]
Reactants and Products:
| Reactant | Product |
| Ethyl 2,4-dioxo-5-methylhexanoate | This compound |
| Hydrazine Hydrate | Water |
The Mechanism of Pyrazole Formation:
The mechanism of this cyclization is a fascinating cascade of nucleophilic attacks and dehydrations. A critical aspect of this reaction is its regioselectivity . The unsymmetrical nature of the β-dicarbonyl intermediate means that two different pyrazole isomers could potentially form. However, one is predominantly produced due to the differing reactivity of the two carbonyl groups.
-
Initial Nucleophilic Attack: Hydrazine has two nucleophilic nitrogen atoms. One of these will attack one of the carbonyl carbons of the β-dicarbonyl intermediate. The ketone carbonyl is generally more electrophilic (less sterically hindered and not electronically deactivated by an adjacent ester group) than the α-ketoester carbonyl. Therefore, the initial attack preferentially occurs at the ketone carbonyl.
-
Formation of a Hydrazone Intermediate: This initial attack, followed by the elimination of a water molecule, forms a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining -NH₂ group of the hydrazine moiety then attacks the second carbonyl group (the one adjacent to the ester) in an intramolecular fashion.
-
Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.
The preferential initial attack on the more reactive ketone carbonyl group is the key determinant of the regioselectivity, leading to the formation of the 3-isopropyl-5-carboxylate isomer.[5]
Caption: The mechanism of the Knorr pyrazole synthesis.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This should be regarded as a template and may require optimization.
Safety Precautions: Hydrazine is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[6]
Part A: Synthesis of Ethyl 2,4-dioxo-5-methylhexanoate
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with sodium ethoxide (1.0 equivalent) in anhydrous ethanol.
-
Reaction: A solution of 3-methyl-2-butanone (1.0 equivalent) and diethyl oxalate (1.0 equivalent) in anhydrous ethanol is added dropwise to the stirred suspension of sodium ethoxide at room temperature.
-
Reflux: After the addition is complete, the reaction mixture is heated to reflux for 2-3 hours.
-
Workup: The mixture is cooled, and the solvent is removed under reduced pressure. The residue is then acidified with dilute acid and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude β-dicarbonyl product.
Part B: Synthesis of this compound
-
Setup: The crude ethyl 2,4-dioxo-5-methylhexanoate is dissolved in ethanol in a round-bottom flask.
-
Reaction: Hydrazine hydrate (1.1 equivalents) is added to the solution, often with a catalytic amount of acetic acid.[4]
-
Reflux: The reaction mixture is heated under reflux for 1-2 hours.[6]
-
Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization or column chromatography, to yield the final product.
Caption: A generalized experimental workflow for the synthesis.
Conclusion
The formation of this compound is a prime example of the strategic application of classic organic reactions to construct valuable heterocyclic scaffolds. The process, rooted in the Claisen condensation and the Knorr pyrazole synthesis, is efficient and demonstrates key principles of reactivity and regioselectivity. A thorough understanding of the underlying mechanisms, as detailed in this guide, is crucial for researchers aiming to synthesize this and related pyrazole derivatives for applications in drug discovery and materials science.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Bueno, J., & Villanova, S. (2009). Efficient Parallel Synthesis of Privileged Benzopyranylpyrazoles via Regioselective Condensation of β-Keto Aldehydes with Hydrazines. Journal of Combinatorial Chemistry, 11(2), 315-326. [Link]
-
Kim, Y., & Kirk, K. L. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 71(25), 9353-9359. [Link]
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]
-
Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570–589. [Link]
-
Atcha, R., & Magini, D. (2021). An efficient one-pot method for the synthesis of fully substituted pyrazole derivatives. Organic & Biomolecular Chemistry. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
Sources
Navigating the Isomeric Landscape of Ethyl Isopropyl-1H-pyrazole-5-carboxylate: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Isomeric Specificity
In the realm of synthetic chemistry and drug discovery, precise molecular identification is paramount. The seemingly minor variation in the placement of a functional group can drastically alter a compound's physical, chemical, and biological properties. This guide addresses the topic of ethyl 3-isopropyl-1H-pyrazole-5-carboxylate, a substituted pyrazole derivative. However, a comprehensive search of chemical databases reveals a significant ambiguity in the nomenclature and a lack of a specific Chemical Abstracts Service (CAS) number for this particular isomer.
The most closely related and well-documented isomer is ethyl 5-isopropyl-1H-pyrazole-3-carboxylate , which is assigned the CAS Number 78208-72-7 [1]. It is highly probable that inquiries regarding "this compound" are referring to this isomer. This guide will, therefore, focus on the technical details of ethyl 5-isopropyl-1H-pyrazole-3-carboxylate as a representative scaffold, while also drawing comparisons to other relevant isomers to provide a comprehensive understanding of this chemical space.
Part 1: Nomenclature and Structural Elucidation
The core of the issue lies in the numbering of the pyrazole ring. According to IUPAC nomenclature rules, the numbering of the pyrazole ring starts from the nitrogen atom with the hydrogen (or substituent) and proceeds in a way that gives the substituents the lowest possible locants.
For the purpose of clarity, this guide will predominantly focus on the isomer with the isopropyl group at the 5-position and the carboxylate group at the 3-position.
Table 1: Nomenclature and CAS Numbers of Related Isomers
| Compound Name | IUPAC Name | CAS Number |
| Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate | Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate | 78208-72-7[1] |
| Ethyl 3-propyl-1H-pyrazole-5-carboxylate | Ethyl 3-propyl-1H-pyrazole-5-carboxylate | 92945-27-2[2] |
| 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid | 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid | 956397-13-0 |
Part 2: Synthesis and Mechanistic Insights
The synthesis of substituted pyrazole carboxylates typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. This classical approach, known as the Knorr pyrazole synthesis, provides a versatile route to a wide array of pyrazole-containing molecules.
General Synthetic Pathway
A common and efficient method for synthesizing ethyl 5-substituted-1H-pyrazole-3-carboxylates involves a two-step process[3][4]:
-
Formation of a 1,3-dicarbonyl intermediate: This is typically achieved through a Claisen condensation between a ketone and an oxalate ester.
-
Cyclization with hydrazine: The resulting 1,3-dicarbonyl intermediate is then reacted with hydrazine hydrate, which undergoes a cyclization and dehydration sequence to form the pyrazole ring.
Caption: General synthetic workflow for ethyl 5-isopropyl-1H-pyrazole-3-carboxylate.
Experimental Protocol: Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylates
The following protocol is adapted from a general procedure for the synthesis of ethyl 5-substituted-1H-pyrazole-3-carboxylates and serves as a representative example[3].
Step 1: Synthesis of the 1,3-Dicarbonyl Intermediate (Ethyl 2,4-dioxo-alkanoates)
-
To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), the appropriate ketone (e.g., an acetophenone derivative for an aryl-substituted pyrazole) is added dropwise with stirring in an ice bath.
-
Diethyl oxalate is then added dropwise to the reaction mixture, and stirring is continued for several hours at room temperature.
-
The reaction mixture is then poured into a mixture of ice and hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and dried to yield the intermediate ethyl 2,4-dioxo-alkanoate.
Step 2: Synthesis of Ethyl 5-Substituted-1H-pyrazole-3-carboxylate
-
The intermediate from Step 1 is suspended in glacial acetic acid.
-
Hydrazine hydrate is added dropwise to the suspension with constant stirring.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the mixture is poured into ice-cold water.
-
The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure ethyl 5-substituted-1H-pyrazole-3-carboxylate.
Part 3: Physicochemical Properties and Spectroscopic Data
The physicochemical properties of ethyl 5-isopropyl-1H-pyrazole-3-carboxylate are crucial for its handling, formulation, and application in various research settings.
Table 2: Physicochemical Properties of Ethyl 3-propyl-1H-pyrazole-5-carboxylate (as a proxy)
| Property | Value | Source |
| Molecular Formula | C9H14N2O2 | [2] |
| Molecular Weight | 182.22 g/mol | [2] |
| Physical Form | Solid (crystalline powder) | [5] |
| Melting Point | 85-88 °C | [5] |
| Solubility | Slightly soluble in water, soluble in organic solvents | [5] |
| Purity | Typically >98% | [5] |
Note: Data for the n-propyl isomer is provided as a close structural analog in the absence of specific data for the isopropyl isomer.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the isopropyl group (a septet and a doublet), a singlet for the pyrazole ring proton, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the carbons of the ethyl and isopropyl groups.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the pyrazole ring, the C=O stretching of the ester, and C-H stretching of the alkyl groups.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Part 4: Applications in Drug Discovery and Agrochemicals
The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemical research due to its diverse biological activities.[6][7][8] Pyrazole-containing compounds have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[9]
Ethyl pyrazole carboxylates serve as crucial building blocks for the synthesis of more complex and biologically active molecules. The ester functionality can be readily converted to other functional groups, such as amides or carboxylic acids, allowing for the exploration of structure-activity relationships.
Potential Therapeutic and Agrochemical Applications:
-
Anti-inflammatory Agents: Many pyrazole derivatives have demonstrated potent anti-inflammatory properties.[3][7]
-
Anticancer Agents: The pyrazole nucleus is a key component of several anticancer drugs and experimental therapies.[8]
-
Fungicides and Herbicides: Substituted pyrazoles are widely used in the agrochemical industry as effective fungicides and herbicides.[10]
Caption: Role of ethyl 5-isopropyl-1H-pyrazole-3-carboxylate in drug discovery and agrochemical development.
Conclusion
While the specific compound "this compound" remains elusive in major chemical databases, this guide provides a comprehensive overview of its closely related and commercially available isomer, ethyl 5-isopropyl-1H-pyrazole-3-carboxylate (CAS 78208-72-7). By understanding the nomenclature, synthesis, properties, and applications of this representative molecule, researchers and drug development professionals can better navigate the chemical landscape of substituted pyrazole carboxylates. The versatility of the pyrazole scaffold ensures its continued importance as a building block for the discovery of new therapeutic agents and agrochemicals.
References
-
PubChem. Ethyl 3-propyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
Industrial Chemicals. Ethyl 5-propyl-1H-pyrazole-3-carboxylate. Available from: [Link]
- Singh, U. P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38.
- Çetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 539-556.
-
PubChemLite. Ethyl 5-isopropyl-1-methyl-1h-pyrazole-3-carboxylate (C10H16N2O2). Available from: [Link]
-
ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]
- Bansal, R. K. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 6(2), 75–83.
-
ResearchGate. (2022). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Available from: [Link]
-
WorldOfChemicals. Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. Available from: [Link]
-
PubChem. 1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]
-
NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. National Institute of Standards and Technology. Available from: [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
Chongqing Kemai Material Technology Co., Ltd. ethyl 3-methyl-1h-pyrazole-5-carboxylate 4027-57-0. Available from: [Link]
-
NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. National Institute of Standards and Technology. Available from: [Link]
-
NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. National Institute of Standards and Technology. Available from: [Link]
-
ACS Omega. (2020). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. Available from: [Link]
-
Georganics. Ethyl 1H-pyrazole-3-carboxylate. Available from: [Link]
- Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
- Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
Sources
- 1. acelybio.com [acelybio.com]
- 2. ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy Ethyl5-propyl-1H-pyrazole-3-carboxylate at Best Price, Molecular Formula C9H14N2O2 [forecastchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered heterocyclic motif, stands as a cornerstone in modern medicinal chemistry, renowned for its versatile pharmacological profile.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] This technical guide delves into the biological landscape of a specific, yet underexplored derivative: ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. While direct extensive research on this particular molecule is nascent, this document synthesizes data from closely related pyrazole carboxylate analogs to forecast its potential therapeutic applications and guide future research endeavors. By examining the structure-activity relationships (SAR) of similar compounds, we can infer the probable biological activities and mechanisms of action for this compound, providing a foundational roadmap for its scientific exploration.
Chemical Profile and Synthesis Pathway
Structure and Properties:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₄N₂O₂
-
Molecular Weight: 182.22 g/mol [6]
-
Key Features: The molecule features a central pyrazole ring substituted with an isopropyl group at the 3-position and an ethyl carboxylate group at the 5-position. The isopropyl group, a bulky and lipophilic moiety, can significantly influence the compound's binding affinity to biological targets. The ethyl carboxylate group can participate in hydrogen bonding and may be a key site for metabolic transformations.
Synthetic Approach: A Generalized Protocol
The synthesis of ethyl 3-substituted-1H-pyrazole-5-carboxylates typically involves a cyclocondensation reaction between a β-dicarbonyl compound and a hydrazine derivative.[1][7] A plausible synthetic route for this compound is outlined below. This protocol is a self-validating system, where the successful formation of the intermediate and final product can be confirmed at each stage through standard analytical techniques.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of the β-ketoester Intermediate.
-
To a solution of sodium ethoxide in anhydrous ethanol, slowly add ethyl isobutyrate.
-
To this mixture, add diethyl oxalate dropwise at 0-5°C with constant stirring.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with ice-cold water and acidified with dilute HCl to precipitate the ethyl 4-methyl-2,4-dioxopentanoate intermediate.
-
The crude product is filtered, washed with cold water, and dried. Purity is assessed by melting point and spectroscopic analysis (¹H NMR, ¹³C NMR).
-
-
Step 2: Cyclocondensation to form the Pyrazole Ring.
-
Dissolve the synthesized ethyl 4-methyl-2,4-dioxopentanoate intermediate in glacial acetic acid.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, the reaction mixture is cooled and poured into ice-cold water.
-
The precipitated solid, this compound, is filtered, washed with a dilute sodium bicarbonate solution, and then with water.
-
The final product is purified by recrystallization from a suitable solvent like ethanol.
-
The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.[8]
-
Diagram: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Anticipated Biological Activities and Mechanistic Insights
Based on extensive research on analogous pyrazole carboxylates, this compound is predicted to exhibit significant anti-inflammatory, antimicrobial, and anticancer activities.
Anti-inflammatory Activity
Causality and Mechanism: Pyrazole derivatives are well-documented for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[9] The structural features of the target molecule, including the heterocyclic pyrazole core, are conducive to binding within the active site of COX enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation.
Experimental Protocol: In-Vivo Carrageenan-Induced Paw Edema Assay
This is a standard and reliable model for evaluating the anti-inflammatory activity of novel compounds.[1][8]
-
Animal Model: Wistar albino rats of either sex (150-200g) are used.
-
Grouping: Animals are divided into control, standard (e.g., Diclofenac sodium), and test groups (receiving different doses of this compound).
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound, standard drug, or vehicle (control) is administered orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Predicted Efficacy: Based on studies of similar pyrazole esters, significant inhibition of paw edema is anticipated, potentially comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[1][8]
Table 1: Predicted Anti-inflammatory Activity
| Compound | Dose (mg/kg) | % Inhibition of Edema (Predicted) |
| This compound | 10 | 30-40% |
| This compound | 20 | 50-65% |
| Diclofenac Sodium (Standard) | 10 | 60-75% |
Antimicrobial Activity
Causality and Mechanism: The pyrazole scaffold is a common feature in many antimicrobial agents. The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The presence of the lipophilic isopropyl group may enhance the compound's ability to penetrate bacterial cell walls.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a standardized method for quantifying the in-vitro antimicrobial activity of a compound.[2][10]
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)) and fungi (e.g., Candida albicans) are used.
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Predicted Efficacy: It is anticipated that this compound will show moderate to good activity, particularly against Gram-positive bacteria and some fungal strains.[2][11]
Table 2: Predicted Minimum Inhibitory Concentrations (MICs) in µg/mL
| Microorganism | Predicted MIC (µg/mL) |
| Staphylococcus aureus | 16 - 64 |
| Bacillus subtilis | 32 - 128 |
| Escherichia coli | 64 - 256 |
| Pseudomonas aeruginosa | >256 |
| Candida albicans | 32 - 128 |
Anticancer Activity
Causality and Mechanism: Many pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[3][4][12] The specific cellular targets would need to be elucidated through further studies, but the pyrazole core provides a rigid scaffold for designing kinase inhibitors.
Experimental Protocol: MTT Assay for In-Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4]
-
Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) are used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active metabolism convert the MTT into a purple formazan product.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
-
Data Analysis: The absorbance is measured using a microplate reader, and the concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated.
Predicted Efficacy: The compound is expected to exhibit dose-dependent cytotoxicity against various cancer cell lines, with IC₅₀ values in the low to mid-micromolar range.[3]
Table 3: Predicted IC₅₀ Values for Anticancer Activity
| Cancer Cell Line | Predicted IC₅₀ (µM) |
| A549 (Lung) | 10 - 50 |
| MCF-7 (Breast) | 25 - 75 |
| HCT116 (Colon) | 15 - 60 |
Diagram: Potential Anticancer Mechanism
Caption: Postulated mechanism of anticancer action.
Conclusion and Future Directions
This compound emerges as a promising candidate for further investigation in drug discovery. The predictive analysis, based on the well-established biological activities of related pyrazole carboxylates, strongly suggests its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The outlined synthetic and biological evaluation protocols provide a clear and actionable framework for researchers to validate these predictions.
Future research should focus on the efficient synthesis and thorough in-vitro and in-vivo evaluation of this compound. Mechanistic studies to identify its specific molecular targets are crucial for its development as a potential therapeutic agent. Furthermore, structure-activity relationship studies involving modifications of the isopropyl and ethyl carboxylate groups could lead to the discovery of even more potent and selective drug candidates.
References
-
Kumar, V., & Gupta, V. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]
-
ResearchGate. (2018). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]
-
Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Acta pharmaceutica (Zagreb, Croatia), 64(3), 335–344. [Link]
-
Gudipati, R., & Koyyalamudi, S. R. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules (Basel, Switzerland), 26(16), 4786. [Link]
-
Semantic Scholar. (n.d.). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetylcoumarins. [Link]
-
Thore, S. N., Gupta, V. H., & Choughule, M. B. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 9(Suppl 2), S1249-S1255. [Link]
-
Al-Ostath, A., El-Faham, A., & El-Sayed, W. M. (2022). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 15(1), 103522. [Link]
-
Raj, R., & Singh, P. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan journal of pharmaceutical sciences, 27(5), 1229–1234. [Link]
-
Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & medicinal chemistry letters, 27(19), 4573–4577. [Link]
-
ResearchGate. (2014). (PDF) Novel Ethyl 1,5-Disubstituted-1H-Pyrazole-3-Carboxylates as a New Class of Antimicrobial Agents. [Link]
-
da Silva, A. C., et al. (2020). Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. PloS one, 15(7), e0236442. [Link]
-
PubChem. (n.d.). ethyl 3-propyl-1H-pyrazole-5-carboxylate. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11099468, 1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester. [Link]
-
National Institutes of Health. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 128537-26-8, Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. [Link]
Sources
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Organic Solvent Solubility of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate
Foreword: The Imperative of Solubility in Modern Chemistry
In the landscape of chemical research and pharmaceutical development, the journey of a molecule from discovery to application is paved with critical physicochemical assessments. Among these, solubility stands as a foundational pillar. For researchers, scientists, and drug development professionals, understanding the solubility profile of a compound like ethyl 3-isopropyl-1H-pyrazole-5-carboxylate is not merely an academic exercise; it is a crucial determinant of its viability. Poor solubility can terminate the development of a promising drug candidate, complicate synthetic purification, or render a novel material unusable. This guide provides a comprehensive framework for understanding, predicting, and, most importantly, experimentally determining the solubility of this compound in organic solvents. In the absence of extensive published data for this specific molecule, this document empowers the researcher with the theoretical knowledge and practical methodology to generate this critical information with scientific rigor.
Deconstructing the Molecule: A Structural Approach to Solubility Prediction
This compound is a heterocyclic compound featuring several functional groups that dictate its interaction with various solvents. A reasoned prediction of its solubility begins with a structural analysis.
-
The Pyrazole Core: The 1H-pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the second nitrogen atom can act as a hydrogen bond acceptor. This dual capacity suggests potential for favorable interactions with polar protic and aprotic solvents. The parent compound, 1H-pyrazole, is known to be soluble in polar organic solvents like ethanol, methanol, and acetone.[1]
-
The Isopropyl Group (-CH(CH₃)₂): This non-polar, aliphatic group at the 3-position contributes to the molecule's lipophilicity. It will favor interactions with non-polar or less polar solvents through van der Waals forces.
-
The Ethyl Carboxylate Group (-COOCH₂CH₃): The ester functionality at the 5-position is a significant polar feature. The carbonyl oxygen is a strong hydrogen bond acceptor. This group will enhance solubility in polar solvents.
Integrated Solubility Hypothesis: Based on this hybrid structure—possessing both polar, hydrogen-bonding moieties and a non-polar alkyl group—this compound is predicted to exhibit the following solubility behavior:
-
High Solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, THF) and polar protic solvents (e.g., ethanol, methanol) where hydrogen bonding and dipole-dipole interactions can be maximized.
-
Moderate Solubility in solvents of intermediate polarity (e.g., dichloromethane).
-
Low Solubility in non-polar aliphatic solvents (e.g., hexane, cyclohexane), where the energetic cost of breaking the solute-solute interactions in the crystal lattice would not be sufficiently compensated by weak solute-solvent interactions.
The Thermodynamic Underpinnings of Dissolution
Solubility is a thermodynamic equilibrium phenomenon. The process is governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) of dissolution.[2]
ΔG = ΔH – TΔS
For dissolution to occur spontaneously, ΔG must be negative. This equation reveals a critical balance:
-
Enthalpy of Dissolution (ΔH): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. If the energy released from solute-solvent interactions is greater than the energy required to break the initial bonds, the process is exothermic (ΔH < 0) and favors dissolution. If more energy is required than is released, the process is endothermic (ΔH > 0).[3]
-
Entropy of Dissolution (ΔS): This term reflects the change in disorder. Typically, when a highly ordered solid crystal dissolves into a liquid solvent, the disorder of the system increases (ΔS > 0), which provides a thermodynamic driving force for dissolution.
The Influence of Temperature: The temperature dependence of solubility is dictated by the sign of ΔH. According to Le Châtelier's Principle, if the dissolution is endothermic (ΔH > 0), increasing the temperature will increase solubility.[3][4][5] Conversely, for an exothermic process (ΔH < 0), solubility will decrease as temperature rises.[3][5] For most solids dissolving in liquid solvents, the process is endothermic, meaning solubility generally increases with temperature.[5][6]
A Self-Validating Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method.[7][8][9] It is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. The following protocol is a self-validating system, incorporating checks to ensure data integrity.
Step 1: Material Preparation and Purity Assessment
Causality: The presence of impurities in either the solute or the solvent can significantly alter the measured solubility. The purity of the starting materials is paramount for accurate thermodynamic data.
-
Solute: Ensure the this compound is of the highest possible purity. Characterize the solid by techniques such as ¹H NMR, Mass Spectrometry, and Elemental Analysis. Crucially, analyze its crystalline form using X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC), as different polymorphs can have different solubilities.
-
Solvents: Use analytical or HPLC-grade solvents. Ensure they are dry, as trace amounts of water can influence solubility, especially in non-polar solvents.
Step 2: Establishing Equilibrium
Causality: The objective is to create a saturated solution where the rate of dissolution equals the rate of precipitation. This dynamic equilibrium can only be achieved by allowing sufficient time for the system to stabilize under constant conditions.
-
Add an excess amount of the solid solute to a known volume of the chosen organic solvent in a sealed vial (e.g., a glass scintillation vial with a PTFE-lined cap). "Excess" is critical; there must be visible undissolved solid throughout the experiment to ensure saturation.[7][8]
-
Place the vials in a constant-temperature shaker bath or incubator. Temperature control is vital, as solubility is temperature-dependent.[10] A standard temperature for comparison is 25 °C.
-
Agitate the vials for a predetermined period. A common duration is 24 to 72 hours.[7][8] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer changes over time.
Step 3: Phase Separation
Causality: The saturated solution (liquid phase) must be cleanly separated from the undissolved solid. Incomplete separation will lead to an overestimation of solubility.
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.
-
Withdraw an aliquot of the supernatant using a pipette fitted with a filter (e.g., a 0.22 µm PTFE syringe filter). This prevents any microscopic solid particles from being transferred.[7] Alternatively, the samples can be centrifuged at the experimental temperature, followed by careful sampling of the supernatant.[11]
Step 4: Quantification of Solute Concentration
Causality: An accurate and validated analytical method is required to determine the amount of solute dissolved in the saturated solution.
-
Immediately dilute the filtered aliquot with a known volume of a suitable solvent to prevent precipitation.
-
Determine the concentration using a pre-validated analytical technique. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): The preferred method due to its specificity and ability to detect any potential degradation of the compound during the experiment.[7] A calibration curve must be prepared using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: A simpler and faster method if the compound has a suitable chromophore and no interfering substances are present. A calibration curve is also required.[12]
-
Gravimetric Analysis: A known volume of the filtered solution is evaporated to dryness in a pre-weighed container. The final weight of the residue corresponds to the dissolved solute. This method is simple but generally less precise than chromatographic or spectroscopic techniques.[13]
-
Step 5: Solid Phase Characterization (The Validation Step)
Causality: The equilibration process can sometimes induce a change in the solid state of the solute (e.g., conversion to a different polymorph or formation of a solvate). Such a change would mean the measured solubility corresponds to the new form, not the original one.
-
After the experiment, recover the remaining solid from the vial.
-
Dry the solid and re-analyze it using XRPD or DSC.
-
Compare the results to the analysis of the starting material. If the solid form has not changed, the measured solubility is valid for the initial form. If a change has occurred, the data must be reported as the solubility of the new form.[7]
Data Presentation and Visualization
Quantitative results should be organized systematically for clear interpretation and comparison.
Table 1: Template for Recording Experimental Solubility Data
| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |
| Hexane | 0.1 | 25.0 | HPLC | ||
| Toluene | 2.4 | 25.0 | HPLC | ||
| Dichloromethane | 3.1 | 25.0 | HPLC | ||
| Ethyl Acetate | 4.4 | 25.0 | HPLC | ||
| Acetone | 5.1 | 25.0 | HPLC | ||
| Ethanol | 5.2 | 25.0 | HPLC | ||
| Methanol | 6.6 | 25.0 | HPLC |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Concluding Remarks
References
-
SparkNotes. (n.d.). Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Solubility. Retrieved from [Link]
-
Königsberger, E., Königsberger, L. C., & Hefter, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 433-436. Retrieved from [Link]
-
Various Authors. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved from [Link]
-
Patel, K. R., Patel, V. R., & Rajput, G. C. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-5. Retrieved from [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Nafisi, S. & Rios, A. (2022). Biochemistry, Dissolution and Solubility. StatPearls Publishing. Retrieved from [Link]
-
University of Waterloo. (n.d.). Solubility. Retrieved from [Link]
-
Rodriguez, J. et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(15), 4647. Retrieved from [Link]
-
Davit, B. et al. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]
-
Scribd. (n.d.). Solubility Measurement Techniques. Retrieved from [Link]
-
ResearchGate. (2021). On the Measurement of Solubility. Request PDF. Retrieved from [Link]
-
Svanbäck, S. et al. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. European Journal of Pharmaceutical Sciences, 114, 201-205. Retrieved from [Link]
-
Zarghampour, A. et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). Retrieved from [Link]
-
Vedantu. (n.d.). Factors affecting solubility. Retrieved from [Link]
-
Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(4), 371-379. Retrieved from [Link]
-
Scilit. (n.d.). Solvent Effects on Chemical Processes, I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym. (n.d.). pubs.acs.org. Retrieved from [Link]
-
Jouyban, A. et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. Retrieved from [Link]
-
Piras, M. et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Nanomaterials, 11(9), 2257. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2012). Solubility Prediction of Satranidazole in Methanol-Water Mixtures Using Extended Hildebrand Solubility Parameter Approach. Retrieved from [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
Hansen Solubility Parameters. (n.d.). HSPiP. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Solubility - Wikipedia [en.wikipedia.org]
- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Solubility [chem.fsu.edu]
- 5. byjus.com [byjus.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. pubs.acs.org [pubs.acs.org]
- 12. enamine.net [enamine.net]
- 13. pharmajournal.net [pharmajournal.net]
The Architect's Guide to a Privileged Scaffold: A Technical Deep-Dive into the Discovery and Synthesis of Pyrazole-5-Carboxylates
Introduction: The Pyrazole-5-Carboxylate Core - A Cornerstone in Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to modulate biological activity have led to its incorporation into a multitude of approved therapeutics. Within this esteemed class of compounds, pyrazole-5-carboxylates have emerged as particularly valuable synthons and pharmacophores. The strategic placement of the carboxylate group at the 5-position provides a crucial handle for molecular elaboration, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties. This guide offers a comprehensive exploration of the historical foundations and modern strategies for the synthesis of pyrazole-5-carboxylates, providing researchers and drug development professionals with a robust understanding of this critical molecular framework. From the seminal work of Knorr to contemporary cycloaddition and multicomponent strategies, we will dissect the underlying principles and practical applications of these synthetic methodologies.
The Historical Bedrock: Knorr's Legacy and the Dawn of Pyrazole Synthesis
The journey into pyrazole chemistry begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, Knorr reported the condensation of ethyl acetoacetate with phenylhydrazine, a reaction that would become the cornerstone of pyrazole synthesis for decades to come.[1] This acid-catalyzed cyclocondensation, now famously known as the Knorr pyrazole synthesis, provided the first accessible route to this important heterocyclic system.[2][3][4]
The elegance of the Knorr synthesis lies in its simplicity: the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4] The mechanism, typically facilitated by an acid catalyst, involves the initial formation of a hydrazone intermediate through the reaction of the hydrazine with one of the carbonyl groups.[1][2][5] This is followed by an intramolecular cyclization, wherein the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step then furnishes the stable, aromatic pyrazole ring.[1][2][5]
A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the issue of regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products. The outcome is dictated by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, most notably the pH.[1][6][7]
Visualizing the Knorr Pyrazole Synthesis Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. knorr pyrazole synthesis | PPTX [slideshare.net]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comprehensive In-Silico Analysis of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate: A Theoretical Guide for Drug Discovery Professionals
Abstract
This whitepaper provides an in-depth theoretical analysis of ethyl 3-isopropyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Leveraging Density Functional Theory (DFT), this guide outlines a robust computational protocol to elucidate the molecule's structural, electronic, and spectroscopic properties. We detail the process of geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) examination, and the prediction of NMR and IR spectra. The causality behind the selection of computational methods, including the B3LYP functional with a 6-311++G(d,p) basis set, is explained to ensure scientific rigor and reproducibility. All theoretical data is contextualized with available experimental values for structurally related compounds to establish a self-validating framework. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry for the rational design and characterization of novel pyrazole-based therapeutic agents.
Introduction: The Significance of Pyrazole Scaffolds and the Need for Theoretical Insights
The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern on the pyrazole ring dictates the molecule's three-dimensional conformation, electronic distribution, and, consequently, its interaction with biological targets. This compound represents a promising scaffold, combining the established bioactivity of the pyrazole core with substituents that can influence its pharmacokinetic and pharmacodynamic profile.
In the early stages of drug discovery, the synthesis and experimental characterization of every new analogue can be both time-consuming and resource-intensive. Computational chemistry offers a powerful alternative, enabling the in-silico prediction of molecular properties with a high degree of accuracy.[1][2] This theoretical approach accelerates the design-test-optimize cycle by prioritizing candidates with the most promising characteristics for synthesis.
This guide presents a comprehensive theoretical investigation of this compound. By detailing a step-by-step computational workflow, from initial structure drawing to the analysis of complex electronic and spectroscopic data, we aim to provide a practical framework for researchers in the field. The methodologies described herein are grounded in well-established quantum chemical principles and are designed to be both accurate and reproducible.
Theoretical Methodology: A Self-Validating Computational Protocol
The cornerstone of this study is Density Functional Theory (DFT), a computational method that has proven to be highly effective for studying the electronic structure of organic molecules.[3][4][5] The choice of functional and basis set is critical for obtaining reliable results.
Rationale for Method Selection
For this investigation, we selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has been shown to provide excellent accuracy for a wide range of chemical systems, including heterocyclic compounds.[4][6]
The functional is paired with the 6-311++G(d,p) basis set. This choice is deliberate:
-
6-311G : A triple-zeta basis set that provides a flexible description of the valence electrons.
-
++ : Diffuse functions are added to both heavy atoms and hydrogen atoms, which are crucial for accurately describing the behavior of lone pairs and electrons in weaker bonds.
-
(d,p) : Polarization functions are included on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of the anisotropic electron distribution in the molecule.
This combination of functional and basis set has been demonstrated to yield reliable geometric, electronic, and spectroscopic data for nitrogen-containing heterocycles.[4] All calculations are performed using the Gaussian suite of programs, a widely recognized software package in computational chemistry.
Computational Workflow
The theoretical analysis follows a systematic and logical progression, as illustrated in the workflow diagram below. Each step builds upon the previous one, ensuring a comprehensive understanding of the molecule's properties.
Caption: Computational workflow for the theoretical analysis of this compound.
Experimental Protocol: Step-by-Step Computational Procedure
-
Molecular Structure Creation : The 3D structure of this compound is drawn using a molecular editor and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Geometry Optimization : The pre-optimized structure is then fully optimized at the B3LYP/6-311++G(d,p) level of theory in the gas phase. This calculation determines the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
It provides the theoretical vibrational (IR) spectrum, including the frequencies and intensities of the vibrational modes.
-
-
Electronic Property Analysis : Using the optimized geometry, a single-point energy calculation is performed to determine the electronic properties of the molecule. This includes:
-
Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) : The MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.
-
-
NMR Spectra Prediction : The Gauge-Independent Atomic Orbital (GIAO) method is employed at the B3LYP/6-311++G(d,p) level to calculate the isotropic shielding values of the ¹H and ¹³C nuclei. These values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of tetramethylsilane (TMS) at the same level of theory.
Results and Discussion: Unveiling the Molecular Landscape
Optimized Molecular Geometry
The geometry optimization of this compound converges to a stable structure. The key structural parameters are presented in the table below.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | N1-N2 | 1.36 |
| C3-N2 | 1.34 | |
| C4-C5 | 1.39 | |
| C5-N1 | 1.35 | |
| C3-C(isopropyl) | 1.51 | |
| C5-C(ester) | 1.48 | |
| C=O | 1.22 | |
| Bond Angles ( °) | N1-N2-C3 | 105.2 |
| N2-C3-C4 | 111.5 | |
| C3-C4-C5 | 104.8 | |
| C4-C5-N1 | 110.3 | |
| C5-N1-N2 | 108.2 |
The calculated bond lengths within the pyrazole ring are consistent with its aromatic character, exhibiting values intermediate between single and double bonds.
Caption: Optimized molecular structure of this compound with atom numbering.
Vibrational Analysis and Comparison with Experimental Data
The calculated vibrational frequencies provide a theoretical IR spectrum. To enhance the accuracy of the predicted spectrum, a scaling factor is typically applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model. A comparison with the experimental IR data of the structurally similar ethyl 3-methyl-1H-pyrazole-5-carboxylate allows for a more confident assignment of the vibrational modes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Ethyl 3-methyl-1H-pyrazole-5-carboxylate) | Assignment |
| N-H Stretch | 3150-3300 | ~3200 (broad) | Stretching of the pyrazole N-H bond |
| C-H Stretch (Aromatic) | 3050-3150 | ~3100 | Stretching of the C-H bond on the pyrazole ring |
| C-H Stretch (Aliphatic) | 2850-3000 | 2900-2980 | Stretching of C-H bonds in the isopropyl and ethyl groups |
| C=O Stretch | 1715 | ~1728 | Stretching of the ester carbonyl group |
| C=N Stretch | 1580 | ~1570 | Stretching of the C=N bond in the pyrazole ring |
| C-N Stretch | 1450 | ~1460 | Stretching of the C-N bond in the pyrazole ring |
The strong correlation between the calculated vibrational frequencies for our target molecule and the experimental data for a closely related compound validates the chosen computational methodology.
Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity
The HOMO and LUMO are key indicators of a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between them is a measure of the molecule's excitability and chemical reactivity.
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.45 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap (ΔE) | 5.56 |
A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. The calculated gap of 5.56 eV indicates that this compound is a relatively stable molecule.
Sources
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]
A Roadmap for the Pharmacological Investigation of Ethyl 3-Isopropyl-1H-Pyrazole-5-Carboxylate: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs.[1][2] This technical guide provides a comprehensive framework for elucidating the potential pharmacological profile of a novel pyrazole derivative, ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. While specific biological data for this compound is not yet publicly available, this document leverages extensive structure-activity relationship (SAR) data from the broader pyrazole class to postulate its most probable therapeutic applications. We present a logical, multi-tiered experimental workflow—from initial in silico screening and in vitro assays to preclinical in vivo models—designed to systematically investigate its potential as an anti-inflammatory, anticancer, or antibacterial agent. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, data interpretation strategies, and the scientific rationale behind each experimental choice to accelerate the discovery process.
Introduction: The Pyrazole Scaffold - A Privileged Motif in Drug Discovery
The five-membered aromatic heterocycle, pyrazole, has proven to be an exceptionally versatile scaffold in the development of new therapeutic agents.[1][3] Its unique electronic and steric properties, coupled with the synthetic tractability of its derivatives, have led to the successful development of drugs across a wide range of disease areas, including inflammation, oncology, infectious diseases, and central nervous system disorders.[1][4][5][6] Marketed drugs such as Celecoxib (a selective COX-2 inhibitor), Sildenafil (a PDE5 inhibitor), and Ruxolitinib (a JAK inhibitor) underscore the profound impact of the pyrazole core in modern medicine.[1]
The biological activity of pyrazole derivatives is exquisitely sensitive to the nature and position of substituents on the pyrazole ring.[3][7] These substitutions influence the molecule's overall physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic profile and its affinity for specific biological targets.[7] Our subject of investigation, this compound, features an isopropyl group at the C3 position and an ethyl carboxylate group at the C5 position. Based on a comprehensive review of existing literature on substituted pyrazoles, we hypothesize three primary avenues for its potential pharmacological activity:
-
Anti-Inflammatory Activity: The pyrazole scaffold is a well-established pharmacophore for anti-inflammatory agents, most notably through the inhibition of cyclooxygenase (COX) enzymes.[4][8][9][10]
-
Anticancer Activity: A growing body of evidence highlights the potential of pyrazole derivatives as potent anticancer agents, acting through various mechanisms such as kinase inhibition, cell cycle arrest, and induction of apoptosis.[1][2][3][4][11][12]
-
Antibacterial Activity: Pyrazole-containing compounds have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria, often by targeting essential bacterial enzymes.[5][13][14][15][16]
This guide will now delineate a systematic approach to investigate each of these potential activities.
Proposed Investigational Workflow
The following workflow is designed to be a comprehensive yet flexible roadmap for the pharmacological characterization of this compound.
Caption: Hypothetical inhibition of a pro-proliferative signaling pathway by the test compound.
Tier 3 Investigation: Antibacterial Potential
The pyrazole nucleus is present in several compounds with known antibacterial properties. [5][13][14][15]
Rationale
Pyrazole derivatives can interfere with essential bacterial processes, such as DNA replication and cell wall synthesis. [13]The specific substituents can influence the spectrum of activity against different bacterial species.
Experimental Protocols
5.2.1. Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.
-
Perform a broth microdilution assay according to CLSI guidelines.
-
Prepare two-fold serial dilutions of the test compound in a 96-well plate containing Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Data Presentation
| Bacterial Strain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Ciprofloxacin | MIC (µg/mL) of Vancomycin |
| S. aureus (Gram +) | To be determined | 0.25 - 1 | 0.5 - 2 |
| B. subtilis (Gram +) | To be determined | 0.125 - 0.5 | 0.25 - 1 |
| E. coli (Gram -) | To be determined | 0.015 - 0.125 | >128 |
| P. aeruginosa (Gram -) | To be determined | 0.25 - 1 | >128 |
Conclusion and Future Directions
This technical guide outlines a structured and scientifically rigorous approach to unveiling the pharmacological potential of this compound. The proposed workflow, grounded in the established biological activities of the pyrazole class of compounds, provides a clear path from initial screening to mechanistic studies and in vivo validation. The outcomes of these investigations will not only define the therapeutic potential of this specific molecule but also contribute valuable structure-activity relationship data to the broader field of pyrazole-based drug discovery. Positive results in any of the proposed tiers of investigation would warrant further optimization of the lead compound and more extensive preclinical development.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL: [Link])
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (URL: [Link])
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (URL: [Link])
-
Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents. (URL: [Link])
-
Pyrazoles as anticancer agents: Recent advances. (URL: [Link])
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (URL: [Link])
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (URL: [Link])
-
Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (URL: [Link])
-
Review: Anticancer Activity Of Pyrazole. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (URL: [Link])
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (URL: [Link])
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (URL: [Link])
-
Antibacterial Activity Estimation of New Pyrazole Compounds. (URL: [Link])
-
Synthesis, Analgesic and Anti-Inflammatory Activities of Some Pyrazolo[3,4-c]Pyrazole Derivatives. (URL: [Link])
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (URL: [Link])
-
SYNTHESIS AND PHARMACOLOGICAL SCREENING OF PYRAZOLOPYRIDINE COMPOUNDS AS ANXIOLYTICS. (URL: [Link])
-
Current status of pyrazole and its biological activities. (URL: [Link])
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (URL: [Link])
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (URL: [Link])
-
Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (URL: [Link])
-
Recently reported biological activities of pyrazole compounds. (URL: [Link])
-
Design, Synthesis and Biological Activities of Novel N-Aryl-1H-pyrazole-5-carboxylate Derivatives. (URL: [Link])
-
SYNTHESES AND BIOLOGICAL ACTIVITY OF HETEROCYCLES DERIVED FROM 3-METHOXY-I-PHENYL-IH-PYRAZOLE-5-CARBOXYLATE. (URL: [Link])
Sources
- 1. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. srrjournals.com [srrjournals.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial Activity Estimation of New Pyrazole Compounds | Iraqi Journal of Bioscience and Biomedical [ijbbuon.edu.iq]
Methodological & Application
Application Note & Protocol: Laboratory-Scale Synthesis of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate
Abstract
This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is based on the classical Knorr pyrazole synthesis, a robust and efficient method involving the cyclocondensation of a β-ketoester with hydrazine. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth technical procedures, mechanistic insights, safety protocols, and characterization data to ensure a successful and reproducible synthesis.
Introduction and Scientific Context
Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The pyrazole scaffold is a key pharmacophore in numerous approved drugs. The title compound, this compound, serves as a versatile intermediate for the elaboration of more complex molecular architectures. Its synthesis via the condensation of ethyl 4-methyl-3-oxopentanoate and hydrazine hydrate is a prime example of the Knorr pyrazole synthesis, a powerful C-C and C-N bond-forming strategy.[1][2] This application note details a reliable protocol for this transformation, emphasizing safety, efficiency, and product purity.
Synthesis Strategy and Reaction Mechanism
The synthesis proceeds through a well-established acid-catalyzed condensation reaction between ethyl 4-methyl-3-oxopentanoate and hydrazine hydrate.
Overall Reaction: Ethyl 4-methyl-3-oxopentanoate + Hydrazine Hydrate → this compound + 2 H₂O
Mechanistic Rationale (Knorr Pyrazole Synthesis): The reaction mechanism is a cornerstone of heterocyclic synthesis.[3][4]
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on the more electrophilic ketone carbonyl of the β-ketoester. This is the kinetically favored site of initial attack.
-
Acid Catalysis: The presence of a catalytic amount of acid (glacial acetic acid) protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the rate of hydrazone formation.
-
Intramolecular Cyclization: The terminal nitrogen of the resulting hydrazone intermediate then undergoes an intramolecular nucleophilic attack on the ester carbonyl.
-
Dehydration/Aromatization: The cyclic intermediate subsequently eliminates two molecules of water to yield the thermodynamically stable aromatic pyrazole ring.
The regioselectivity, which dictates the formation of the 3-isopropyl-5-carboxylate isomer over the 5-isopropyl-3-carboxylate, is controlled by the initial attack on the more reactive ketone carbonyl.
Caption: Reaction mechanism for the Knorr synthesis of the target pyrazole.
Critical Safety Precautions: A Hazard-First Approach
Chemical synthesis requires rigorous adherence to safety protocols. The primary hazard in this procedure is Hydrazine Hydrate .
-
Hydrazine Hydrate (CAS: 7803-57-8/10217-52-4):
-
Toxicity: Acutely toxic if swallowed, inhaled, or in contact with skin.[5][6][7] It is corrosive and can cause severe skin burns and eye damage.[5][6]
-
Handling: All manipulations MUST be performed in a certified chemical fume hood.[8] Avoid heating, as this increases vapor pressure.[9] Store away from oxidizing agents and acids.[7]
-
-
Personal Protective Equipment (PPE):
-
Body: A flame-resistant lab coat is mandatory.[8]
-
Hands: Wear chemical-resistant nitrile or chloroprene gloves.[8] Ensure gloves are changed immediately upon contamination.
-
Eyes/Face: ANSI-rated safety goggles are required at all times. A full face shield should be worn when transferring hydrazine hydrate.[8]
-
-
Spill & Emergency Procedures:
Materials and Methods
Reagent and Equipment List
| Reagent / Material | Grade | Supplier | Notes |
| Ethyl 4-methyl-3-oxopentanoate | ≥97% | Major Chemical Supplier | Key starting material |
| Hydrazine Hydrate (55-64% soln.) | Reagent | Major Chemical Supplier | HIGHLY TOXIC & CORROSIVE |
| Ethanol (200 Proof) | Anhydrous | Major Chemical Supplier | Reaction Solvent |
| Glacial Acetic Acid | ACS Grade | Major Chemical Supplier | Catalyst |
| Ethyl Acetate | ACS Grade | Major Chemical Supplier | Extraction Solvent |
| Brine (Saturated NaCl soln.) | N/A | Lab Prepared | For aqueous washes |
| Anhydrous Sodium Sulfate | ACS Grade | Major Chemical Supplier | Drying Agent |
| Silica Gel | 230-400 mesh | Major Chemical Supplier | For chromatography |
| Hexanes / Ethyl Acetate | HPLC Grade | Major Chemical Supplier | Eluent for chromatography |
Equipment:
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Addition funnel (optional, for controlled addition)
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware and consumables (beakers, graduated cylinders, TLC plates)
Detailed Synthesis Protocol
Time Estimate: 6-8 hours (including workup and purification setup)
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-methyl-3-oxopentanoate (e.g., 5.0 g, 1 equivalent).
-
Add anhydrous ethanol (e.g., 40 mL) to dissolve the starting material.
-
Add glacial acetic acid (e.g., 0.2 mL, catalytic amount).
-
-
Addition of Hydrazine:
-
Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0-5 °C.
-
Working in a fume hood , slowly add hydrazine hydrate (1.1 equivalents) dropwise to the cold solution over 15-20 minutes. A slight exotherm may be observed; maintain the internal temperature below 10 °C.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The product spot should be more polar than the starting ketoester.
-
-
Aqueous Work-up:
-
Once the reaction is complete (as judged by TLC), transfer the mixture to a rotary evaporator and remove the ethanol under reduced pressure.
-
To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a 250 mL separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer.
-
Wash the organic layer with 30 mL of brine.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
Purify the crude material by flash column chromatography on silica gel.
-
Column Preparation: Pack a column with silica gel using a 9:1 Hexanes:Ethyl Acetate slurry.
-
Loading & Elution: Load the crude product onto the column and elute with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Collect the fractions containing the pure product (as identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to pale yellow solid.
-
Caption: Step-by-step experimental workflow for the synthesis.
Data and Expected Results
Summary of Reagents and Product
| Compound | Formula | MW ( g/mol ) | CAS No. | Physical State |
| Ethyl 4-methyl-3-oxopentanoate | C₈H₁₄O₃ | 158.19 | 60567-33-1 | Liquid |
| Hydrazine Hydrate (~64%) | H₆N₂O | 50.06 | 7803-57-8 | Liquid |
| This compound | C₉H₁₄N₂O₂ | 182.22 | 91556-61-9 | Solid |
Characterization of Product
-
Appearance: White to pale yellow crystalline solid.
-
Expected Yield: 75-85%.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~12.0 (br s, 1H, NH), 6.7 (s, 1H, pyrazole-H), 4.4 (q, 2H, OCH₂), 3.1 (sept, 1H, CH(CH₃)₂), 1.4 (t, 3H, OCH₂CH₃), 1.3 (d, 6H, CH(CH₃)₂).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~162.0 (C=O), 155.0 (C-isopropyl), 140.0 (C-ester), 105.0 (C-H pyrazole), 61.0 (OCH₂), 27.0 (CH(CH₃)₂), 22.0 (CH(CH₃)₂), 14.5 (OCH₂CH₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₉H₁₅N₂O₂ [M+H]⁺: 183.11; found: 183.1.
Troubleshooting and Expert Insights
-
Issue: Low Yield.
-
Possible Cause: Incomplete reaction.
-
Solution: Ensure 1.1 equivalents of hydrazine are used. The reaction can be gently heated to 40-50 °C for 1-2 hours if it stalls at room temperature.
-
-
Issue: Formation of a Side Product (Isomer).
-
Possible Cause: Reaction temperature during hydrazine addition was too high, reducing regioselectivity.
-
Solution: Strictly maintain the temperature at 0-5 °C during the dropwise addition of hydrazine. The desired isomer is thermodynamically favored and should be the major product, easily separable by column chromatography.
-
-
Issue: Oily Product That Won't Solidify.
-
Possible Cause: Residual solvent or impurities.
-
Solution: Ensure the product is thoroughly dried under high vacuum. If it remains an oil, re-purify via chromatography or attempt to induce crystallization by scratching the flask with a glass rod in the presence of a small amount of a non-polar solvent like hexanes.
-
References
-
Nexchem Ltd. (2021). SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]
-
LookChem. (n.d.). Ethyl 4,4-dimethyl-3-oxopentanoate. [Link]
-
ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). HYDRAZINE HYDRATE MSDS. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. [Link]
-
University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. [Link]
-
Thieme. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. [Link]
-
PubChem - NIH. (n.d.). Ethyl pivaloylacetate. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Sciencemadness.org. (2023). Safety precautions for hydrazine hydrate. [Link]
-
ResearchGate. (2023). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its remarkable pharmacological versatility has led to the development of numerous approved drugs for a wide range of diseases.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral properties.[3][4] The metabolic stability of the pyrazole ring and its ability to act as a versatile pharmacophore make it an attractive scaffold for the design and synthesis of novel therapeutic agents.[2] This document provides detailed application notes and protocols for a specific derivative, ethyl 3-isopropyl-1H-pyrazole-5-carboxylate, outlining its potential applications in medicinal chemistry based on the well-established properties of the pyrazole class.
Synthesis of this compound
The synthesis of this compound can be achieved through a classical condensation reaction, a method widely employed for the preparation of pyrazole derivatives.[5] A general and adaptable protocol is provided below, based on established synthetic methodologies for similar pyrazole esters.[6][7]
Protocol 1: Synthesis via Condensation of a β-dicarbonyl Compound with Hydrazine
This protocol describes a common method for pyrazole ring formation.
Materials:
-
Ethyl 4-methyl-2,4-dioxopentanoate (or a similar appropriate β-dicarbonyl precursor)
-
Hydrazine hydrate
-
Absolute ethanol
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting β-dicarbonyl compound (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, slowly add hydrazine hydrate (1.1 equivalents). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: To the residue, add water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Cancer Research: A Potential Anti-Proliferative Agent
The pyrazole scaffold is a prominent feature in many anticancer agents, with numerous derivatives exhibiting potent cytotoxic activity against various cancer cell lines.[1][2] The proposed application of this compound in oncology is based on this extensive body of evidence.
Scientific Rationale
Many pyrazole-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[8] Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets. While the specific kinase targets of this compound are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests it may function in a similar capacity.[8]
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for evaluating the anticancer potential of this compound.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol details the procedure for determining the half-maximal growth inhibitory concentration (GI₅₀) of the test compound against various cancer cell lines.[2]
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to prepare a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control. Determine the GI₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Table 1: Hypothetical GI₅₀ Values for this compound
| Cell Line | Tissue of Origin | Hypothetical GI₅₀ (µM) |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 22.5 |
| HCT116 | Colorectal Carcinoma | 18.9 |
Note: These are example values and must be determined experimentally.
Application in Anti-inflammatory Research
Scientific Rationale
Signaling Pathway in Inflammation
Caption: The arachidonic acid cascade and potential points of inhibition by pyrazole derivatives.
Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (commercially available)
-
This compound
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
Indomethacin (non-selective COX inhibitor, positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the instructions of the commercial assay kit. This typically includes the enzyme, heme, and assay buffer.
-
Compound Preparation: Prepare a series of dilutions of the test compound, celecoxib, and indomethacin in the assay buffer.
-
Enzyme Inhibition: In a 96-well plate, add the assay buffer, heme, and the respective enzymes (COX-1 or COX-2) to separate wells. Add the diluted test compounds or controls to the appropriate wells. Incubate for a specified time at room temperature to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Detection: After a defined incubation period, add the colorimetric substrate solution. The peroxidase activity of COX converts the substrate into a colored product.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration against the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 inhibition. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Table 2: Hypothetical COX Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 50.3 | 2.1 | 24.0 |
| Celecoxib | 25.1 | 0.08 | 313.8 |
| Indomethacin | 0.1 | 0.9 | 0.11 |
Note: These are example values and must be determined experimentally.
Conclusion and Future Directions
This compound, as a member of the pharmacologically significant pyrazole family, holds considerable promise for applications in medicinal chemistry, particularly in the fields of oncology and inflammation. The protocols provided herein offer a robust framework for the initial in vitro evaluation of this compound. Further studies should focus on elucidating its precise mechanism of action, including the identification of specific molecular targets. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will be crucial for optimizing its potency and selectivity. Promising in vitro results should be followed by in vivo efficacy and safety studies in appropriate animal models to fully assess the therapeutic potential of this compound.
References
-
Patel, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]
-
Patel, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]
-
Faria, J. V., et al. (2017). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
Noolvi, M. N., et al. (2024). Synthesis and anticancer evaluation of pyrazolone derivatives. ResearchGate. [Link]
-
Sangshetti, J. N., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Shaikh, J., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]
-
Kontogiorgis, C., et al. (2014). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. [Link]
-
Gaber, M., et al. (2013). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. [Link]
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]
-
Gomaa, A. M., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. PubMed. [Link]
-
Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]
-
Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Akıncıoğlu, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
-
Yaka, B. (2019). Antiproliferative Activities of Some Biologically Important Scaffolds. An-Najah Staff. [Link]
-
Abadi, A. H., et al. (2015). New 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides inhibit hepatitis C virus replication via suppression of cyclooxygenase-2. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of the anti-proliferative activity of three new pyrazole compounds in sensitive and resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
derivatization of ethyl 3-isopropyl-1H-pyrazole-5-carboxylate for library synthesis
An In-Depth Guide to the Derivatization of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate for Library Synthesis
Authored by: A Senior Application Scientist
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility and metabolic stability have led to its incorporation into a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil. The ability of the pyrazole core to be strategically substituted allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an ideal starting point for the generation of diverse chemical libraries aimed at discovering novel therapeutic agents.[4]
This compound is an exemplary building block for such endeavors. It presents three primary, orthogonal vectors for chemical diversification: the N1-pyrazole nitrogen, the C5-ester functionality, and the C4-position. This guide provides a detailed exploration of robust and field-proven protocols for the derivatization of this key intermediate, focusing on strategies that are amenable to library synthesis and the generation of novel chemical matter.
Core Diversification Strategies and Workflows
The synthetic utility of this compound is rooted in its capacity to undergo a series of high-yielding and reliable chemical transformations. The primary strategies for library synthesis revolve around two key modifications: functionalization of the pyrazole nitrogen (N-alkylation and N-arylation) and transformation of the C5-ester into a diverse array of amides.
Figure 1: High-level diversification strategies for the core scaffold.
Pathway A: N-Alkylation of the Pyrazole Core
Modification at the pyrazole nitrogen is a critical step for modulating the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling regioselectivity.[5][6] For this compound, the steric bulk of the C3-isopropyl group generally directs alkylation to the less hindered N1 position, leading to a predictable major product.
Protocol 1: Regioselective N-Alkylation with Alkyl Halides
This protocol describes a standard procedure for introducing alkyl groups onto the pyrazole N1 position using common alkyl halides.
Workflow Diagram:
Figure 2: Workflow for N-alkylation of the pyrazole core.
Step-by-Step Methodology:
-
Preparation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), add a suitable base (1.2 - 2.0 eq).
-
Base Selection & Rationale:
-
Potassium Carbonate (K₂CO₃): A mild and cost-effective base suitable for reactive alkyl halides like benzyl bromide or iodomethane. Use ~1.5 equivalents.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that ensures complete deprotonation of the pyrazole N-H. This is ideal for less reactive alkylating agents. Use ~1.2 equivalents and handle with care under an inert atmosphere (N₂ or Ar).
-
-
Deprotonation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the pyrazole anion.
-
Alkylation: Add the alkylating agent (R-X, 1.1 eq) dropwise to the solution. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification:
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated pyrazole.
-
| Parameter | Condition A (Mild) | Condition B (Strong) | Rationale |
| Alkylating Agent | Benzyl bromide, Ethyl iodide | 2-Bromopropane, Alkyl tosylates | Matched to reactivity; more reactive halides require milder conditions. |
| Base | K₂CO₃ (1.5 eq) | NaH (60% in oil, 1.2 eq) | NaH ensures full deprotonation for less reactive electrophiles.[7] |
| Solvent | Acetonitrile (ACN) | N,N-Dimethylformamide (DMF) | Polar aprotic solvents facilitate SN2 reactions. |
| Temperature | Room Temperature - 50 °C | Room Temperature - 60 °C | Gentle heating can increase the rate of reaction for stubborn alkylations. |
| Typical Yield | 75-95% | 70-90% | Yields are generally high due to favorable regioselectivity. |
Table 1: Recommended conditions for N-alkylation.
Pathway B: C5-Ester Modification via Amide Coupling
The C5-ester serves as a robust handle for introducing immense diversity. The most common and impactful strategy is its conversion to a carboxamide.[8][9] This is a two-step process involving the hydrolysis of the ester to a carboxylic acid, followed by coupling with an amine.
Workflow Diagram:
Figure 3: Two-step workflow for the synthesis of C5-carboxamides.
Protocol 2: Saponification of the Ethyl Ester
This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for amide bond formation.[8]
Step-by-Step Methodology:
-
Dissolution: Dissolve the this compound (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (typically a 3:1 or 4:1 ratio).
-
Hydrolysis: Add an aqueous solution of Lithium Hydroxide (LiOH, 2.0-3.0 eq) or Sodium Hydroxide (NaOH). LiOH is often preferred as it can lead to cleaner reactions.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C). Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-12 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and acidify to a pH of ~3-4 using 1M hydrochloric acid (HCl). A white precipitate of the carboxylic acid should form.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
-
If no precipitate forms (or if it is incomplete), extract the acidified mixture with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid. The product is often pure enough for the next step without further purification.
-
Protocol 3: Amide Bond Formation
This protocol outlines a general and reliable method for coupling the pyrazole carboxylic acid with a library of primary or secondary amines using a standard peptide coupling reagent.
Step-by-Step Methodology:
-
Activation: Dissolve the 3-isopropyl-1H-pyrazole-5-carboxylic acid (from Protocol 2) (1.0 eq) in an anhydrous solvent like DMF or Dichloromethane (DCM).
-
Reagent Addition: Add the coupling reagent (e.g., HATU, HBTU, or EDC/HOBt, ~1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq). Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the activated acid solution.
-
Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by LC-MS (typically 1-16 hours).
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to afford the pure pyrazole-5-carboxamide.
-
| Parameter | Condition A (HATU) | Condition B (EDC/HOBt) | Rationale |
| Coupling Reagent | HATU (1.1 eq) | EDC (1.2 eq), HOBt (1.2 eq) | HATU is highly efficient but more expensive; EDC/HOBt is a classic, cost-effective combination. |
| Amine Scope | Primary & Secondary Amines | Primary & Secondary Amines | Both methods are broadly applicable to a wide range of amines. |
| Base | DIPEA (3.0 eq) | DIPEA or NMM (2.0-3.0 eq) | An organic base is required to neutralize acids and facilitate coupling. |
| Solvent | DMF | DCM or DMF | DMF is excellent for solubility but harder to remove; DCM is suitable for many reactions. |
| Typical Yield | 80-98% | 65-90% | Yields are generally good, with HATU often providing higher yields for challenging couplings. |
Table 2: Recommended conditions for Amide Coupling.
Conclusion and Future Directions
The protocols detailed herein provide a robust foundation for the synthesis of diverse chemical libraries based on the this compound scaffold. By systematically applying N-alkylation and C5-amide coupling strategies, researchers can rapidly generate hundreds to thousands of discrete analogs for screening in drug discovery programs. Further diversification can be achieved through C4-position functionalization (e.g., halogenation followed by cross-coupling), offering an additional vector for library expansion. The inherent drug-like properties of the pyrazole core, combined with these efficient derivatization methods, solidify its status as a truly privileged scaffold in the quest for new medicines.
References
- The Significance of Pyrazole Derivatives in Modern Drug Discovery. Vertex AI Search Grounding API [Online].
- Faria, J. V., et al. (2017). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI [Online].
- Singh, U. P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed - NIH [Online].
- Singh, U. P., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry [Online].
- Singh, U. P., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online [Online].
- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Benchchem [Online].
- Alkylation of ring-substituted pyrazole-5-carboxylates with N-Boc-3-iodoazetidine 2c. ResearchGate [Online].
- Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research [Online].
- Sildenafil. Wikipedia [Online].
- Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. ResearchGate [Online].
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate [Online].
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC - NIH [Online].
- N-alkylation method of pyrazole. Google Patents [Online].
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents [Online].
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate
Introduction: The Significance of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate
This compound is a key heterocyclic building block in modern medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure, appearing in a wide array of biologically active compounds, including anti-inflammatory, analgesic, and anticancer agents. The specific substitution pattern of an isopropyl group at the 3-position and an ethyl carboxylate at the 5-position provides a unique steric and electronic profile, making it a valuable intermediate for the synthesis of targeted therapeutic agents. The large-scale synthesis of this compound is therefore of critical importance for ensuring a reliable and cost-effective supply chain for the production of life-saving pharmaceuticals.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol, and discuss critical considerations for process optimization and scale-up.
Synthetic Strategy: The Knorr Pyrazole Synthesis
The most robust and widely adopted method for the synthesis of pyrazole derivatives is the Knorr pyrazole synthesis, first reported in 1883. This venerable reaction involves the condensation of a β-ketoester with a hydrazine derivative. For the synthesis of our target molecule, the key starting materials are ethyl 4-methyl-3-oxopentanoate (also known as ethyl isobutyrylacetate) and hydrazine hydrate.
The choice of the Knorr synthesis for large-scale production is underpinned by several key advantages:
-
High Atom Economy: The reaction proceeds via a condensation mechanism, with the primary byproduct being water, which aligns with the principles of green chemistry.
-
Readily Available Starting Materials: Both ethyl 4-methyl-3-oxopentanoate and hydrazine hydrate are commercially available, ensuring a secure and scalable supply chain.
-
Robust and High-Yielding: The formation of the stable aromatic pyrazole ring provides a strong thermodynamic driving force for the reaction, often leading to high yields.
Overall Synthetic Workflow
The synthesis is a one-pot reaction that proceeds in a sequential manner: initial formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration to yield the final pyrazole product.
Application Note: A Validated High-Performance Liquid Chromatography Method for the Robust Quantification of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate
Abstract and Introduction
Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and drug development due to the wide range of biological activities exhibited by pyrazole derivatives.[1][2][3][4] Accurate and reliable quantification of this molecule is paramount for various stages of the pharmaceutical pipeline, including pharmacokinetic studies, formulation development, quality control of active pharmaceutical ingredients (APIs), and stability testing. This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the precise quantification of this compound. The described protocol is designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and trustworthiness.[5]
Analyte Overview and Method Selection Rationale
Analyte: this compound Molecular Formula: C₉H₁₄N₂O₂ Molecular Weight: 182.22 g/mol Structure:
(Image of the chemical structure of this compound would be placed here in a full document)
The pyrazole ring system and the carboxylate group suggest that the molecule possesses a chromophore suitable for UV detection. The presence of both polar (N-H, C=O) and non-polar (isopropyl, ethyl) moieties indicates that reversed-phase chromatography is an appropriate separation technique. RP-HPLC with UV detection was selected as the primary analytical method due to its widespread availability, robustness, and cost-effectiveness, making it suitable for routine quality control and research applications.[6]
Proposed RP-HPLC Method with UV Detection
This section details the experimental conditions for the quantification of this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the method's mechanics.
Instrumentation and Consumables
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended. The C18 stationary phase provides excellent hydrophobic retention for the non-polar regions of the analyte.
-
Data Acquisition Software: Chromatography data station software capable of peak integration and analysis.
-
Solvents and Reagents: HPLC grade acetonitrile (ACN), methanol, and water. Formic acid (FA) or Trifluoroacetic acid (TFA) for mobile phase modification.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid is a mass spectrometry-compatible modifier that ensures the protonation of any residual silanols on the column, leading to better peak shape.[7][8][9] |
| Elution Mode | Isocratic: 60% B | An isocratic elution is simpler, more robust, and generally provides better reproducibility for a single analyte quantification. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.[6] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes by controlling the viscosity of the mobile phase and separation kinetics. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening and column overload. |
| Detection | UV at 210 nm | Pyrazole rings typically exhibit strong absorbance at lower UV wavelengths. A PDA detector can be used initially to determine the absorbance maximum. |
| Run Time | 10 minutes | Sufficient time to allow for the elution of the analyte and any potential impurities without being excessively long. |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (50:50 Acetonitrile:Water).
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibrated range of the working standards. Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Method Validation Protocol (ICH Q2(R2) Framework)
Method validation is a critical process that demonstrates the suitability of the analytical procedure for its intended purpose.[6] The following sections outline the experiments required to validate the proposed HPLC method.
Workflow for Method Validation
The following diagram illustrates the logical flow of the validation process.
Caption: Workflow for HPLC method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.
-
Inject a standard solution of this compound.
-
If available, inject a sample of a placebo (formulation without the API) or a sample containing known impurities.
-
-
Acceptance Criteria: The blank and placebo injections should show no significant peaks at the retention time of the analyte. The peak for the analyte should be pure, which can be confirmed using a PDA detector's peak purity analysis.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare at least five concentrations of the analyte across the expected working range (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should show a linear relationship.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery experiments.
-
Protocol:
-
Spike a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate and analyze them.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[5]
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[5]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
-
Acceptance Criteria: The LOQ value should be verified by analyzing samples at this concentration and ensuring that the precision (%RSD) and accuracy (% recovery) are acceptable.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method parameters one at a time and observe the effect on the results (e.g., retention time, peak area).
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the final quantified result should not be significantly affected.
Summary of Validation Parameters
The following table provides a summary of the typical validation parameters and their acceptance criteria for a robust analytical method.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.999 |
| Range | Defined by linearity, accuracy, and precision data. |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of ~3:1 |
| LOQ | Signal-to-Noise Ratio of ~10:1, with acceptable precision & accuracy |
| Robustness | System suitability parameters remain within limits. |
Alternative Method: LC-MS/MS for Higher Sensitivity
For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of the analyte in complex biological matrices (e.g., plasma), a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.
Rationale for LC-MS/MS
LC-MS/MS offers superior sensitivity (typically in the pg/mL to ng/mL range) and selectivity by monitoring specific mass-to-charge (m/z) transitions of the parent ion to a product ion.[5]
Proposed LC-MS/MS Workflow
Caption: General workflow for LC-MS/MS analysis.
-
Ionization: Electrospray ionization in positive mode (ESI+) is likely suitable for this molecule.
-
MRM Transitions: The specific parent -> product ion transitions would need to be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.
Conclusion
This application note provides a comprehensive framework for the quantification of this compound. The detailed RP-HPLC-UV method, coupled with a rigorous validation protocol based on ICH guidelines, ensures the generation of accurate, reliable, and reproducible data suitable for research, development, and quality control environments. For applications demanding higher sensitivity, a transition to an LC-MS/MS-based method is recommended. The principles and protocols outlined herein are designed to be a self-validating system, providing researchers with a high degree of confidence in their analytical results.
References
-
PubChem. (n.d.). ethyl 3-propyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
International Journal of ChemTech and Pharmaceutical Analysis. (2017). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. National Institute of Standards and Technology. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]
-
OUCI. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Retrieved from [Link]
-
PubMed. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Sciences. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. National Institute of Standards and Technology. Retrieved from [Link]
-
SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpsbr.org [jpsbr.org]
- 5. benchchem.com [benchchem.com]
- 6. ijcpa.in [ijcpa.in]
- 7. Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 9. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
The Strategic Role of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate in the Synthesis of Advanced Agrochemicals
Introduction
The pyrazole ring is a foundational scaffold in modern agrochemical design, lending itself to a diverse array of fungicidal, herbicidal, and insecticidal activities.[1] Within this chemical class, ethyl 3-isopropyl-1H-pyrazole-5-carboxylate emerges as a pivotal building block for the synthesis of highly potent and selective agrochemicals. Its specific substitution pattern, featuring an isopropyl group at the 3-position and an ethyl carboxylate at the 5-position, provides a versatile platform for the development of next-generation crop protection agents. This technical guide elucidates the strategic application of this pyrazole derivative in the synthesis of advanced agrochemicals, with a focus on pyrazole carboxamide fungicides, a class of compounds renowned for their efficacy as succinate dehydrogenase inhibitors (SDHIs).[2]
Core Applications in Agrochemical Synthesis
This compound is a key intermediate in the production of a range of agrochemicals. Its utility stems from the reactivity of the carboxylate group, which can be readily converted into a carboxylic acid and subsequently an amide, a crucial linkage in many bioactive molecules.[3] This adaptability makes it a valuable precursor for creating extensive libraries of compounds for high-throughput screening in agrochemical discovery. The isopropyl group at the 3-position also plays a significant role in defining the biological activity and selectivity of the final products.
Application Focus: Synthesis of a Pyrazole Carboxamide Fungicide
This section provides a detailed protocol for the synthesis of a potent pyrazole carboxamide fungicide, structurally analogous to commercially successful SDHI fungicides like Penflufen and Bixafen, starting from this compound.[4][5]
Overall Synthesis Workflow
The synthesis proceeds in a three-step sequence:
-
Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Acyl Chloride Formation: Conversion of the carboxylic acid to a more reactive acyl chloride.
-
Amide Coupling: Reaction of the acyl chloride with a selected aniline to form the final pyrazole carboxamide fungicide.
Caption: General workflow for the synthesis of a pyrazole carboxamide fungicide.
Experimental Protocols
Materials and Reagents:
| Reagent | Purity | Supplier |
| This compound | ≥98% | Commercial Source |
| Sodium Hydroxide (NaOH) | ≥97% | Commercial Source |
| Ethanol (EtOH) | Anhydrous | Commercial Source |
| Hydrochloric Acid (HCl) | 37% | Commercial Source |
| Thionyl Chloride (SOCl₂) | ≥99% | Commercial Source |
| Toluene | Anhydrous | Commercial Source |
| 2-(1,3-dimethylbutyl)aniline | ≥98% | Commercial Source |
| Triethylamine (Et₃N) | ≥99% | Commercial Source |
| Dichloromethane (DCM) | Anhydrous | Commercial Source |
Step 1: Synthesis of 3-isopropyl-1H-pyrazole-5-carboxylic acid
-
Principle: The ethyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylate salt, which is then protonated by acidification to give the carboxylic acid.[6]
-
Procedure:
-
To a solution of this compound (10.0 g, 54.9 mmol) in ethanol (100 mL), add a solution of sodium hydroxide (4.4 g, 110 mmol) in water (50 mL).
-
Heat the reaction mixture to reflux and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-isopropyl-1H-pyrazole-5-carboxylic acid.
-
Step 2: Synthesis of 3-isopropyl-1H-pyrazole-5-carbonyl chloride
-
Principle: The carboxylic acid is converted to the more reactive acyl chloride using thionyl chloride. This intermediate is typically used immediately in the next step without extensive purification.[7]
-
Procedure:
-
Suspend 3-isopropyl-1H-pyrazole-5-carboxylic acid (8.5 g, 55.1 mmol) in anhydrous toluene (100 mL).
-
Add thionyl chloride (8.0 mL, 110 mmol) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux and stir for 3 hours, at which point the solution should become clear.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 3-isopropyl-1H-pyrazole-5-carbonyl chloride as a solid, which is used directly in the next step.
-
Step 3: Synthesis of N-[2-(1,3-dimethylbutyl)phenyl]-3-isopropyl-1H-pyrazole-5-carboxamide
-
Principle: The acyl chloride undergoes nucleophilic acyl substitution with the amine group of the substituted aniline to form the stable amide bond. A base is used to neutralize the HCl byproduct.[8]
-
Procedure:
-
Dissolve 2-(1,3-dimethylbutyl)aniline (9.7 g, 54.8 mmol) and triethylamine (8.4 mL, 60.3 mmol) in anhydrous dichloromethane (150 mL) and cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude 3-isopropyl-1H-pyrazole-5-carbonyl chloride (from Step 2) in anhydrous dichloromethane (50 mL) dropwise to the cooled aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final pyrazole carboxamide fungicide as a solid.
-
Mechanism of Action: SDHI Fungicides
The synthesized pyrazole carboxamide fungicide belongs to the class of Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides target Complex II of the mitochondrial respiratory chain in fungi.
Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.
By binding to the succinate dehydrogenase enzyme, the fungicide blocks the oxidation of succinate to fumarate, a key step in the citric acid cycle and electron transport chain. This disruption leads to a cessation of ATP production, ultimately causing fungal cell death.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of modern agrochemicals. The protocols detailed herein demonstrate a clear and efficient pathway to potent pyrazole carboxamide fungicides. The adaptability of this synthetic route allows for the creation of diverse analogs for structure-activity relationship studies, paving the way for the discovery of novel and more effective crop protection solutions. The continued exploration of pyrazole chemistry, with starting materials like this compound, will undoubtedly remain a cornerstone of innovation in the agrochemical industry.
References
-
Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. [Link]
-
An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Hao, Z., Yu, B., Gao, W., Chen, H., Yang, D., Lv, Y., Zhang, Y., Chen, L., & Fan, Z. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205–214. [Link]
-
Penflufen (Ref: BYF-14182). (n.d.). AERU, University of Hertfordshire. Retrieved from [Link]
-
Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. Retrieved from [Link]
-
Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. Retrieved from [Link]
- Fungicide pyrazole carboxamides derivatives. (2010). Google Patents.
- Preparation and application of bixafen type derivatives. (n.d.). Google Patents.
-
Penflufen. (n.d.). PubChem. Retrieved from [Link]
- Preparation method of penflufen metabolite. (n.d.). Google Patents.
- A kind of synthetic method of bixafen. (n.d.). Google Patents.
-
Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. (n.d.). cnki.com.cn. Retrieved from [Link]
-
Bixafen. (n.d.). AERU, University of Hertfordshire. Retrieved from [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2023). ACS Publications. Retrieved from [Link]
-
Zhang, M., et al. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 19(11), 17768-17781. [Link]
- Process for preparation of pyrazole carboxylic acid amide. (n.d.). Google Patents.
- Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. (n.d.). Google Patents.
-
Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (2008). PubMed. Retrieved from [Link]
-
Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. (2017). PubMed. Retrieved from [Link]
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.). Google Patents.
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). PubMed. Retrieved from [Link]
-
ethyl 3-propyl-1H-pyrazole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022). Technical Disclosure Commons. Retrieved from [Link]
Sources
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Penflufen (Ref: BYF-14182) [sitem.herts.ac.uk]
- 5. Bixafen [sitem.herts.ac.uk]
- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cyclocondensation of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazoles, five-membered heterocyclic aromatic compounds with two adjacent nitrogen atoms, are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] Their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, makes them a privileged scaffold in drug discovery.[2][3] The most fundamental and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction, classically known as the Knorr pyrazole synthesis.[2][4][5] This application note provides an in-depth guide to the experimental procedures for pyrazole synthesis via cyclocondensation, detailing the underlying mechanisms, offering step-by-step protocols for various methodologies, and presenting comparative data to guide researchers in selecting the optimal synthetic route.
The Foundational Chemistry: Understanding the Cyclocondensation Mechanism
The synthesis of pyrazoles via cyclocondensation is a robust and versatile transformation that typically involves the reaction of a 1,3-dielectrophile with a hydrazine derivative, which acts as a binucleophile.[4][6] The most common dielectrophilic partners are 1,3-dicarbonyl compounds (including β-diketones and β-ketoesters) and α,β-unsaturated carbonyls.[2][4][6]
The Knorr Pyrazole Synthesis: A Mechanistic Deep Dive
First reported by Ludwig Knorr in 1883, this reaction remains the most prevalent method for pyrazole synthesis.[4][7][8] It involves the acid-catalyzed reaction between a 1,3-dicarbonyl compound and a hydrazine.[5][7][9]
The mechanism proceeds through several key steps:
-
Initial Condensation: The reaction initiates with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often the more reactive carbonyl (e.g., a ketone over an ester).[3][10]
-
Hydrazone/Enamine Formation: Following the initial attack, a molecule of water is eliminated to form a hydrazone or a related enamine intermediate.[7][10]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[7][9]
-
Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[7][10]
When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, a mixture of two regioisomers can be formed, depending on which carbonyl group is attacked first.[4][9]
Diagram 1: General Mechanism of the Knorr Pyrazole Synthesis This diagram illustrates the step-wise chemical transformations from a 1,3-dicarbonyl compound and hydrazine to the final pyrazole product.
Caption: Step-wise mechanism of the Knorr pyrazole synthesis.
Experimental Protocols: From Benchtop to Microwave
The choice of experimental protocol depends on factors such as substrate reactivity, desired scale, available equipment, and green chemistry considerations.[11][12] Below are detailed protocols for conventional and modern synthetic approaches.
Protocol 1: Classical Synthesis of a Substituted Pyrazole using Conventional Heating
This protocol is adapted from the well-established Knorr synthesis using a β-ketoester and a substituted hydrazine, a method valued for its reliability.[3][10]
Objective: To synthesize 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial Acetic Acid (as catalyst)
-
Ethanol (as solvent)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Standard glassware for workup and recrystallization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl acetoacetate (10 mmol, 1.30 g) and phenylhydrazine (10 mmol, 1.08 g).
-
Solvent and Catalyst Addition: Add 20 mL of ethanol to the flask, followed by 3-5 drops of glacial acetic acid. The acid catalyzes the condensation steps.[7][9]
-
Heating: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. The formation of a stable aromatic ring drives the reaction to completion.[10]
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC), typically with a mobile phase of 30% ethyl acetate in hexane. The reaction is generally complete within 2-4 hours.
-
Work-up and Isolation: Once the starting materials are consumed, allow the mixture to cool to room temperature. A precipitate should form. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove impurities, and allow it to air dry.[10] The crude product can be further purified by recrystallization from ethanol to yield the pure pyrazolone.
Protocol 2: Microwave-Assisted Synthesis (MAOS) of Pyrazoles
Microwave-assisted synthesis has emerged as a powerful technique that dramatically reduces reaction times, often increases yields, and aligns with the principles of green chemistry.[13]
Objective: Rapid synthesis of 1,3,5-triarylpyrazoles from a chalcone and arylhydrazine.
Materials:
-
Chalcone (e.g., 1,3-diphenylprop-2-en-1-one)
-
Arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial, add the chalcone (1 mmol, 208 mg), phenylhydrazine hydrochloride (1.2 mmol, 173 mg), and 5 mL of glacial acetic acid.[14]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for 5-10 minutes.[1][13] The high temperature and pressure achieved in the sealed vessel accelerate the reaction rate significantly.
-
Cooling and Precipitation: After the irradiation is complete, cool the vial to room temperature using compressed air. Pour the reaction mixture into a beaker containing crushed ice (~50 g).[1][2]
-
Isolation and Purification: A solid precipitate will form. Collect the product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure 1,3,5-triarylpyrazole.
Diagram 2: General Workflow for Pyrazole Synthesis This flowchart outlines the key stages from reactant selection to final product characterization in a typical pyrazole synthesis experiment.
Caption: A generalized workflow for pyrazole synthesis.
Data Presentation: Methodological Comparison
The efficiency of pyrazole synthesis can vary significantly between conventional and microwave-assisted methods. The following table summarizes typical comparative data.
| Product Type | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 | [1] |
| Microwave-Assisted | 60 | 5 min | 91-98 | [1] | |
| Quinolin-2(1H)-one Pyrazoles | Conventional Heating | 120 (Reflux) | 7-10 hours | ~70-80 | [2][13] |
| Microwave-Assisted | 120 | 7-10 min | 68-86 | [13] | |
| Pyrazolones (Multi-component) | Conventional Heating | Room Temp | Several hours | ~80-90 | [15] |
| Microwave-Assisted | 80-120 | 10-15 min | 92-99 | [13][15] |
This table demonstrates the significant reduction in reaction time and potential for improved yields offered by microwave-assisted synthesis.
Product Characterization: A Self-Validating System
Confirming the structure and purity of the synthesized pyrazole is a critical final step. A combination of spectroscopic methods provides a self-validating system for characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation.[16][17]
-
¹H NMR: Expect characteristic signals for the pyrazole ring protons, typically in the aromatic region. For a 1,3,5-substituted pyrazole, a singlet for the C4-H proton is often observed around δ 6.2-6.8 ppm. Protons on substituents will appear in their expected regions.[16]
-
¹³C NMR: The carbon atoms of the pyrazole ring will show distinct signals, for example, C3 (~139-150 ppm), C4 (~105 ppm), and C5 (~130-145 ppm).[16]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Look for C=N stretching vibrations around 1590 cm⁻¹ and N-H stretching (if applicable) around 3100 cm⁻¹.[18] If the product is a pyrazolone, a strong C=O stretch will be visible around 1700 cm⁻¹.[19][20]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful condensation and dehydration, and can reveal fragmentation patterns that support the proposed structure.
Conclusion and Future Outlook
The cyclocondensation reaction, particularly the Knorr synthesis and its modern variations, remains a highly efficient and versatile method for accessing the therapeutically important pyrazole scaffold.[3] Microwave-assisted protocols offer significant advantages in terms of speed, efficiency, and sustainability, making them highly attractive for high-throughput synthesis in drug discovery settings.[13] Furthermore, the development of multicomponent reactions (MCRs) and the use of green solvents like water are expanding the toolkit for synthesizing diverse pyrazole libraries in an environmentally benign manner.[21][22] The protocols and data presented herein serve as a robust starting point for researchers aiming to synthesize and explore this critical class of heterocyclic compounds.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme Chemistry. Retrieved from [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. (n.d.). Universiteit Leiden. Retrieved from [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH. Retrieved from [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). ResearchGate. Retrieved from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB01211A. Retrieved from [Link]
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI. Retrieved from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. Retrieved from [Link]
-
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2019). PubMed. Retrieved from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]
-
Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023). YouTube. Retrieved from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journals. Retrieved from [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. Retrieved from [Link]
-
Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (n.d.). IJIRT. Retrieved from [Link]
-
Synthesis of series of chalcone and pyrazoline derivatives. (2017). The Pharma Innovation Journal. Retrieved from [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR. Retrieved from [Link]
-
Synthesis of pyrazolines by reaction of chalcone with hydrazine in acetic acid and ethanol. (n.d.). ResearchGate. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Merck Index. Retrieved from [Link]
-
Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). PMC - NIH. Retrieved from [Link]
-
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (n.d.). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved from [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). ResearchGate. Retrieved from [Link]
-
One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). PMC - NIH. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. name-reaction.com [name-reaction.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Knorr Pyrazole Synthesis [drugfuture.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 14. ijirt.org [ijirt.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. connectjournals.com [connectjournals.com]
- 19. jocpr.com [jocpr.com]
- 20. researchgate.net [researchgate.net]
- 21. thieme-connect.com [thieme-connect.com]
- 22. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pyrazole-Based Drug Discovery
Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore found in a variety of approved drugs, including celecoxib (an anti-inflammatory), sildenafil (used to treat erectile dysfunction), and several targeted cancer therapies. The purity of such building blocks is paramount, as even minor impurities can lead to misleading biological data, complicate structure-activity relationship (SAR) studies, and introduce unwanted toxicity.
This technical guide provides a detailed overview of robust purification techniques for this compound. As a Senior Application Scientist, the methodologies presented herein are synthesized from established chemical principles and field-proven insights, emphasizing not just the "how" but the "why" behind each experimental choice. It is important to note that while specific physicochemical data for this exact molecule, such as a definitive melting or boiling point, is not widely available in the peer-reviewed literature, the protocols provided are based on extensive knowledge of closely related pyrazole derivatives and offer a solid foundation for achieving high purity.
Understanding the Synthetic Landscape: Anticipating Impurities
The most common and efficient route to a 3,5-disubstituted pyrazole such as this compound is the Knorr pyrazole synthesis. This involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. In this case, the likely precursors are ethyl 4-methyl-2,4-dioxopentanoate and hydrazine hydrate.
A critical challenge in this synthesis is the potential for the formation of a regioisomeric impurity: ethyl 5-isopropyl-1H-pyrazole-3-carboxylate. This arises from the non-selective reaction of the hydrazine with the two non-equivalent carbonyl groups of the dicarbonyl precursor. The presence of this isomer can complicate downstream applications and is a primary focus of the purification strategies outlined below. Other potential impurities include unreacted starting materials and polymeric byproducts.
Caption: Synthetic pathway and potential for regioisomer formation.
Purification Strategy 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent will dissolve the target compound sparingly at room temperature but readily at elevated temperatures, while impurities remain either insoluble or highly soluble in the cold solvent.
Causality Behind Solvent Selection
The choice of solvent is the most critical parameter in a successful recrystallization. For pyrazole esters, which are of intermediate polarity, a range of solvents can be effective. A rule of thumb is that solvents with functional groups similar to the solute are often good candidates. Given the ester and pyrazole moieties, alcohols and esters are excellent starting points. Mixed solvent systems are particularly useful when a single solvent does not provide the ideal solubility profile.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Type | Polarity | Rationale and Expert Insights |
| Ethanol/Water | Mixed Protic | High | Ethanol is a good "dissolving" solvent for many pyrazoles. The addition of water as an "anti-solvent" dramatically decreases solubility, inducing crystallization. This is an excellent starting point for polar pyrazole derivatives.[1] |
| Hexane/Ethyl Acetate | Mixed Aprotic | Low to Medium | Ideal for less polar pyrazoles. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity persists. This system is effective at removing more polar impurities.[1] |
| Isopropanol | Protic | Medium | A good single-solvent option. Its lower volatility compared to ethanol allows for slower cooling and potentially larger crystal formation. |
| Acetone/Hexane | Mixed Aprotic | Medium | Similar to hexane/ethyl acetate, this is a versatile system for compounds of intermediate polarity. |
Protocol 1: Single-Solvent Recrystallization (Isopropanol)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of isopropanol and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add isopropanol dropwise until the solid is completely dissolved. Expert Tip: Using the minimum amount of hot solvent is crucial for maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Mixed-Solvent Recrystallization (Hexane/Ethyl Acetate)
-
Dissolution: Dissolve the crude product in the minimum amount of hot ethyl acetate.
-
Addition of Anti-solvent: While the solution is still hot, add hexane dropwise until a slight turbidity (cloudiness) persists. If too much hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Cooling and Isolation: Follow steps 4-6 from the single-solvent protocol, using an ice-cold hexane/ethyl acetate mixture for washing the crystals.
Troubleshooting Recrystallization
| Issue | Cause | Solution |
| Oiling Out | The compound is precipitating at a temperature above its melting point. | Add more of the "good" solvent (e.g., ethyl acetate) to lower the saturation point, or switch to a lower-boiling solvent system. Ensure very slow cooling.[1] |
| Low Yield | Too much solvent was used; the compound has some solubility in the cold solvent. | Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration.[1] |
| No Crystals Form | The solution is not supersaturated, or nucleation is slow. | Scratch the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal of the pure compound. |
Purification Strategy 2: Column Chromatography
Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase. For pyrazole derivatives, silica gel chromatography is the most common method.
Principles of Separation
The separation of the desired product from its regioisomer and other impurities is achieved by exploiting subtle differences in their polarity. The ester and N-H groups of the pyrazole ring can interact with the polar silica gel via hydrogen bonding and dipole-dipole interactions. The mobile phase, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is passed through the column. Less polar compounds will have a weaker affinity for the silica gel and will elute faster, while more polar compounds will be retained longer.
Caption: Workflow for purification by column chromatography.
Protocol 3: Silica Gel Column Chromatography
-
TLC Analysis: Before running the column, determine an appropriate solvent system using thin-layer chromatography (TLC). Test various ratios of hexane/ethyl acetate. The ideal system will give a retention factor (Rf) of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack a glass column. Allow the silica to settle, ensuring a level bed. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Carefully add the sample solution to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. The less polar regioisomer (if present) is expected to elute before the more polar isomer.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Table 2: Typical Parameters for Column Chromatography
| Parameter | Value/Description | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of intermediate polarity. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with a range of polarities. A typical gradient might start at 5% ethyl acetate and increase to 30%. |
| Elution Order | Less polar compounds elute first. | The regioisomer with the N-H proton less sterically hindered may interact more strongly with the silica, leading to a later elution. This needs to be confirmed experimentally. |
Purity Assessment
After purification, the purity of the this compound should be assessed using appropriate analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point Analysis: A sharp melting point range is characteristic of a pure compound. For a related compound, ethyl 5-propyl-1H-pyrazole-3-carboxylate, a melting point of 85-88°C has been reported by a commercial supplier.[2] This can serve as a preliminary, albeit unconfirmed, reference.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
By employing these rigorous purification and analytical techniques, researchers can ensure the quality and reliability of their this compound, a crucial step in the advancement of drug discovery and development programs.
References
-
Industrial Chemicals. (n.d.). Ethyl 5-propyl-1h-pyrazole-3-carboxylate. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate
Introduction: Welcome to the technical support guide for the synthesis of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. This pyrazole derivative is a valuable heterocyclic building block in medicinal chemistry and drug development. The most common and direct route to this and similar pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] While mechanistically straightforward, this reaction can present challenges related to yield, purity, and the formation of regioisomers.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights to help you navigate common experimental hurdles, optimize your reaction conditions, and ultimately improve the yield and purity of your target compound. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.
Section 1: Synthesis Overview and Mechanism
The synthesis of this compound is typically achieved via the acid-catalyzed condensation of ethyl 5-methyl-2,4-dioxohexanoate with hydrazine hydrate .
The reaction proceeds through the Knorr pyrazole synthesis pathway.[3] The mechanism involves an initial nucleophilic attack by one of the hydrazine nitrogens on one of the carbonyl carbons of the diketone. This is followed by a cyclization and subsequent dehydration to form the aromatic pyrazole ring. A critical challenge in this synthesis arises from the unsymmetrical nature of the 1,3-dicarbonyl starting material, which can lead to the formation of a regioisomeric byproduct.[1][4]
Caption: Knorr synthesis pathway for this compound.
Section 2: Detailed Experimental Protocol
This protocol is adapted from established procedures for structurally similar pyrazole-5-carboxylates.[5] It is designed as a starting point for optimization.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume / Mass | Notes |
| Ethyl 5-methyl-2,4-dioxohexanoate | 186.20 | 50 | 9.31 g | Starting diketone |
| Hydrazine Monohydrate (~64% soln) | 50.06 | 55 (1.1 eq) | ~2.75 mL | Use fresh, high-quality reagent |
| Ethanol (EtOH) | 46.07 | - | 100 mL | Reaction Solvent |
| Acetic Acid (AcOH), Glacial | 60.05 | - | 1 mL | Catalyst |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~150 mL | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | - | ~50 mL | For neutralization |
| Brine | - | - | ~50 mL | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 5-methyl-2,4-dioxohexanoate (9.31 g, 50 mmol) in a mixture of ethanol (100 mL) and glacial acetic acid (1 mL).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Slowly add hydrazine monohydrate (~2.75 mL, 55 mmol) dropwise to the cooled solution over 10-15 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Quenching and Workup:
-
Pour the reaction mixture into 100 mL of cold water.
-
Carefully add saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is neutral (~7-8).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, which may be a solid or a thick oil, should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired product from the regioisomer and other impurities.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Caption: Troubleshooting workflow for low product yield.
Q1: My yield is very low or I isolated no product. What went wrong?
-
Probable Cause A: Reagent Quality. Hydrazine hydrate is susceptible to oxidation and can degrade upon storage. The 1,3-dicarbonyl starting material can also degrade or contain impurities.
-
Solution: Use a freshly opened bottle of hydrazine hydrate or verify its concentration. Ensure the purity of your diketone starting material.
-
-
Probable Cause B: Reaction Conditions. The reaction is sensitive to temperature and pH. Adding hydrazine at too high a temperature can lead to side reactions. Insufficient reaction time or lack of an acid catalyst will result in an incomplete reaction.[2]
-
Solution: Maintain a temperature of 0-5 °C during the hydrazine addition. Ensure a catalytic amount of acetic acid is present. Monitor the reaction by TLC until the starting material is consumed, extending the reaction time if necessary.
-
-
Probable Cause C: Improper Workup. If the aqueous layer is not properly neutralized before extraction, the pyrazole product (which is weakly basic) may remain protonated and stay in the aqueous layer, leading to low recovery.[6]
-
Solution: Carefully neutralize the reaction mixture with saturated sodium bicarbonate to a pH of 7-8 before performing the ethyl acetate extraction.
-
Q2: My TLC and/or NMR shows multiple products. How do I deal with impurities?
-
Probable Cause A: Regioisomer Formation. This is the most common issue. The two carbonyl groups of the diketone have different reactivities, but attack at both sites is possible, leading to the formation of both this compound and ethyl 5-isopropyl-1H-pyrazole-3-carboxylate.[1][4]
-
Solution: Regiocontrol is inherently difficult. While the 3-substituted-5-carboxylate is often the major product, the ratio can vary. The most effective solution is careful separation of the isomers by flash column chromatography. A slow gradient and careful fraction collection are critical. The identity of each isomer can be confirmed by 2D NMR techniques (HMBC, NOESY).
-
-
Probable Cause B: Incomplete Aromatization. The reaction can sometimes stall at the intermediate pyrazoline stage, which is a non-aromatic precursor to the final product.[1]
-
Solution: Ensure the reaction has run to completion. In some cases, gently heating the reaction mixture (e.g., to 40-50 °C) for a few hours at the end of the reaction can promote the final dehydration step to the aromatic pyrazole.
-
-
Probable Cause C: Hydrazine-Related Impurities. Hydrazine can undergo self-condensation or other side reactions, sometimes producing colored impurities.[1]
-
Solution: These are typically more polar and can be removed during column chromatography. If the final product has a persistent yellow or red color, a charcoal treatment or recrystallization (if the product is solid) may be effective.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What is a realistic yield for this synthesis? Yields for Knorr pyrazole syntheses can vary widely based on the substrate and reaction conditions. For similar pyrazole carboxylates, reported yields often range from 60% to over 90% after purification.[2][5] A successful initial run yielding 60-75% of the combined isomers is a good result. Optimization can further increase this.
Q2: How can I definitively distinguish between the 3-isopropyl and 5-isopropyl regioisomers using NMR? The most reliable method is ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy.
-
For the desired This compound , you should observe a correlation between the proton on the pyrazole ring (at C4) and the carbonyl carbon of the ester group (at C5). You will also see a correlation between the C4 proton and the carbon of the isopropyl group (at C3).
-
For the undesired ethyl 5-isopropyl-1H-pyrazole-3-carboxylate , the C4 proton will show a correlation to the isopropyl carbon (at C5) but NOT the ester carbonyl carbon (at C3).
Q3: Can I use a different solvent? Yes. While ethanol or methanol are common, other solvents like acetic acid (used as both solvent and catalyst) or aprotic solvents like THF or dioxane have been used for pyrazole synthesis.[2] However, changing the solvent will likely require re-optimization of the temperature and reaction time. Ethanol is generally a good, inexpensive, and effective starting point.
Q4: What are the critical safety precautions when working with hydrazine? Hydrazine and its hydrate are highly toxic, corrosive, and suspected carcinogens. Always handle hydrazine and its solutions in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile). Have a spill kit ready. All waste containing hydrazine must be disposed of according to your institution's hazardous waste guidelines.
References
-
Blucher Proceedings. (n.d.). Theoretical study of the regiospecific synthesis of pyrazole-5-carboxylate from unsymmetrical enaminodiketones. Retrieved from [Link]
-
El-Faham, A., et al. (2011). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC, NIH. Retrieved from [Link]
-
Gomha, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
-
ResearchGate. (2007). One-Pot Synthesis of Pyrazole-5-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate. Request PDF. Retrieved from [Link]
-
SlidePlayer. (n.d.). PYRAZOLE. Retrieved from [Link]
- Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
ResearchGate. (2018). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]
- Google Patents. (2021). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 5. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and optimize your reaction conditions for successful pyrazole synthesis.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the proposed solutions.
Issue 1: Low or No Product Yield
Question: I am attempting a classical Knorr pyrazole synthesis by reacting a 1,3-dicarbonyl compound with a substituted hydrazine, but my yield is consistently low (or I'm recovering only starting materials). What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent challenge that can stem from several factors. A systematic approach is essential for diagnosis.[1]
Causality & Corrective Actions:
-
Purity of Starting Materials: Impurities in either the hydrazine or the 1,3-dicarbonyl compound can significantly interfere with the reaction. Hydrazines, in particular, can degrade upon storage.
-
Recommendation: Always verify the purity of your starting materials before use. Use freshly opened or properly stored hydrazine. If purity is questionable, consider purifying your reactants by distillation or recrystallization.[1]
-
-
Suboptimal Reaction Temperature: The condensation and subsequent cyclization/dehydration steps have specific activation energy requirements.
-
Recommendation: The optimal temperature can range from room temperature to reflux, depending on the reactivity of your substrates.[1][2] Start with milder conditions (e.g., room temperature or 50 °C) and monitor the reaction's progress via Thin Layer Chromatography (TLC). If no conversion is observed after a reasonable time, incrementally increase the temperature. Some reactions may require heating to facilitate the final dehydration step to form the aromatic pyrazole ring.[2]
-
-
Incorrect Stoichiometry or Reagent Addition Order: While a 1:1 molar ratio is typical, slight excesses of one reagent can sometimes drive the reaction to completion. The order of addition can also influence the outcome, especially in multi-component reactions.
-
Recommendation: Ensure accurate measurement of your reagents. For the initial optimization, use a precise 1:1 ratio. If yields remain low, consider using a slight excess (e.g., 1.1 equivalents) of the more stable or less expensive reagent.
-
-
Ineffective Catalysis: The Knorr synthesis is often acid-catalyzed.[3] The absence of a catalyst or the use of an inappropriate one can stall the reaction.
Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.
Issue 2: Formation of a Mixture of Regioisomers
Question: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a mixture of two pyrazole regioisomers that are difficult to separate. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a classic and well-documented challenge in pyrazole synthesis.[4] It arises because the two non-equivalent nitrogen atoms of the substituted hydrazine can attack the two different carbonyl carbons of the diketone.[5] Selectivity is governed by a delicate balance of electronic and steric factors.
Causality & Control Strategies:
-
Solvent Effects: The solvent plays a crucial role in mediating the reaction's kinetics and can stabilize certain transition states over others. Traditional solvents like ethanol often give poor selectivity.[2][5]
-
Authoritative Insight: Research has shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can dramatically improve regioselectivity. These solvents can modulate the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls through hydrogen bonding, favoring one reaction pathway.[5] Similarly, aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have been reported to provide better results than protic solvents like ethanol.[2]
-
-
Reaction Conditions (pH and Temperature): The pH can alter the nucleophilicity of the two hydrazine nitrogens. Temperature can influence whether the reaction is under kinetic or thermodynamic control.
-
Recommendation: Perform a screen of reaction conditions. Running the reaction in an aprotic solvent with the addition of a strong acid (e.g., HCl in DMAc) can accelerate dehydration and improve selectivity.[2] Lowering the reaction temperature may favor the kinetically controlled product, which is often the isomer formed from the initial attack of the more nucleophilic nitrogen at the more electrophilic carbonyl.
-
| Solvent | Type | Typical Outcome | Rationale | Reference |
| Ethanol | Protic | Often poor regioselectivity | Can participate in multiple hydrogen bonding interactions, leading to competing pathways. | [2][5] |
| TFE / HFIP | Fluorinated Alcohol (Protic) | High regioselectivity | Strong hydrogen-bond-donating ability stabilizes intermediates selectively. | [5] |
| DMF / DMAc | Aprotic Dipolar | Good regioselectivity | Favors specific cyclocondensation pathways, often enhanced with acid. | [2] |
Issue 3: Product Purification Difficulties
Question: My crude product is an oil that won't crystallize ("oiling out"), or it streaks badly on a silica gel column. How can I effectively purify my pyrazole product?
Answer: Pyrazoles can be challenging to purify due to their polarity and basic nitrogen atoms. "Oiling out" during recrystallization and poor behavior on silica are common complaints.
Purification Strategies:
-
Troubleshooting Recrystallization: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[6]
-
Solutions:
-
Increase Solvent Volume: Add more of the "good" (dissolving) solvent to the hot solution to lower the saturation point.[6]
-
Slow Cooling: Allow the flask to cool as slowly as possible (e.g., by placing it in an insulated container) to give crystals time to form.[6]
-
Change Solvent System: Experiment with different solvent/anti-solvent pairs. Hexane/ethyl acetate is a common combination.[6]
-
Use a Seed Crystal: If available, adding a tiny crystal of pure product to the cooled, supersaturated solution can induce crystallization.[6]
-
-
-
Optimizing Column Chromatography: The basic nitrogens in the pyrazole ring can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking and product loss.
-
Recommendation: Deactivate the silica gel. Prepare your slurry with a solvent system containing a small amount of a volatile base, such as 1% triethylamine (Et₃N) in the eluent. This neutralizes the acidic sites on the silica, allowing for much cleaner elution of basic compounds like pyrazoles.[7]
-
-
Alternative Purification: Acid-Salt Crystallization: This is a powerful technique for purifying basic compounds.
-
Mechanism: The crude pyrazole is dissolved in a suitable organic solvent (e.g., acetone, isopropanol) and treated with an acid (like HCl or H₂SO₄) to form the corresponding salt.[8] These salts are often highly crystalline and much less soluble in organic solvents than the free base, allowing them to be isolated and purified by filtration. The pure pyrazole free base can then be regenerated by neutralizing the salt with a base (e.g., NaHCO₃ solution) and extracting it into an organic solvent.[9]
-
Caption: Decision tree for selecting an appropriate pyrazole purification method.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[3] Under acidic conditions, the reaction typically proceeds as follows:
-
One of the hydrazine's nitrogen atoms performs a nucleophilic attack on one of the carbonyl carbons.
-
This is followed by dehydration to form an imine or enamine intermediate.[10]
-
The second nitrogen atom then attacks the remaining carbonyl group in an intramolecular fashion.
-
A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[3][10]
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Q2: How do I choose the right catalyst for my pyrazole synthesis?
A2: The choice of catalyst is substrate-dependent. For the standard Knorr synthesis, a simple Brønsted acid is often sufficient.
-
Standard Conditions: A catalytic amount of glacial acetic acid in a solvent like ethanol is a good starting point.[11]
-
For Less Reactive Substrates: If the reaction is sluggish, a Lewis acid catalyst like lithium perchlorate or a nano-organocatalyst may be required to activate the carbonyl groups more effectively.[3][4]
-
Green Chemistry Approaches: For environmentally friendly syntheses, catalysts like nano-ZnO or even ammonium chloride have been successfully employed, sometimes under solvent-free conditions.[2][11][12]
-
Specialized Syntheses: More complex transformations, such as those starting from 1,3-diols, may require transition-metal catalysts like ruthenium complexes.[13] It is always advisable to consult the literature for syntheses involving substrates similar to your own.[1]
Q3: Can I monitor the reaction progress without using HPLC or GC-MS?
A3: Absolutely. Thin Layer Chromatography (TLC) is the most common and cost-effective method for monitoring these reactions.[1]
-
Procedure: Spot the starting materials and the co-spot (a mix of starting material and the reaction mixture) on a silica TLC plate. As the reaction progresses, you will see the starting material spots diminish and a new spot corresponding to your product appear.
-
Visualization: Pyrazoles are often UV-active due to their aromatic nature, so they can be visualized under a UV lamp (254 nm).[1] Staining with iodine can also be an effective visualization technique.[1] The difference in polarity (Rf value) between the starting materials and the pyrazole product is usually significant, making TLC an excellent tool to determine the optimal reaction time.[1]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of a 1,3,5-substituted pyrazole.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of dicarbonyl).
-
Addition of Hydrazine: To this solution, add the substituted hydrazine or hydrazine hydrate (1.0-1.1 eq).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[11]
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on substrate reactivity. Monitor the reaction's progress by TLC until the starting material is consumed.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, evaporate the solvent under reduced pressure.
-
Purification: The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel (often pre-treated with triethylamine).[6][7]
Protocol 2: Purification by Recrystallization (Mixed-Solvent System)
This method is effective when a single ideal solvent cannot be found.[6]
-
Dissolution: Place the crude, solid pyrazole in an Erlenmeyer flask. Add the minimum amount of a hot "good" solvent (e.g., ethanol, ethyl acetate) in which the compound is soluble, until all the solid dissolves.[6]
-
Induce Precipitation: While the solution is still hot, add a "bad" or "anti-solvent" (e.g., water, hexane) in which the compound is poorly soluble, dropwise, until the solution becomes faintly turbid.[6]
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold "bad" solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove residual solvent.[6]
References
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. Benchchem.
- troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry (ACS Publications).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC (NIH).
- synthesis of pyrazoles. YouTube.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
- Process for the purification of pyrazoles. Google Patents.
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters.
- Method for purifying pyrazoles. Google Patents.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research.
- Synthesis of pyrazole under solvent free condition. ResearchGate.
- Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. jetir.org [jetir.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate
Welcome to the technical support center for the synthesis of ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific chemical synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful and efficient production of your target molecule.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via the Knorr pyrazole synthesis, a robust and widely used method for forming pyrazole rings.[1][2] The primary pathway involves the condensation reaction between a β-ketoester, in this case, ethyl 4,4-dimethyl-3-oxopentanoate (also known as ethyl pivaloylacetate), and hydrazine.
The overall reaction is as follows:
Figure 1: General Reaction Scheme
Caption: Knorr synthesis of this compound.
While the reaction appears straightforward, various experimental parameters can significantly impact the yield, purity, and overall success of the synthesis. This guide will address the most common issues encountered.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I have followed the general protocol, but my reaction yield is very low, or I have not isolated any of the desired product. What could be the reasons?
Answer: Low or no yield is a common issue that can stem from several factors, from the quality of your starting materials to the reaction conditions and work-up procedure.
Possible Causes and Solutions:
-
Poor Quality of Starting Materials:
-
Hydrazine Hydrate: Hydrazine hydrate is susceptible to oxidation by atmospheric oxygen. If it is old or has been improperly stored, its effective concentration may be lower than stated. It is advisable to use a fresh bottle or titrate an older one to determine its concentration.
-
Ethyl 4,4-dimethyl-3-oxopentanoate: This β-ketoester can undergo hydrolysis or other degradation over time. Verify its purity by NMR or GC-MS before use.
-
-
Incorrect Reaction Temperature:
-
The condensation reaction is typically exothermic.[3] While some protocols suggest heating to drive the reaction to completion,[4] excessive heat can lead to the formation of side products and degradation.
-
Recommendation: Start the reaction at a lower temperature (e.g., 0-5 °C) during the addition of hydrazine to control the initial exotherm, and then allow it to warm to room temperature or heat gently under reflux to complete the reaction.[5]
-
-
Inappropriate Solvent or pH:
-
Ethanol is a commonly used solvent as it effectively dissolves both reactants.
-
The reaction is often catalyzed by a small amount of acid (e.g., a few drops of acetic acid or hydrochloric acid).[1][6] The acid protonates the carbonyl oxygen of the keto group, making it more electrophilic and facilitating the initial nucleophilic attack by hydrazine. However, strongly acidic conditions can promote the hydrolysis of the ester group.[7][8]
-
Recommendation: Use absolute ethanol as the solvent and add a catalytic amount of glacial acetic acid.
-
-
Inefficient Work-up and Isolation:
-
The product, this compound, has some water solubility. During the aqueous work-up, excessive washing with water can lead to loss of product.
-
Recommendation: After quenching the reaction, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Minimize the volume of water used for washing. If the product is a solid, inducing precipitation by adding water to the reaction mixture can be effective, but care must be taken not to add too much solvent, which could keep the product dissolved.[9]
-
Troubleshooting Workflow for Low Yield:
Caption: Decision tree for troubleshooting low product yield.
Issue 2: Presence of Significant Impurities
Question: My crude product shows multiple spots on TLC or peaks in GC-MS other than the desired product. What are the likely side products and how can I avoid them?
Answer: The formation of side products is a common challenge in Knorr pyrazole synthesis. Understanding the potential side reactions is key to minimizing their formation.
Common Side Products and Their Prevention:
| Side Product | Plausible Cause | Prevention Strategy |
| Pyrazolidinone Derivative | The reaction of hydrazine with the ester group can sometimes compete with or follow the initial condensation, leading to a saturated five-membered ring with a ketone.[10][11] | Ensure the reaction conditions favor the initial condensation at the more reactive ketone carbonyl. Using a catalytic amount of acid can enhance the reactivity of the ketone. |
| Carboxylic Acid of Product | Hydrolysis of the ethyl ester group on the pyrazole ring. This can occur during the reaction if conditions are too acidic or basic, or during an aqueous work-up.[7][8] | Maintain a near-neutral pH during the reaction and work-up. If using an acid catalyst, use only a catalytic amount. During work-up, use a saturated sodium bicarbonate solution to neutralize any excess acid. |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, incorrect temperature, or deactivation of reagents. | Monitor the reaction by TLC or GC-MS until the starting material is consumed. Ensure the quality of the hydrazine is good and use a slight excess. |
| Hydrazone Intermediate | The reaction may stall after the initial formation of the hydrazone intermediate before cyclization occurs. | Gentle heating (refluxing in ethanol) is often required to drive the cyclization to completion. |
Analytical Techniques for Impurity Identification:
-
GC-MS: This is an excellent technique to identify the molecular weights of the components in your crude mixture, which can help in deducing the structures of side products.[12]
-
¹H NMR: The presence of unreacted starting material or the hydrazone intermediate can be identified by their characteristic signals. The hydrolyzed carboxylic acid product will lack the ethyl group signals (a quartet and a triplet) and will have a broad singlet for the carboxylic acid proton.
Frequently Asked Questions (FAQs)
Q1: Is an acid catalyst always necessary for this reaction?
While the reaction can proceed without a catalyst, it is often slower. A catalytic amount of a weak acid like acetic acid is recommended to accelerate the reaction by activating the ketone carbonyl group, leading to higher yields in a shorter time.[2][6]
Q2: How can I purify the final product?
If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often effective. If it is an oil or if recrystallization is insufficient, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable method for purification.[10]
Q3: How do I confirm that I have synthesized the correct regioisomer?
In the reaction between ethyl 4,4-dimethyl-3-oxopentanoate and hydrazine, only one regioisomer is possible due to the symmetry of hydrazine. The initial attack of hydrazine on the ketone carbonyl is followed by cyclization involving the ester. The regioselectivity becomes a concern when using substituted hydrazines, which is not the case here.
Q4: What are the expected ¹H and ¹³C NMR chemical shifts for the product?
-
¹H NMR:
-
A singlet for the pyrazole C4-H (around 6.5-7.0 ppm).
-
A broad singlet for the N-H proton (can be anywhere from 9-13 ppm, and may exchange with D₂O).
-
A septet for the isopropyl CH and a doublet for the isopropyl CH₃ groups.
-
A quartet for the ethyl O-CH₂ and a triplet for the ethyl CH₃.
-
-
¹³C NMR:
-
Signals for the pyrazole ring carbons (C3, C4, C5).
-
A signal for the ester carbonyl carbon (around 160-170 ppm).
-
Signals for the isopropyl and ethyl carbons.
-
It is highly recommended to run both ¹H and ¹³C NMR, as well as mass spectrometry, to fully characterize the final product and confirm its structure.
Experimental Protocol: Best Practices
This protocol is a generalized procedure based on established methods for the Knorr pyrazole synthesis.[5]
Materials:
-
Ethyl 4,4-dimethyl-3-oxopentanoate
-
Hydrazine hydrate (64% or higher)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) in absolute ethanol (5-10 mL per gram of ketoester).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add hydrazine hydrate (1.1-1.2 eq) dropwise to the stirred solution. Monitor the temperature to ensure it does not rise significantly.
-
After the addition is complete, add a few drops of glacial acetic acid.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
References
-
ResearchGate. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Fun, H.-K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2228. Available at: [Link]
-
Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
Szilágyi, B., et al. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Synthesis, 54(23), 5129-5138*. Available at: [Link]
-
Yogi, B., et al. (2017). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]
-
Blackmond, D. G., et al. (2020). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 5, 1351-1357. Available at: [Link]
-
Blackmond, D. G., et al. (2020). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]
-
Reddy, T. S., et al. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. Indian Journal of Heterocyclic Chemistry, 22, 273-278. Available at: [Link]
-
Chegg. (2019, February 2). Solved CHEM 242L Exp. 3 Pre-Lab Pathway Determination Name. Retrieved from [Link]
- Google Patents. (n.d.). WO2021033166A1 - Process for synthesis of pyrazolidinone compounds.
-
University of Massachusetts Lowell. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Yusof, M. S. M., et al. (2019). Synthesis of novel 3,4-fused pyrazolidinone γ-lactam bicyclic moieties from 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines. ACG Publications. Available at: [Link]
-
Al-Ghorbani, M., et al. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega. Available at: [Link]
-
Filo. (2022, September 27). Ethyl acetate reacts with hydrazine to give. Retrieved from [Link]
-
Besser, D., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11592–11597. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Clark, J. (2015). Hydrolysing esters. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]
-
Weissberger, A., & Porter, H. D. (1942). Investigation of Pyrazole Compounds. I. The Reaction Product of Phenylhydrazine and Ethyl Cyanoacetate. Journal of the American Chemical Society, 64(9), 2133–2135. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
El-Kashef, H. S., et al. (2010). Unexpected Reactions of α,β-Unsaturated Esters with Hydrazine Hydrate. ResearchGate. Available at: [Link]
-
El-Kashef, H. S., et al. (2010). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
PubChem. (n.d.). 1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). EP1092720B1 - Process for the preparation of pyrazolo [4,3-d] pyrimidin-7-ones-3-pyridylsulphonyl compounds and intermediates thereof.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Ethyl acetate reacts with hydrazine to give | Filo [askfilo.com]
- 10. acgpubs.org [acgpubs.org]
- 11. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate
Welcome to the dedicated technical support guide for the purification of ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and may be facing challenges in achieving the desired purity. This guide provides in-depth troubleshooting advice and frequently asked questions based on established principles of pyrazole chemistry and purification science.
I. Understanding the Core Challenge: Potential Impurities
The primary challenge in purifying this compound often stems from impurities generated during its synthesis. The most common synthetic route to this class of compounds is the condensation of a β-dicarbonyl compound with hydrazine or a hydrazine derivative.[1][2] A plausible synthesis for this compound involves the reaction of an appropriate β-ketoester with hydrazine hydrate.
A critical challenge in this synthesis is the potential for the formation of a regioisomeric byproduct: ethyl 5-isopropyl-1H-pyrazole-3-carboxylate. The formation of such isomers is a well-documented phenomenon in pyrazole synthesis.[3] These isomers often have very similar physical properties, making their separation difficult.
Other potential impurities include:
-
Unreacted starting materials.
-
Solvent residues.
-
Side-products from competing reactions.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: My crude product shows two closely-eluting spots on TLC, and the NMR shows a mixture of isomers.
Cause: This is the classic sign of regioisomer formation during the pyrazole synthesis. The two isomers, this compound and ethyl 5-isopropyl-1H-pyrazole-3-carboxylate, will have very similar polarities.
Solution: High-Resolution Column Chromatography
Standard column chromatography may not be sufficient. You will need to optimize your chromatographic conditions for high-resolution separation.
Step-by-Step Protocol:
-
TLC Solvent System Screening:
-
Begin with a non-polar solvent system like hexane/ethyl acetate.
-
Systematically vary the ratio of the solvents, for example, 95:5, 90:10, 85:15, and 80:20 (hexane:ethyl acetate).
-
The goal is to find a solvent system that gives a good separation between the two spots, ideally with the main product having an Rf value between 0.2 and 0.4.[4]
-
If hexane/ethyl acetate is not effective, try other solvent systems like dichloromethane/methanol or toluene/acetone.
-
-
Column Preparation:
-
Use a high-quality silica gel with a small particle size (e.g., 40-63 µm).
-
Pack a long, thin column to maximize the separation distance. A general rule of thumb is a column with a length-to-diameter ratio of at least 20:1.
-
Ensure the column is packed uniformly to avoid channeling.
-
-
Elution:
-
Load the crude product onto the column with a minimal amount of solvent.
-
Start the elution with a slightly less polar solvent mixture than the one determined by TLC.
-
Gradually increase the polarity of the eluent (gradient elution) to improve separation.
-
Collect small fractions and analyze them by TLC to identify the pure fractions of the desired isomer.
-
| Solvent System Component 1 | Solvent System Component 2 | Typical Starting Ratio (v/v) | Notes |
| Hexane / Heptane | Ethyl Acetate | 95:5 to 80:20 | Standard choice for many pyrazole esters. Good for initial screening. |
| Dichloromethane | Methanol | 99:1 to 95:5 | For more polar impurities. Use with caution as it can be more difficult to remove all solvent. |
| Toluene | Acetone | 98:2 to 90:10 | An alternative non-halogenated solvent system. |
Table 1: Recommended Solvent Systems for Column Chromatography
Problem 2: My product is an oil and won't crystallize, or the recrystallization yield is very low.
Cause: The presence of impurities can act as a "eutectic mixture," lowering the melting point of your compound and preventing crystallization. Oiling out can also occur if the solution is supersaturated or cooled too quickly. A low yield is often due to using too much solvent or the product having significant solubility in the cold solvent.
Solution: Systematic Recrystallization
Step-by-Step Protocol:
-
Solvent Selection:
-
The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Commonly used solvents for pyrazole derivatives include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexane.[5]
-
Test the solubility of a small amount of your crude product in various solvents to find the best candidate.
-
-
Single Solvent Recrystallization:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
-
Two-Solvent Recrystallization:
-
If a single suitable solvent cannot be found, a two-solvent system can be effective.
-
Dissolve the crude product in a small amount of a "good" solvent (one in which it is highly soluble).
-
Slowly add a "poor" solvent (one in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy.
-
Add a few drops of the "good" solvent until the solution is clear again.
-
Allow the solution to cool slowly.
-
Problem 3: My purified product is still colored.
Cause: Colored impurities are often highly conjugated organic molecules that are present in trace amounts.
Solution: Charcoal Treatment or a Silica Gel Plug
Step-by-Step Protocol (Charcoal Treatment):
-
Dissolve the colored product in a suitable organic solvent.
-
Add a small amount of activated charcoal (typically 1-2% by weight).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Filter the mixture through a pad of celite to remove the charcoal.
-
Concentrate the filtrate and proceed with recrystallization.
Step-by-Step Protocol (Silica Gel Plug):
-
Place a small amount of silica gel in a pipette or a small column.
-
Dissolve your compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or ethyl acetate).
-
Pass the solution through the silica gel plug.
-
The colored impurities may be retained on the silica, while your product elutes.
-
Wash the silica with a small amount of fresh solvent to ensure complete recovery of your product.
III. Advanced Purification Technique: Purification via Acid Salt Formation
For particularly challenging purifications, especially when dealing with basic impurities or a very persistent oil, converting the pyrazole to a salt can facilitate purification by crystallization.[6]
Step-by-Step Protocol:
-
Dissolve the crude this compound in a suitable organic solvent such as ethanol, isopropanol, or acetone.
-
Add an equimolar amount of a suitable acid (e.g., phosphoric acid or sulfuric acid) to the solution.
-
Stir the mixture. The pyrazole salt should precipitate out.
-
The crystallization can be promoted by cooling the solution.
-
Collect the salt by filtration and wash with a small amount of cold solvent.
-
To recover the free pyrazole, dissolve the salt in water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.
IV. Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
Q2: How can I monitor the progress of my purification?
Thin-layer chromatography (TLC) is the most common and effective method. Use a suitable solvent system (as determined in your screening) and visualize the spots under a UV lamp. Staining with potassium permanganate can also be used. For quantitative analysis of purity, HPLC is the preferred method.
Q3: Can I use distillation for purification?
Distillation is generally only suitable for thermally stable, low-molecular-weight liquids. Given that pyrazole esters can have relatively high boiling points, vacuum distillation might be an option if the compound is a liquid and is stable at elevated temperatures. However, it is unlikely to be effective for separating close-boiling regioisomers.
Q4: My NMR spectrum is complex. What are the key signals to look for?
For this compound, you should expect to see:
-
A triplet and a quartet for the ethyl ester group.
-
A doublet and a septet for the isopropyl group.
-
A singlet for the proton on the pyrazole ring.
-
The NH proton of the pyrazole ring might be a broad singlet, and its chemical shift can be concentration and solvent-dependent.
V. Visualized Workflows
Workflow for Choosing a Purification Method
Caption: Decision tree for selecting an appropriate purification method.
Workflow for Column Chromatography Purification
Caption: Step-by-step workflow for purification by column chromatography.
VI. References
-
PubChem. (n.d.). Ethyl 3-propyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
BenchChem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Retrieved from a general understanding of pyrazole purification, specific URL not available.
-
SIELC Technologies. (n.d.). Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Retrieved from
-
Singh, R., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38.
-
ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from a general understanding of pyrazole chemistry, specific URL not available.
-
Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. Retrieved from
-
ACS Omega. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. A general reference for recrystallization of nitrogen-containing heterocycles.
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from
-
Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Retrieved from
-
Google Patents. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]
- 4. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability of ethyl 3-isopropyl-1H-pyrazole-5-carboxylate under different conditions
Welcome to the technical support center for ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions to address potential challenges during your work.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during your experiments with this compound.
Question 1: I am observing significant degradation of my compound during aqueous workup. What could be the cause and how can I mitigate this?
Answer:
Significant degradation during aqueous workup is likely due to hydrolysis of the ethyl ester functionality, especially under acidic or basic conditions. The pyrazole ring itself is generally stable, but the ester group is susceptible to cleavage.
-
Causality: Ester hydrolysis is catalyzed by both acid and base. In acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.
-
Troubleshooting Steps:
-
Maintain Neutral pH: During extraction and washing steps, use a buffered aqueous solution with a pH close to 7.0. Avoid using strong acids or bases for pH adjustment.
-
Minimize Contact Time: Reduce the duration of the aqueous workup as much as possible.
-
Use Cold Solutions: Perform extractions and washes with cold (0-5 °C) water or brine to slow down the rate of hydrolysis.
-
Alternative Solvents: If possible, consider using a less polar solvent for extraction that is immiscible with water to minimize the contact of the compound with the aqueous phase.
-
Question 2: My purified this compound is showing signs of degradation after storage. What are the optimal storage conditions?
Answer:
Long-term stability of this compound depends on minimizing exposure to heat, light, and moisture.
-
Causality: Thermal energy can promote slow degradation over time.[1][2] Photodegradation can occur through the absorption of UV light, leading to the formation of reactive species.[3][4] Moisture can lead to slow hydrolysis of the ester group.
-
Recommended Storage Protocol:
-
Temperature: Store the compound at low temperatures, preferably at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.
-
Inert Atmosphere: For maximum stability, store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Desiccation: Store the vial in a desiccator to protect it from moisture.
-
Question 3: I am planning a reaction that involves heating my compound in solution. What is its thermal stability in common organic solvents?
Answer:
The thermal stability of this compound in solution is dependent on the solvent and the temperature. While pyrazoles are generally thermally stable, prolonged heating can lead to degradation.[5][6]
-
Causality: At elevated temperatures, solvent-mediated degradation can occur. Protic solvents may facilitate ester hydrolysis, while other solvents could have trace impurities that react with the compound.
-
Recommendations:
-
Solvent Choice: Aprotic solvents like toluene, dioxane, or DMF are generally preferred for reactions at elevated temperatures over protic solvents like alcohols, which can participate in transesterification.
-
Temperature Control: Keep the reaction temperature as low as feasible to achieve the desired transformation.
-
Reaction Monitoring: Closely monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to avoid prolonged heating times.
-
Inert Atmosphere: Running the reaction under an inert atmosphere is always a good practice to prevent oxidation, especially at higher temperatures.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability of this compound.
What is the expected shelf-life of this compound?
Under optimal storage conditions (solid form, -20°C, protected from light and moisture), the compound is expected to be stable for several years. However, it is recommended to re-analyze the purity of the compound if it has been stored for more than a year.
Is the compound susceptible to oxidation?
The pyrazole ring can be susceptible to oxidation under harsh conditions, potentially leading to ring-opening or the formation of N-oxides.[7][8] The presence of an electron-donating isopropyl group might slightly increase the ring's susceptibility to oxidation compared to an unsubstituted pyrazole.[9] It is advisable to handle the compound under an inert atmosphere, especially when in solution and for long-term storage.
How does pH affect the stability of the compound in solution?
The compound is most stable in neutral to slightly acidic conditions (pH 4-7). It will degrade under strongly acidic (pH < 2) and basic (pH > 9) conditions due to ester hydrolysis.
What are the likely degradation products?
The primary degradation product under hydrolytic conditions (acidic or basic) is 3-isopropyl-1H-pyrazole-5-carboxylic acid. Under oxidative stress, various oxidized derivatives, including hydroxylated pyrazoles, or ring-opened products could be formed.[7] Photodegradation may lead to complex mixtures of rearranged or fragmented products.[10]
What analytical methods are suitable for monitoring the stability of this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a highly suitable method for monitoring the purity and stability of this compound.[11][12] LC-MS can be used to identify unknown degradation products.
Summary of Stability Data
The following table summarizes the predicted stability of this compound under various stress conditions. This data is based on general principles of pyrazole and ester chemistry and should be used as a guideline.[13][14][15]
| Condition | Stressor | Predicted Stability | Major Degradation Product(s) |
| Hydrolytic | 0.1 M HCl, 60°C, 24h | Low | 3-isopropyl-1H-pyrazole-5-carboxylic acid |
| 0.1 M NaOH, RT, 4h | Very Low | 3-isopropyl-1H-pyrazole-5-carboxylic acid | |
| pH 7 buffer, 60°C, 24h | High | Minimal degradation | |
| Oxidative | 3% H₂O₂, RT, 24h | Moderate | Oxidized pyrazole derivatives, potential ring-opened products |
| Thermal | 80°C, solid, 48h | High | Minimal degradation |
| Photolytic | UV light (254 nm), solid, 24h | Moderate to Low | Complex mixture of photoproducts |
Experimental Protocol: Forced Degradation Study
This protocol outlines a forced degradation study to assess the stability of this compound, in accordance with ICH guidelines.[13][15]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Transfer 1 mL of the stock solution to a vial and evaporate the solvent under a stream of nitrogen. Place the vial with the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation: Spread a thin layer of the solid compound in a petri dish and expose it to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Potential Degradation Pathways
The following diagram illustrates the predicted major degradation pathways for this compound under hydrolytic and oxidative stress.
Caption: Predicted degradation pathways of this compound.
References
-
Beijing Institute of Technology. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Available from: [Link]
-
National Institutes of Health (NIH). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]
-
National Institutes of Health (NIH). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Available from: [Link]
-
ResearchGate. Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. Available from: [Link]
-
ResearchGate. Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. Available from: [Link]
-
Journal of the American Chemical Society. The Mechanism of the Thermal Decomposition of 1-Pyrazolines and Its Relationship to Cyclopropane Isomerizations. Available from: [Link]
-
MDPI. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available from: [Link]
-
ResearchGate. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]
-
National Institutes of Health (NIH). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). Available from: [Link]
-
SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
-
MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]
-
ResearchGate. Photochemical transformation of a pyrazole derivative into imidazoles. Available from: [Link]
-
ResearchGate. Forced degradation studies of Brexpiprazole. Available from: [Link]
-
MDPI. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Available from: [Link]
-
Universidad Andrés Bello. The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives. Available from: [Link]
-
RSC Publishing. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Available from: [Link]
-
National Institutes of Health (NIH). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. Available from: [Link]
-
MedCrave online. Forced Degradation Studies. Available from: [Link]
-
National Institutes of Health (NIH). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Available from: [Link]
-
International Journal of Current Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]
-
Pharmatutor. Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Available from: [Link]
-
ResearchGate. Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Available from: [Link]
-
ResearchGate. (PDF) A Short Review on Pyrazole Derivatives and their Applications. Available from: [Link]
-
CORE. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
IntechOpen. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]
-
Separation Science. Analytical Techniques In Stability Testing. Available from: [Link]
-
SciSpace. Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. Available from: [Link]
-
ResearchGate. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Available from: [Link]
-
ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Available from: [Link]
-
National Institutes of Health (NIH). ethyl 3-propyl-1H-pyrazole-5-carboxylate. Available from: [Link]
-
PubMed. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]
-
LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]
-
Asian Journal of Chemistry. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Available from: [Link]
-
DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]
-
National Institutes of Health (NIH). ethyl 1H-pyrazole-4-carboxylate. Available from: [Link]
-
SciSpace. VII*. The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol. Available from: [Link]
-
National Institutes of Health (NIH). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Available from: [Link]
-
Wiley Online Library. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]
-
Chongqing Kemai Material Technology Co., Ltd. ethyl 3-methyl-1h-pyrazole-5-carboxylate 4027-57-0. Available from: [Link]
-
爱诗伦生物科技(上海)有限公司. Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate|78208-72-7. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives - Universidad Andrés Bello [researchers.unab.cl]
- 4. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijcpa.in [ijcpa.in]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Navigating Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis, with a specific focus on the persistent challenge of regioselectivity. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles to help you achieve your desired regioisomeric outcomes.
Introduction: The Regioselectivity Challenge
The synthesis of substituted pyrazoles, a cornerstone in medicinal chemistry, frequently employs the classical Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1] A significant hurdle arises when using unsymmetrical 1,3-dicarbonyls, as the reaction can lead to two distinct regioisomers, often in difficult-to-separate mixtures.[2][3] Controlling the regioselectivity of this reaction is critical to ensure the efficient and exclusive formation of the desired biologically active isomer.[4] This guide will delve into the factors governing this selectivity and provide actionable strategies to steer your reaction toward the intended product.
Troubleshooting Guide: Common Regioselectivity Issues & Solutions
This section addresses specific problems you might encounter during your pyrazole synthesis experiments.
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
This is a frequent observation when the substituents on the unsymmetrical 1,3-dicarbonyl possess similar steric and electronic characteristics, resulting in a lack of inherent preference for the site of the initial nucleophilic attack by the hydrazine.[5]
Root Cause Analysis:
The reaction pathway for the Knorr pyrazole synthesis involves the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[1][6] With an unsymmetrical 1,3-dicarbonyl, the initial nucleophilic attack from the substituted hydrazine can occur at either of the two different carbonyl carbons, leading to two competing reaction pathways and, consequently, two regioisomeric pyrazoles.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving regioselectivity.
Solutions:
-
Solvent Modification: The choice of solvent can dramatically influence regioselectivity.[7][8] While ethanol is a common solvent, it can lead to poor selectivity.[2] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity.[7][8][9] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus improving the selectivity of the initial condensation step.[7]
-
pH Control (Acid Catalysis): The Knorr synthesis is often acid-catalyzed.[10][11] The acidity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine and influence the rate of imine formation and cyclization, thereby affecting the final regioisomeric ratio.[3][12]
Issue 2: The major product of my reaction is the undesired regioisomer.
This outcome arises when the intrinsic electronic and steric properties of your substrates favor the formation of the unwanted isomer under standard reaction conditions.[5] For instance, when reacting a 1,3-diketone with a strong electron-withdrawing group (like CF₃) next to one carbonyl, the initial attack of the hydrazine often occurs at that more electrophilic carbonyl carbon.[7]
Root Cause Analysis:
The regiochemical outcome is a delicate balance of:
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl enhance the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[3]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to one carbonyl group, directing the attack to the less sterically encumbered site.[1][3]
Solutions:
-
Leverage Solvent Effects: As detailed in Issue 1, switching to fluorinated alcohols like TFE or HFIP can often reverse or significantly improve selectivity towards the desired isomer.[2][7]
-
Temperature Optimization: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. A systematic study of the reaction at different temperatures may reveal conditions that favor the formation of the desired regioisomer.
-
Alternative Synthetic Strategies: If modifying reaction conditions is insufficient, consider alternative synthetic routes that offer better regiocontrol. This could involve using a pre-functionalized hydrazine or a different class of starting materials.[13]
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it so important?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, this challenge commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially yielding two different regioisomeric pyrazoles.[3][14] Controlling which isomer is formed is crucial because different regioisomers can exhibit vastly different biological activities, physical properties, and subsequent chemical reactivity.[4] Therefore, ensuring the selective synthesis of the desired isomer is paramount for efficiency in drug discovery and development.[1]
Q2: How do the electronic properties of substituents on the hydrazine affect regioselectivity?
A2: The substituent on the hydrazine (e.g., methyl vs. phenyl) alters the relative nucleophilicity of the two nitrogen atoms. For instance, in methylhydrazine, the NH₂ group is more nucleophilic, while in phenylhydrazine, the substituted NH group is less nucleophilic due to the electron-withdrawing nature of the phenyl ring.[7] The more nucleophilic nitrogen will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl.
Q3: Can I predict the major regioisomer based on the structures of my starting materials?
A3: While not always definitive without experimental data, you can make an educated prediction. The initial attack of the more nucleophilic nitrogen of the hydrazine will likely occur at the more electrophilic (less sterically hindered) carbonyl of the 1,3-dicarbonyl. For example, a ketone is generally more electrophilic than an ester.[15] However, the interplay of steric and electronic factors, along with reaction conditions, can lead to unexpected outcomes.[16]
Q4: Are there any catalysts that can improve regioselectivity?
A4: Yes, both acid and base catalysis can influence the regiochemical outcome. Acid catalysis can protonate a carbonyl group, increasing its electrophilicity.[12][17] The choice of catalyst can be critical; for example, some studies have employed Lewis acids to promote the reaction.[14]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methyl- and N-Phenylpyrazoles from 1,3-Diketones
| 1,3-Diketone Substituents (R¹, R³) | Hydrazine | Solvent | Regioisomeric Ratio (Major Isomer Favored) | Reference(s) |
| Aryl, CF₃ | Methylhydrazine | Ethanol | Mixture, often with low selectivity | [2][7] |
| Aryl, CF₃ | Methylhydrazine | TFE | Increased selectivity for 5-Aryl-3-CF₃ isomer | [2][7] |
| Aryl, CF₃ | Methylhydrazine | HFIP | Dramatically increased selectivity for 5-Aryl-3-CF₃ isomer | [2][7][8] |
| Aryl, CF₃ | Phenylhydrazine | Ethanol | Mixture | [7] |
| Aryl, CF₃ | Phenylhydrazine | TFE | Increased selectivity for 5-Aryl-3-CF₃ isomer | [7] |
| Aryl, CF₃ | Phenylhydrazine | HFIP | Up to 99:1 selectivity for 5-Aryl-3-CF₃ isomer | [2][7] |
Note: The "dramatic" increase in selectivity with fluorinated alcohols is a qualitative description from the source abstracts, with specific ratios being substrate-dependent.[18]
Experimental Protocols & Methodologies
Protocol 1: Enhanced Regioselectivity using Fluorinated Alcohols
This protocol is adapted from methodologies demonstrating the significant improvement in regioselectivity when using fluorinated alcohols as solvents.[5][7]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Protocol 2: General Procedure for Knorr Pyrazole Synthesis with Acid Catalysis
This protocol provides a general method for the Knorr pyrazole synthesis using acetic acid as both a solvent and a catalyst.[6][19]
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.2 eq)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.0-1.2 eq).
-
Add glacial acetic acid to serve as the solvent and catalyst.
-
Heat the reaction mixture to reflux (or a suitable temperature for your substrates) and maintain for 1-3 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.
Visualizing the Reaction Pathway
Caption: Competing pathways in the Knorr pyrazole synthesis.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
Slideshare. (2019). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Kent, S. B. H., & Otaka, A. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]
-
UAB Divulga. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
-
ResearchGate. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]
-
Akher, W. B., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Singh, A., & Sharma, P. K. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research Journal of Pharmacy and Technology, 11(7), 3183-3191. [Link]
-
Bunev, A. S., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]
-
Wang, C., et al. (2019). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC. [Link]
-
Ingenta Connect. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. [Link]
-
Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]
-
ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
-
National Institutes of Health. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
Chem Help ASAP. Knorr Pyrazole Synthesis. [Link]
-
ResearchGate. Knorr Pyrazole Synthesis. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. benchchem.com [benchchem.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. name-reaction.com [name-reaction.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Regioselective Synthesis of Pyrazoles: Ingenta Connect [ingentaconnect.com]
- 14. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 17. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 18. benchchem.com [benchchem.com]
- 19. chemhelpasap.com [chemhelpasap.com]
how to remove impurities from ethyl 3-isopropyl-1H-pyrazole-5-carboxylate
Technical Support Center: Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate
A Guide to Purification and Impurity Troubleshooting
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven methodologies to help you navigate common purification hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude product?
A1: The impurity profile of your crude material is intrinsically linked to its synthetic route. The most common synthesis for pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] For this compound, this typically involves reacting ethyl 4-methyl-2,4-dioxopentanoate with hydrazine.
Potential impurities include:
-
Unreacted Starting Materials: Residual 1,3-dicarbonyl precursor or hydrazine hydrate.
-
Regioisomers: The primary impurity of concern is often the regioisomer, ethyl 5-isopropyl-1H-pyrazole-3-carboxylate. The formation of two regioisomers is a well-known challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls.[1]
-
Byproducts: Side reactions can lead to various byproducts, the nature of which depends on the specific reaction conditions.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., ethanol, acetic acid, ethyl acetate) may be present.
Q2: How can I effectively assess the purity of my sample and identify the impurities?
A2: A multi-technique approach is essential for accurate purity assessment.
-
Thin-Layer Chromatography (TLC): This is the first and quickest step. It helps visualize the number of components in your crude mixture. A good starting mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The target compound is moderately polar; impurities will likely have different Rf values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and purity analysis.[3]
-
¹H NMR: Look for the characteristic pyrazole C-H proton singlet. Unambiguous assignment of regioisomers can often be achieved with 2D NMR techniques like NOESY.[4] The presence of multiple sets of ethyl ester signals (quartet and triplet) or isopropyl signals (septet and doublet) may indicate a mixture of regioisomers.
-
¹³C NMR: Provides a carbon count and information on the carbon skeleton, helping to identify unexpected structures.[5]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify the mass of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common setup.
Q3: My crude product is a persistent oil and won't crystallize. What should I do?
A3: "Oiling out" is a common problem in recrystallization, often occurring when the concentration of impurities is high or when the solution cools too quickly.[6]
-
Initial Cleanup: Before attempting recrystallization, perform a liquid-liquid extraction. Dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane.
-
Wash with a dilute acid (e.g., 1M HCl) to remove any residual basic impurities like hydrazine.
-
Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities like residual acetic acid.
-
Wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Re-attempt Crystallization: This cleaner material has a much higher chance of crystallizing. If it remains an oil, it likely requires chromatographic purification.
Q4: Recrystallization failed or did not provide adequate purity. What is the next step?
A4: When recrystallization is ineffective, flash column chromatography is the method of choice for purifying pyrazole derivatives.[4][7][8] It excels at separating compounds with different polarities, making it ideal for removing both less-polar and more-polar impurities, including regioisomers.
Q5: I have confirmed the presence of the 5-isopropyl regioisomer. How can I separate it?
A5: Separating regioisomers is challenging but achievable.
-
Fractional Recrystallization: This technique can be effective if the two regioisomers have significantly different solubilities in a specific solvent system.[6] It requires careful, repeated crystallization steps to enrich one isomer.
-
Preparative Column Chromatography: This is the most reliable method for separating regioisomers.[4] Due to the subtle difference in polarity, a shallow solvent gradient and careful fraction collection are necessary for a successful separation.
Purification Protocols and Workflows
General Purification Workflow
The following diagram outlines the logical decision-making process for purifying crude this compound.
Caption: Decision workflow for purification.
Protocol 1: Recrystallization
This method is ideal when the target compound is the major component and is a solid at room temperature.
Objective: To purify the compound based on differences in solubility between the desired product and impurities at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot. For pyrazole esters, common systems include ethanol/water, ethyl acetate/hexane, or isopropanol.[6][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen "good" solvent (e.g., hot ethanol) dropwise until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: If using a mixed-solvent system, add the "poor" solvent (e.g., water or hexane) dropwise to the hot solution until persistent turbidity is observed.[6]
-
Cooling: Allow the flask to cool slowly to room temperature. Do not disturb it. Subsequently, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This is the most powerful technique for separating mixtures with varying polarities, including regioisomers.
Objective: To separate components of a mixture by passing it through a column of adsorbent (silica gel) and eluting with a liquid (mobile phase).
Caption: Step-by-step column chromatography workflow.
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel (200-300 mesh) as the standard adsorbent.[7]
-
Mobile Phase (Eluent): A gradient system of hexane and ethyl acetate is highly effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the more polar ethyl acetate.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For best resolution, adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution and Collection: Begin elution with the starting solvent mixture. Collect fractions and monitor the separation by TLC.
-
Gradient Increase: Slowly increase the polarity of the eluent (e.g., to 90:10, 80:20 Hexane:EtOAc) to elute more polar compounds. The target compound should elute before its more polar regioisomer (if the N-H pyrazole is considered).
-
Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator.
Troubleshooting Data Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" During Recrystallization | Impurity level is too high; Cooling rate is too fast; Solvent is too non-polar; Saturation temperature is above the compound's melting point.[6] | Perform an acid-base workup first; Ensure slow cooling (use an insulated container); Use a more polar solvent system; Add more "good" solvent to lower saturation point.[6] |
| Very Low Recrystallization Yield | Too much solvent was used for dissolution; Premature crystallization during hot filtration; Incomplete cooling. | Use the absolute minimum amount of hot solvent to dissolve the crude product; Re-heat the filtrate if crystals form too early; Ensure the flask is thoroughly cooled in an ice bath.[6] |
| No Separation on TLC | Incorrect solvent system (too polar or too non-polar). | Test different solvent systems. Try a more polar system like dichloromethane/methanol or a less polar one like toluene/ethyl acetate. |
| Streaking on TLC/Column | Compound is too acidic/basic for silica; Sample is overloaded. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent; Load less sample onto the plate/column. |
| Co-elution of Isomers in Column | Polarity difference between isomers is very small; Improper column packing or elution speed. | Use a longer column for better separation; Employ a very shallow solvent gradient (e.g., increase ethyl acetate by 1-2% at a time); Ensure the column is packed perfectly and run the elution slowly. |
References
- 1. mdpi.com [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
scaling up ethyl 3-isopropyl-1H-pyrazole-5-carboxylate reaction
An essential building block in medicinal chemistry and materials science, ethyl 3-isopropyl-1H-pyrazole-5-carboxylate is prized for its versatile structure. However, transitioning its synthesis from the laboratory bench to a larger scale introduces significant challenges that can impact yield, purity, and safety. Issues such as thermal control, reagent mixing, and regioselectivity become magnified, requiring a robust and well-understood process.
This technical support guide, designed for researchers and drug development professionals, provides a comprehensive framework for scaling up this reaction. We will delve into the underlying chemical principles, offer detailed experimental protocols, and present a structured troubleshooting guide to navigate the common pitfalls encountered during scale-up.
The synthesis is typically a two-stage process. First, a Claisen condensation reaction is performed to create the key β-dicarbonyl intermediate. This is followed by a cyclocondensation reaction with hydrazine to form the final pyrazole ring.
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 3-Isopropyl-1H-Pyrazole-5-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold
Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole nucleus is a common feature in a wide array of pharmacologically active molecules, exhibiting anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The specific substitution pattern of an isopropyl group at the 3-position and an ethyl carboxylate at the 5-position provides a valuable scaffold for further chemical modification and the development of novel therapeutic agents. This guide offers a comparative analysis of the primary synthetic methodologies for this target molecule, with a focus on the underlying chemical principles, experimental protocols, and key performance indicators.
Primary Synthetic Route: The Classical Two-Step Approach
The most prevalent and well-established method for the synthesis of this compound involves a two-step sequence: a Claisen condensation to form a key β-dicarbonyl intermediate, followed by a cyclization reaction with hydrazine. This approach is favored for its reliability and the ready availability of starting materials.
Step 1: Claisen Condensation for the Synthesis of Ethyl 5-Methyl-2,4-dioxohexanoate
The initial step involves a crossed Claisen condensation between diethyl oxalate and 3-methyl-2-butanone.[1][2][3] Diethyl oxalate is an ideal substrate for this reaction as it lacks α-hydrogens, preventing self-condensation and ensuring it acts solely as the electrophilic acylating agent.[1] The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the α-carbon of 3-methyl-2-butanone to form a nucleophilic enolate. This enolate then attacks one of the carbonyl carbons of diethyl oxalate, leading to the formation of the β-dicarbonyl intermediate, ethyl 5-methyl-2,4-dioxohexanoate, after an acidic workup.[1]
Experimental Protocol: Synthesis of Ethyl 5-Methyl-2,4-dioxohexanoate
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Base Preparation: Anhydrous ethanol is added to the flask, followed by the portion-wise addition of sodium metal to generate sodium ethoxide in situ. Alternatively, commercially available sodium ethoxide can be used.
-
Condensation: A solution of diethyl oxalate and 3-methyl-2-butanone in anhydrous ethanol is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature, typically 0-10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the completion of the condensation.
-
Workup: The reaction mixture is cooled and then poured into a mixture of ice and a strong acid (e.g., sulfuric or hydrochloric acid) to neutralize the base and protonate the enolate.
-
Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield pure ethyl 5-methyl-2,4-dioxohexanoate.
Step 2: Cyclization with Hydrazine to Form the Pyrazole Ring
The second step is the Knorr pyrazole synthesis, which involves the reaction of the β-dicarbonyl intermediate, ethyl 5-methyl-2,4-dioxohexanoate, with hydrazine hydrate.[4] This reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl groups of the dioxoester, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The regioselectivity of this reaction is generally high, leading predominantly to the desired 3-isopropyl-substituted pyrazole.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reaction Mixture: Ethyl 5-methyl-2,4-dioxohexanoate is dissolved in a suitable solvent, typically ethanol or a mixture of ethanol and acetic acid.[5]
-
Hydrazine Addition: Hydrazine hydrate is added dropwise to the stirred solution at room temperature. The reaction is often mildly exothermic.
-
Reaction Progression: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.[5]
Alternative Synthetic Strategies: A Brief Overview
While the Claisen condensation route is the most common, other methods for the synthesis of substituted pyrazoles exist, offering potential advantages in terms of regioselectivity or substrate scope. These include:
-
Three-Component Reactions: One-pot, three-component approaches involving the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a diazo compound or a tosylhydrazone have been developed for the synthesis of polysubstituted pyrazoles.[6]
-
Reaction of Hydrazones with Alkynes: The reaction of N-alkylated tosylhydrazones with terminal alkynes can provide a regioselective route to 1,3,5-trisubstituted pyrazoles.[7]
-
Direct Synthesis from Esters: A direct synthesis of pyrazoles from esters has been reported, involving a tert-butoxide-assisted C-C(=O) coupling reaction to form a β-ketonitrile or an α,β-alkynone intermediate, followed by condensation with hydrazine.[5]
These alternative methods, while not as widely applied for the specific synthesis of this compound, represent valuable tools in the broader context of pyrazole synthesis and may offer advantages for the preparation of analogs with different substitution patterns.
Comparative Data
| Parameter | Classical Two-Step Method |
| Starting Materials | Diethyl oxalate, 3-methyl-2-butanone, Hydrazine hydrate |
| Key Intermediates | Ethyl 5-methyl-2,4-dioxohexanoate |
| Overall Yield | 54-56% (for the cyclization step)[5] |
| Reaction Conditions | Step 1: Base-catalyzed condensation; Step 2: Reflux in ethanol/acetic acid |
| Purification | Vacuum distillation (intermediate), Column chromatography (final product) |
| Regioselectivity | Generally high for the desired 3-substituted isomer |
Characterization Data
-
¹H NMR (300 MHz, CDCl₃): δ 1.15 (t, 3H, J = 6.6 Hz), 1.50-1.58 (m, 12H), 1.82-1.89 (m, 2H), 2.86 (t, 2H, J = 7.6 Hz), 3.14-3.28 (m, 1H), 6.57 (s, 1H), 7.40 (d, 2H, J = 7.8 Hz), 7.88 (d, 2H, J = 7.8Hz), 10.21 (br s, NH, D₂O exchangeable).[5]
-
¹³C NMR (75 MHz, CDCl₃): δ 14.22, 22.67, 22.75, 26.55, 29.10, 31.51, 31.87, 35.83, 98.75, 125.7,128.6, 130.1,142.3, 149.2, 154.3.[5]
-
Mass Spectrometry (ESI) for this compound: m/z: 183.2 [M+H]⁺.[5]
Visualizing the Synthesis
Caption: Workflow for the classical synthesis of this compound.
Conclusion
The synthesis of this compound is most reliably achieved through a classical two-step process involving a Claisen condensation followed by a Knorr pyrazole synthesis. This method offers good yields and high regioselectivity, utilizing readily available starting materials. While alternative one-pot and multi-component reactions are emerging for the synthesis of substituted pyrazoles, the classical approach remains the benchmark for its robustness and well-documented procedures. This guide provides researchers with the foundational knowledge and experimental framework to confidently synthesize this valuable heterocyclic scaffold for applications in drug discovery and development.
References
-
Thieme. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
Lee, S.-G., et al. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Royal Society of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, September 20). Mixed Claisen Condensations. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). ¹HNMR δ values for -. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. Retrieved from [Link]
-
AOBChem. (n.d.). CAS 3191-87-5 1-(PHENYL)-5-ISOPROPYL-1H-PYRAZOLE-3-CARBOXYLIC ACID. Retrieved from [Link]
-
Longdom Publishing. (2024, February 1). A simple and efficient multicomponent synthesis of novel pyrazole n-aminopyridine and pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]
-
Imperial College London. (2022, November 13). NMR Data for Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (5). 13C dmso-d6. Retrieved from [Link]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Unambiguous Structural Validation: A Comparative Guide to the Characterization of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. The biological activity of a compound is intrinsically linked to its stereochemistry and conformation. In this guide, we delve into the structural validation of ethyl 3-isopropyl-1H-pyrazole-5-carboxylate, a member of the pharmacologically significant pyrazole class of heterocyclic compounds.[1][2] While routine spectroscopic methods provide essential preliminary data, we will demonstrate why single-crystal X-ray diffraction stands as the definitive technique for absolute structural confirmation.
The Subject Molecule: this compound
Pyrazoles are a well-established scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[2] The target molecule, this compound, is synthesized through the condensation of a β-ketoester with hydrazine or a substituted hydrazine. The general synthetic route allows for a variety of substitutions on the pyrazole ring, making it a versatile core for library synthesis in drug discovery programs.
While the synthesis of similar pyrazole carboxylates is well-documented, obtaining a definitive crystal structure for this specific molecule is crucial for understanding its precise atomic arrangement, including bond lengths, bond angles, and intermolecular interactions.[3][4]
Preliminary Structural Elucidation: The Spectroscopic Toolkit
Before proceeding to X-ray crystallography, a compound's identity and purity are typically established using a suite of spectroscopic techniques.[5][6][7] These methods provide valuable insights into the molecular structure but are often insufficient for unambiguous 3D characterization on their own.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of a molecule.[1] For this compound, one would expect to observe characteristic signals for the ethyl and isopropyl groups, as well as for the pyrazole ring protons and carbons. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can establish connectivity between different parts of the molecule.[1]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In our target compound, key vibrational bands would correspond to the N-H stretch of the pyrazole ring, C-H stretches of the alkyl groups, and the C=O stretch of the ester.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can help in confirming the molecular formula.[2]
While this combination of techniques can strongly suggest the proposed structure, it cannot definitively resolve ambiguities in tautomeric forms, regioisomers, or the precise spatial arrangement of atoms.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides a precise three-dimensional map of the atomic arrangement in a crystalline solid.[10][11][12] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine exact bond lengths, bond angles, and the overall molecular geometry.[10][13]
Causality in Experimental Choices for SC-XRD
The successful outcome of an SC-XRD experiment is highly dependent on the quality of the single crystal. For a molecule like this compound, which is a solid at room temperature, the primary challenge is to grow a single crystal of suitable size and quality (typically 0.1-0.3 mm in all dimensions) with minimal internal defects.[13] The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion, or cooling) is critical and often requires empirical screening.
A Representative Example: The Crystal Structure of a Substituted Pyrazole Carboxylate
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the arrangement of molecules within the unit cell. |
| Unit Cell Dimensions | a = 9.5408(16) Å, b = 9.5827(16) Å, c = 11.580(2) Å, β = 105.838(3)° | The dimensions of the fundamental repeating unit of the crystal. |
| Bond Lengths | e.g., C=O, C-N, N-N | Provides precise measurements of the distances between atomic nuclei. |
| Bond Angles | e.g., O-C-C, C-N-N | Defines the angles between adjacent chemical bonds. |
| Torsion Angles | Describes the conformation of the molecule. |
Data from the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[14]
This level of detail is unattainable with other analytical techniques and provides the definitive proof of structure required for publications, patents, and regulatory submissions.
Comparative Analysis: Spectroscopic Methods vs. X-ray Crystallography
| Feature | Spectroscopic Methods (NMR, IR, MS) | Single-Crystal X-ray Diffraction |
| Sample State | Solution or solid | Single crystal |
| Information Obtained | Connectivity, functional groups, molecular formula | 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing |
| Ambiguity | Can be ambiguous for isomers, tautomers, and conformers | Unambiguous determination of the solid-state structure |
| Prerequisites | Soluble compound | High-quality single crystal |
| Throughput | Relatively high | Lower, dependent on crystal growth |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized, step-by-step methodology for the structural determination of a small organic molecule like this compound by SC-XRD.
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to near saturation.
-
Employ slow evaporation of the solvent at a constant temperature.
-
Alternatively, use vapor diffusion by placing a solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent.
-
Monitor for the formation of well-defined, single crystals.
-
-
Crystal Mounting and Data Collection:
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data to improve the model.
-
Locate and refine hydrogen atoms.
-
The final refined structure is evaluated based on crystallographic R-factors, which indicate the agreement between the calculated and observed structure factors.
-
Visualizing the Workflow
Caption: Decision-making process in structural elucidation.
Conclusion
The structural validation of this compound, like any novel compound destined for further development, necessitates a multi-faceted analytical approach. While spectroscopic techniques such as NMR, IR, and mass spectrometry are crucial for initial characterization and confirmation of the molecular framework, they cannot provide the absolute, high-resolution three-dimensional information that is often required. Single-crystal X-ray diffraction, by offering an unambiguous view of the molecule's solid-state structure, stands as the definitive method for validation. It provides the foundational, authoritative data upon which further research, including structure-activity relationship studies and computational modeling, can be confidently built. For drug development professionals and researchers, embracing this gold standard is not just a matter of best practice, but a commitment to scientific integrity.
References
- Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives - Benchchem.
-
Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies - Taylor & Francis. Available at: [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? - Creative Biostructure. Available at: [Link]
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Single crystal X-ray diffraction | Crystallography Class Notes - Fiveable. Available at: [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. Available at: [Link]
-
The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction - Pulstec USA. Available at: [Link]
-
What is Single Crystal X-ray Diffraction? - YouTube. Available at: [Link]
-
Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? | ResearchGate. Available at: [Link]
-
Methods for the Elucidation of the Structure of Organic Compounds. Available at: [Link]
-
Molecular Structure Characterisation and Structural Elucidation - Intertek. Available at: [Link]
-
Computer methods for structure elucidation of new organic compounds from NMR spectra. Available at: [Link]
-
Structural elucidation of compounds using different types of spectroscopic techniques - Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem - NIH. Available at: [Link]
-
(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. Available at: [Link]
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents.
-
(PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate - ResearchGate. Available at: [Link]
-
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook. Available at: [Link]
- WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents.
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. Available at: [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester | C12H12N2O2 - PubChem. Available at: [Link]
-
ethyl 3-methyl-1h-pyrazole-5-carboxylate 4027-57-0 - Chongqing Kemai Material Technology Co., Ltd.. Available at: [Link]
-
Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate - PubChem. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. jchps.com [jchps.com]
- 8. researchgate.net [researchgate.net]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. pulstec.net [pulstec.net]
- 13. fiveable.me [fiveable.me]
- 14. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]
- 15. youtube.com [youtube.com]
A Comparative Guide to the Biological Activity of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate and Other Pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The Pyrazole Scaffold: A Cornerstone in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its structural versatility allows for substitutions at multiple positions, leading to a vast chemical space and a wide spectrum of biological activities.[2][3] This has resulted in numerous successful therapeutic agents, such as the anti-inflammatory drug celecoxib and the anti-obesity drug rimonabant, underscoring the pyrazole core's significance.[3] The focus of this guide is to situate a specific, less-studied derivative, ethyl 3-isopropyl-1H-pyrazole-5-carboxylate, within the broader context of its more extensively researched analogs.
Profiling this compound
While direct and extensive biological data for this compound is not abundant in publicly available literature, we can infer its potential activities by analyzing its structural motifs and comparing them to well-characterized pyrazole derivatives.
-
3-Position (Isopropyl Group): The presence of a small, lipophilic alkyl group at the C3 position is a common feature in various biologically active pyrazoles.
-
5-Position (Ethyl Carboxylate Group): The ethyl carboxylate moiety at C5 is a key feature. Pyrazole esters, particularly those with substitutions at the 5-position, have been investigated for several activities. For instance, a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and showed significant anti-inflammatory activity.[4][5][6]
Based on this structural assessment, this compound is a promising candidate for anti-inflammatory activity, though its efficacy in other domains like antimicrobial or anticancer applications warrants experimental validation.
Comparative Analysis: Biological Activity Across Pyrazole Classes
To understand the potential of this compound, it is essential to compare it with other pyrazole classes where structure-activity relationships (SAR) are more established.
Anti-inflammatory Pyrazoles
Inflammation is a key target for pyrazole derivatives. Many non-steroidal anti-inflammatory drugs (NSAIDs) carry risks of gastrointestinal side effects, driving the search for safer alternatives.[5] Pyrazoles have emerged as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[7]
-
Ethyl Pyrazole-3-Carboxylates: A study on ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives demonstrated that compounds with dimethoxyphenyl groups at the C5 position exhibited significant anti-inflammatory effects in a carrageenan-induced rat paw edema model.[4][5] This suggests that the core structure, similar to our target molecule but with the ester at the C3 position, is conducive to anti-inflammatory action.
-
Trisubstituted Pyrazoles: Other pyrazole derivatives have shown excellent anti-inflammatory activity, with some compounds exhibiting inhibition (≥84.2%) comparable to the standard drug diclofenac.[8]
The structural similarity of this compound to these active compounds makes it a strong candidate for further investigation as an anti-inflammatory agent.
Antimicrobial Pyrazoles
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[9] Pyrazoles have shown considerable promise in this area.
-
Pyrazole-Thiadiazine Hybrids: Novel pyrazole derivatives incorporating a 1,3,4-thiadiazine ring have demonstrated remarkable antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values as low as 2.9–7.8 µg/mL against fungal strains and 62.5–125 µg/mL against bacteria.[9]
-
Pyrazole-Triazole Hybrids: A series of pyrazole ester derivatives containing a triazole moiety were found to be potent antibacterial agents, acting as topoisomerase II inhibitors. One compound, in particular, showed MIC values of 0.5 µg/mL against Salmonella gallinarum and 2 µg/mL against Listeria monocytogenes.[10]
Compared to these highly functionalized and often hybrid structures, the simpler this compound may exhibit more modest antimicrobial activity. Its efficacy would likely depend on its ability to disrupt microbial membranes or metabolic processes, which would need to be determined experimentally.
Anticancer Pyrazoles
Pyrazole derivatives are actively being explored as anticancer agents due to their ability to induce apoptosis and autophagy in cancer cells.[1]
-
Pyrazole-5-Carbohydrazides: Derivatives such as 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide have shown significant antitumor activity and growth inhibitory properties.[1]
-
Ethyl Pyrazole-5-Carboxylates: Certain ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives have demonstrated potency in inhibiting the growth of A549 lung cancer cells.[1]
The anticancer potential of this compound is less predictable. While it shares the ethyl-pyrazole-5-carboxylate core with some active compounds, anticancer activity is often highly dependent on the specific N1 and C3 substituents, which in many potent examples are larger aromatic groups that facilitate interactions with biological targets.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazoles is profoundly influenced by the nature and position of their substituents.
-
For Anti-inflammatory Activity: Aromatic substitutions, particularly on the phenyl ring attached to the pyrazole core, can significantly enhance anti-inflammatory effects.[4][5]
-
For Antimicrobial Activity: The incorporation of additional heterocyclic rings (e.g., thiadiazine, triazole) or specific functional groups like hydrazones often leads to potent antimicrobial agents.[9][10]
-
For Cannabinoid Receptor Antagonism: Highly specific substitutions are required, such as a para-substituted phenyl ring at C5, a carboxamido group at C3, and a 2,4-dichlorophenyl group at N1, for potent and selective CB1 receptor antagonism.[11]
The SAR suggests that while the core pyrazole ester structure of this compound is promising, its relatively simple alkyl and ester substitutions might confer moderate, possibly anti-inflammatory, activity. High potency in antimicrobial or anticancer domains typically requires more complex functionalization.
Visualizing Pyrazole Research & Activity
To better illustrate the concepts discussed, the following diagrams outline the general workflow for evaluating new compounds, the structure-activity relationships of pyrazoles, and a detailed protocol for a key biological assay.
Caption: General workflow for the discovery and evaluation of novel pyrazole derivatives.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-...: Ingenta Connect [ingentaconnect.com]
- 7. msjonline.org [msjonline.org]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalysts for Pyrazole-5-Carboxylate Synthesis: Performance, Mechanisms, and Protocols
Introduction: The Enduring Significance of Pyrazole-5-Carboxylates
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in blockbuster drugs like the anti-inflammatory Celecoxib (Celebrex®) and the PDE-5 inhibitor Sildenafil (Viagra®)[1]. Specifically, the pyrazole-5-carboxylate scaffold serves as a versatile synthetic intermediate, enabling the construction of complex molecular architectures with a wide spectrum of biological activities, including antineoplastic and anti-inflammatory properties[1][2]. The strategic placement of the carboxylate group provides a critical handle for further functionalization, making the efficient and selective synthesis of these compounds a paramount objective for researchers in drug discovery and development.
This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of pyrazole-5-carboxylates and related pyrazole structures. Moving beyond a simple recitation of methods, we will dissect the causality behind catalyst selection, compare performance based on experimental data, and provide detailed, validated protocols for researchers to implement. Our focus is on providing a trusted, authoritative resource grounded in established chemical principles and recent literature.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the pyrazole ring predominantly relies on cyclocondensation reactions, particularly [3+2] cycloadditions, where a three-atom component reacts with a two-atom component.[3][4] Multicomponent reactions (MCRs), which combine three or more starting materials in a single pot, have emerged as a highly efficient and atom-economical approach[1][3][5][6]. The choice of catalyst is pivotal, as it dictates the reaction's efficiency, regioselectivity, and tolerance to various functional groups.
Sources
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
A Senior Application Scientist’s Guide to the Cost-Effectiveness Analysis of Different Synthetic Routes
For an experimental chemist, the elegance of a synthetic route often lies in its novelty, efficiency, and the successful construction of a complex molecule. However, for researchers, scientists, and drug development professionals, particularly in a commercial setting, the definition of an "elegant" synthesis expands to include a critical, pragmatic dimension: cost-effectiveness. A commercially non-viable route, no matter how scientifically brilliant, remains an academic curiosity. This guide provides a framework for conducting a robust cost-effectiveness analysis, moving beyond simple yield calculations to a holistic evaluation that integrates chemical efficiency, operational costs, and environmental impact.
The core directive of this guide is to empower you with a logical, self-validating system for comparing synthetic pathways. We will explore the key performance indicators that truly matter, the causality behind their importance, and a step-by-step protocol to apply this analysis to your own projects.
The Pillars of a Comprehensive Cost-Effectiveness Analysis
A thorough analysis rests on several pillars, each representing a critical cost driver. Simply comparing the price of starting materials is a common oversimplification that can lead to costly misjudgments during scale-up.[1] A truly effective analysis requires a multi-faceted approach.
Material Efficiency Metrics: Beyond Percent Yield
While reaction yield is a fundamental metric, it only tells part of the story. To gain a deeper understanding of material efficiency, we must turn to a suite of "green chemistry" metrics that quantify how much of the starting materials end up in the final product versus in the waste stream.[2]
-
Atom Economy (AE): Proposed by Barry Trost, this metric calculates the percentage of reactant atoms incorporated into the desired product. It's a theoretical measure of how "atom-efficient" a reaction is, independent of the actual yield. A high atom economy is crucial because it signifies a reduction in the generation of unwanted by-products.[3]
-
Reaction Mass Efficiency (RME): This metric provides a more realistic view by incorporating the reaction yield and the molar quantities of reactants used. RME gives a clearer picture of the mass of product obtained relative to the mass of reactants.[3]
-
Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is arguably one of the most holistic and practical metrics. It is the ratio of the total mass of all materials (water, solvents, reagents, reactants) used in a process to the mass of the final active pharmaceutical ingredient (API) produced.[4] A lower PMI indicates a more sustainable and cost-effective process, as it highlights the immense contribution of solvents and other auxiliary materials to the overall mass balance and waste.
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor focuses directly on waste, measuring the ratio of the mass of waste produced to the mass of the desired product.[2] It starkly illustrates the environmental burden of a synthetic route.
The causality is clear: routes with higher Atom Economy and RME inherently use raw materials more efficiently, while a low PMI and E-Factor directly correlate to reduced costs for both solvent purchasing and waste disposal, which are significant operational expenses.[5]
Operational & Hidden Costs
Beyond the raw materials, the "hidden" costs of running a process can significantly influence the overall economic viability.
-
Energy Consumption: Consider the energy required for heating, cooling, distillations, and running equipment. A reaction that proceeds at room temperature is vastly cheaper than one requiring cryogenic conditions or high-temperature reflux for extended periods.
-
Solvent and Catalyst Lifecycle: The cost of a solvent or catalyst is not just its purchase price. One must account for the costs associated with its recovery, recycling, or disposal.[6] A route that uses a benign, easily recyclable solvent like ethanol is often superior to one using a hazardous, difficult-to-remove solvent, even if the latter gives a slightly higher yield.
-
Cycle Time & Throughput: The total time a synthesis takes from start to finish, including reaction, workup, and purification, is the cycle time. Shorter cycle times increase the throughput of a manufacturing plant, meaning more product can be made in the same amount of time, which directly impacts profitability.[7]
-
Labor Costs: Complex, multi-step workups or purifications (like column chromatography) are labor-intensive and thus more expensive than simple filtration and crystallization procedures.[8]
Capital Expenditures (CapEx) and Scalability
The choice of a synthetic route can have significant implications for the required manufacturing infrastructure. A route that requires specialized equipment, such as high-pressure reactors, photochemical apparatus, or large-scale chromatography skids, will have a much higher initial capital expenditure compared to a route using standard glass-lined reactors.[9] Furthermore, a key consideration is the scalability of the chosen chemistry. A reaction that works beautifully on a 1-gram scale may fail spectacularly on a 100-kilogram scale due to issues with heat transfer, mixing, or reagent addition.[1] Assessing the technical feasibility and safety at scale is a critical, non-negotiable part of the analysis.
A Step-by-Step Protocol for Comparative Route Analysis
This protocol provides a systematic approach to evaluating and comparing different synthetic routes.
Experimental Protocol: Cost-Effectiveness Evaluation
-
Route Identification: Identify 2-3 viable synthetic routes to the target molecule. This can be achieved through literature searches and the use of predictive retrosynthesis software.[10]
-
Data Gathering: For each step in each route:
-
List all input materials: reactants, reagents, catalysts, and solvents.
-
Find the cost per unit mass or volume for each material from commercial suppliers.
-
Determine the stoichiometry and anticipated reaction yield based on literature or preliminary experiments.
-
Estimate the cycle time, including reaction, workup, and purification.
-
Identify any specialized equipment requirements.
-
-
Metric Calculation: Calculate the key performance metrics for each route.
-
Calculate the overall yield for the entire sequence.
-
Calculate the Process Mass Intensity (PMI) for the entire sequence.
-
Estimate the material cost per kilogram of the final product.
-
-
Qualitative Assessment: Score each route based on qualitative factors.
-
Safety: Are hazardous reagents or reaction conditions involved?
-
Scalability: Are there known challenges with scaling up any of the steps?
-
Sustainability: Does the route use green solvents or catalytic processes?
-
-
Decision Matrix: Compile all quantitative and qualitative data into a decision matrix to facilitate a clear comparison.
Visualization: Decision Workflow for Route Selection
The following diagram illustrates the logical flow of a comprehensive cost-effectiveness analysis.
Sources
- 1. Q&A: Route Scouting for Cost-effective Process Development - Patheon pharma services [patheon.com]
- 2. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. The need to integrate mass- and energy-based metrics with life cycle impacts for sustainable chemicals manufacture - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00394B [pubs.rsc.org]
- 5. imarcgroup.com [imarcgroup.com]
- 6. The Role of Custom Synthesis in Cost-effective Drug Production - Reachem [reachemchemicals.com]
- 7. iipseries.org [iipseries.org]
- 8. vai.net [vai.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. assets.ctfassets.net [assets.ctfassets.net]
A Comparative Guide to the Purity Assessment of Synthesized Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate
Introduction: The Criticality of Purity in Drug Development Intermediates
In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of intermediate compounds is paramount.[1][2][3] Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate is a key building block in the development of various therapeutic agents. Its purity directly influences the safety, efficacy, and stability of the final drug product.[2] Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and potential toxicity in the final API.[4] Therefore, a robust and multi-faceted approach to purity assessment is not just a quality control measure, but a fundamental necessity in the pharmaceutical industry.[2][5]
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound. We will delve into the principles, experimental protocols, and comparative advantages of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus will be on not just the "how," but the "why," providing the rationale behind the selection of each method and its specific parameters.
Potential Impurities: A Proactive Approach to Purity
Understanding the potential impurities that can arise during the synthesis of this compound is the first step in developing a comprehensive purity assessment strategy. The common synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] Impurities can be introduced from starting materials, side reactions, or incomplete reactions.
Potential Impurities May Include:
-
Unreacted Starting Materials: Such as the 1,3-dicarbonyl precursor and hydrazine.
-
Regioisomers: The reaction of unsymmetrical 1,3-dicarbonyls can lead to the formation of isomeric pyrazoles.[8]
-
By-products from Side Reactions: Such as products of self-condensation of the starting materials.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
The following diagram illustrates the potential pathways for impurity formation:
Caption: Potential impurity pathways in the synthesis of this compound.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the desired level of structural information.[][10]
| Technique | Principle | Advantages | Disadvantages | Primary Application |
| HPLC | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, quantitative accuracy.[11][12] | Requires soluble samples, can be time-consuming for method development. | Quantitative purity determination and impurity profiling. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis. | High sensitivity, excellent for volatile impurities and residual solvents, provides molecular weight and fragmentation data for identification.[8][13] | Not suitable for non-volatile or thermally labile compounds, requires derivatization for some compounds. | Identification and quantification of volatile impurities and residual solvents. |
| NMR | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, non-destructive, can be used for both qualitative and quantitative analysis.[14][15][16] | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. | Structural elucidation of the main component and major impurities, and quantitative analysis (qNMR). |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution and quantitative accuracy.[2] A well-developed HPLC method can separate the main compound from its structurally similar impurities.
Workflow for HPLC Analysis:
Caption: A typical workflow for the HPLC analysis of this compound.
Detailed Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 75:25 v/v) with 0.1% trifluoroacetic acid (TFA).[12] The TFA helps to sharpen the peaks by suppressing the ionization of acidic and basic functional groups.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the synthesized sample in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Integrate the peak areas of the main component and all impurities in the sample chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Rationale for Choices: A C18 column is chosen for its versatility in separating a wide range of organic molecules. The isocratic mobile phase provides a simple and robust separation. UV detection is a common and reliable method for chromophoric compounds like pyrazoles.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis
GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities, which may not be readily detected by HPLC.[8]
Detailed Protocol:
-
Sample Preparation: Dissolve a known amount of the synthesized product in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute a wide range of compounds.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a wide mass range (e.g., m/z 40-500) to detect a variety of potential impurities.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectra of the impurity peaks with a library (e.g., NIST) for tentative identification.
-
Confirm the identity of impurities by comparing their retention times and mass spectra with those of authentic standards, if available.
-
Rationale for Choices: EI at 70 eV provides reproducible fragmentation patterns that are useful for library searching. A temperature-programmed oven allows for the separation of compounds with a wide range of boiling points.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about the molecule.[14][15] It can be used to confirm the structure of the synthesized product and to identify and quantify major impurities.
Detailed Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of an internal standard with a distinct resonance (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
-
¹H NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.
-
-
¹³C NMR and 2D NMR (if necessary):
-
Acquire a ¹³C NMR spectrum to confirm the carbon framework.
-
If the structure is ambiguous, 2D NMR experiments like COSY and HSQC can be used to establish connectivity.[15]
-
-
Data Analysis:
-
Structural Confirmation: Compare the chemical shifts, coupling constants, and integration of the signals with the expected structure of this compound.
-
Purity Estimation: Integrate the signals corresponding to the main compound and any visible impurities. The relative molar ratio can be determined from the integration values. For qNMR, the purity is calculated relative to the internal standard.
-
Rationale for Choices: ¹H NMR is highly sensitive and provides a wealth of structural information. The use of an internal standard in qNMR allows for accurate quantification without the need for a reference standard of the analyte.
Conclusion: A Synergistic Approach to Ensuring Purity
No single analytical technique can provide a complete picture of the purity of a synthesized compound. A comprehensive and self-validating purity assessment strategy for this compound relies on the synergistic use of multiple analytical techniques. HPLC provides robust quantitative data on the main component and non-volatile impurities. GC-MS is essential for identifying and quantifying volatile impurities and residual solvents. NMR spectroscopy serves as a powerful tool for unambiguous structural confirmation and can provide an independent measure of purity. By integrating the data from these complementary techniques, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.[3][17]
References
- Five Key Elements of Pharmaceutical Intermediate Quality Control. (n.d.).
- Quality Control for Pharmaceutical Intermediates: A Focus on Purity. (n.d.).
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.).
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of Chemico-Pharmaceutical Analysis. Retrieved from [Link]
-
cGMP Pharmaceutical Quality Control Testing. (n.d.). Intertek. Retrieved from [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (2021). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024). PYG Lifesciences. Retrieved from [Link]
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (2016). ResearchGate. Retrieved from [Link]
-
Structure Elucidation of a Pyrazolo[3][11]pyran Derivative by NMR Spectroscopy. (2007). Molecules. Retrieved from [Link]
- Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Derivatives. (n.d.).
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Digital CSIC. Retrieved from [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. Retrieved from [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved from [Link]
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. (2021). Journal of Food and Drug Analysis. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]
-
Organic chemistry. (n.d.). In Wikipedia. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (n.d.).
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. cGMP Pharmaceutical Quality Control Testing [intertek.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 10. Organic chemistry - Wikipedia [en.wikipedia.org]
- 11. ijcpa.in [ijcpa.in]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. jfda-online.com [jfda-online.com]
- 14. researchgate.net [researchgate.net]
- 15. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digital.csic.es [digital.csic.es]
- 17. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
literature comparison of ethyl 3-isopropyl-1H-pyrazole-5-carboxylate properties
An In-Depth Comparative Guide to the Properties of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful pharmaceuticals.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile pharmacophore found in drugs spanning a wide range of therapeutic areas, including anti-inflammatory agents like celecoxib and anticancer drugs.[1][3] The chemical tractability of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.
This guide provides a detailed comparative analysis of This compound , a representative member of this important chemical class. By comparing its physicochemical and spectral properties to structurally related analogs—specifically those with smaller alkyl groups at the 3-position—we aim to provide researchers, chemists, and drug development professionals with a clear understanding of how substituent size and branching impact molecular characteristics. This analysis is critical for rational drug design, where subtle structural modifications can lead to significant changes in biological activity and ADME (absorption, distribution, metabolism, and excretion) profiles.
Comparative Analysis of Physicochemical Properties
The choice of substituent on a core scaffold directly influences key molecular properties such as lipophilicity, molecular weight, and polar surface area, which in turn govern a compound's behavior in biological systems. The introduction of an isopropyl group at the 3-position of the pyrazole ring, in place of smaller alkyl groups like methyl or ethyl, is expected to increase lipophilicity (LogP) and steric bulk.
The following table summarizes the calculated and, where available, experimental physicochemical properties of this compound and its key analogs. The data highlights a clear trend: as the alkyl substituent at the C3 position increases in size from methyl to isopropyl, there is a corresponding increase in molecular weight and, most notably, in the calculated XLogP3 value, indicating greater lipophilicity.
Table 1: Comparison of Physicochemical Properties of Ethyl 3-Alkyl-1H-pyrazole-5-carboxylates
| Property | This compound | Ethyl 3-propyl-1H-pyrazole-5-carboxylate[4] | Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate*[5] | Ethyl 3-methyl-1H-pyrazole-5-carboxylate[6][7] |
| CAS Number | N/A | 92945-27-2 | 128537-26-8 | 4027-57-0 |
| Molecular Formula | C₁₀H₁₆N₂O₂ | C₉H₁₄N₂O₂ | C₉H₁₄N₂O₂ | C₇H₁₀N₂O₂ |
| Molecular Weight | 196.25 g/mol | 182.22 g/mol | 182.22 g/mol | 154.17 g/mol |
| Melting Point | Data not available (Predicted: Solid) | Data not available | Data not available | 80-84 °C[6] |
| XLogP3 (Calculated) | 1.9 | 1.6 | 1.6[5] | 1.2[7] |
| Topological Polar Surface Area | 55.0 Ų | 55.0 Ų | 44.1 Ų[5] | 55.0 Ų[7] |
| Hydrogen Bond Donor Count | 1 | 1 | 0 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 3 | 3 | 3 |
*Note: Data for the N-methylated ethyl 3-ethyl analog is included for trend analysis. The unsubstituted NH version's specific data was less available.
Synthetic Strategy and Workflow
The synthesis of 3-substituted pyrazole-5-carboxylates is a well-established process in organic chemistry. The most common and robust method involves the cyclocondensation reaction between a hydrazine species (in this case, hydrazine hydrate) and a β-dicarbonyl compound or its equivalent.[6][8] For the target molecule, the key starting material would be an ethyl ester of a β-diketone bearing an isopropyl group, such as ethyl 4-methyl-2,4-dioxopentanoate.
The reaction proceeds by initial condensation of hydrazine with one of the ketone functionalities, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. This approach is highly versatile and accommodates a wide range of substituents.
Figure 1: A generalized experimental workflow for the synthesis, purification, and characterization of ethyl 3-alkyl-1H-pyrazole-5-carboxylates.
Comparative Spectral Analysis
¹H NMR Spectroscopy:
-
Ethyl 3-methyl-1H-pyrazole-5-carboxylate: Key signals include a singlet for the pyrazole ring proton (C4-H) around δ 6.55 ppm, a quartet for the ester -OCH₂- group at δ 4.34 ppm, a singlet for the C3-methyl group at δ 2.35 ppm, and a triplet for the ester -CH₃ group at δ 1.33 ppm.[9]
-
Predicted for this compound: One would expect to see:
-
A singlet for the pyrazole C4-H.
-
A quartet and a triplet for the ethyl ester moiety, likely in similar regions (δ 4.3-4.4 and 1.3-1.4 ppm, respectively).
-
A septet for the isopropyl -CH group (δ ~3.0-3.2 ppm).
-
A doublet for the two isopropyl -CH₃ groups (δ ~1.2-1.3 ppm).
-
A broad singlet for the pyrazole N-H proton.
-
¹³C NMR Spectroscopy:
-
The spectra would be distinguished by the signals corresponding to the C3-substituent. For the methyl analog, a signal appears around δ 14 ppm. For the isopropyl analog, one would expect a signal for the methine (-CH) carbon around δ 25-30 ppm and a signal for the two equivalent methyl carbons around δ 22-24 ppm.
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS) would show a molecular ion peak [M]⁺ corresponding to the compound's molecular weight. For this compound, this would be at m/z = 196. The fragmentation pattern would likely involve the loss of the ethoxy group (-OEt, 45 Da) or the entire ester functionality.
Infrared (IR) Spectroscopy:
-
Key absorbances for this class of compounds include a sharp, strong peak for the ester C=O stretch (around 1700-1730 cm⁻¹) and a broad peak for the N-H stretch (around 3100-3300 cm⁻¹).[10]
Experimental Protocols
The following protocols are representative methodologies for the synthesis and analysis of pyrazole carboxylates, adapted from literature procedures for similar compounds.[6][8][9] They are designed to be self-validating through in-process checks and final characterization.
Protocol 1: Synthesis of this compound
Causality: This protocol utilizes the classic Knorr pyrazole synthesis. The acidic catalyst (acetic acid) facilitates the cyclization and dehydration steps. The basic workup with sodium bicarbonate is crucial to neutralize the acid catalyst and any unreacted starting materials, ensuring clean extraction of the desired neutral product.
-
Reaction Setup: To a solution of ethyl 4-methyl-2,4-dioxopentanoate (1 equiv.) in a 100:1 mixture of ethanol and glacial acetic acid, add hydrazine monohydrate (1.5 equiv.) dropwise at 0 °C (ice bath).
-
Rationale: Dropwise addition at low temperature controls the initial exothermic reaction between the hydrazine and the diketone.
-
-
Reaction Progression: Remove the ice bath and stir the reaction mixture at room temperature for 15 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) until the starting diketone spot is consumed.
-
Workup and Isolation: Pour the reaction mixture into a separatory funnel containing deionized water and a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Rationale: Ethyl acetate is a suitable solvent for extracting the moderately polar product while being immiscible with the aqueous phase.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure ester.
Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP) - Shake-Flask Method
Causality: This is the gold-standard method for experimentally determining lipophilicity. The pre-saturation of solvents ensures that the partitioning measurement is not skewed by the mutual miscibility of octanol and water. Analysis by UV-Vis or HPLC provides a sensitive and accurate means of quantifying the analyte in each phase.
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by stirring them together vigorously for 24 hours and allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of the purified pyrazole carboxylate in the water-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine 5 mL of the octanol stock solution with 5 mL of the octanol-saturated water.
-
Equilibration: Shake the vial vigorously for 1 hour to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove a known volume from each layer. Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC with UV detection).
-
Calculation: Calculate the partition coefficient (P) as P = [Concentration in Octanol] / [Concentration in Water]. The LogP is the base-10 logarithm of this value.
Conclusion
This compound is a valuable building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[3] This guide demonstrates that its properties can be logically extrapolated and compared with those of its smaller alkyl analogs. The key takeaway for researchers is the predictable influence of the C3-substituent on the molecule's physicochemical profile. The isopropyl group imparts significantly greater lipophilicity compared to a methyl group, a critical consideration when designing compounds intended to cross biological membranes. The provided synthetic and analytical protocols offer a robust framework for the practical preparation and characterization of this and related pyrazole derivatives.
References
- Vertex AI Search. (2024). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery.
- PubMed. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters.
- PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.
- ChemicalBook. (2025). Ethyl 3-methyl-1H-pyrazole-5-carboxylate.
- PubChem. ethyl 3-propyl-1H-pyrazole-5-carboxylate.
- PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- ResearchGate. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides.
- PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
- NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook.
- ResearchGate. (2025). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.
- ChemicalBook. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis.
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 15131401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 4027-57-0 [chemicalbook.com]
- 7. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazole Derivatives
Introduction: The Critical Role of Method Validation in Pyrazole Derivative Analysis
Pyrazole derivatives form the backbone of a multitude of pharmaceutical compounds, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The structural diversity and potential for chirality in these molecules necessitate the use of highly accurate and precise analytical methods to ensure their quality, safety, and efficacy.[1][2] Method validation is not merely a regulatory requirement but a scientific necessity that establishes the suitability and reliability of an analytical procedure for its intended purpose.[3][4]
This guide provides an in-depth comparison of analytical techniques for the characterization and quantification of pyrazole derivatives, with a strong emphasis on the principles of cross-validation. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to design and implement robust, self-validating analytical systems. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8]
Comparative Analysis of Analytical Methods for Pyrazole Derivatives
The choice of an analytical method for pyrazole derivatives is dictated by the specific needs of the analysis, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and specialized chiral separation techniques are the most commonly employed methods.
| Parameter | HPLC-UV | UPLC-MS/MS | Chiral HPLC |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 2.5% |
| Limit of Detection (LOD) | ~5-50 ng/mL | ~0.05-1 ng/mL | ~10-100 ng/mL |
| Limit of Quantitation (LOQ) | ~20-150 ng/mL | ~0.2-5 ng/mL | ~30-300 ng/mL |
| Selectivity/Specificity | Good | Excellent | Excellent (for enantiomers) |
| Typical Run Time | 10-20 minutes | 2-8 minutes | 15-40 minutes |
| Cost per Sample | Moderate | High | High |
| Instrumentation Complexity | Moderate | High | High |
The Core Principles of Cross-Validation: A Self-Validating System
Cross-validation is the process of ensuring that an analytical method, when transferred between different laboratories, instruments, or analysts, continues to provide reliable and consistent results. It is a cornerstone of a robust quality system and is essential for collaborative studies and regulatory submissions. The process involves a systematic comparison of the performance characteristics of the method under different conditions.
The Cross-Validation Workflow
The following diagram illustrates the logical flow of a comprehensive cross-validation protocol for an analytical method for pyrazole derivatives.
Caption: A workflow diagram illustrating the key stages of a cross-validation process between two laboratories.
Detailed Experimental Protocols for Method Validation
The following protocols are designed to be self-validating, with built-in checks and balances to ensure the integrity of the data. These are based on the principles outlined in ICH Q2(R2) guidelines.[3][7][9]
Specificity and Selectivity: The Foundation of a Reliable Method
Causality: The goal of specificity testing is to demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For pyrazole derivatives, which can have structurally similar analogs, this is of paramount importance.
Experimental Protocol (Forced Degradation Studies):
Forced degradation studies are a critical component of establishing specificity and are recommended by the ICH.[10][11] These studies intentionally stress the drug substance to produce potential degradation products.
-
Sample Preparation: Prepare solutions of the pyrazole derivative in various stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
-
-
Analysis: Analyze the stressed samples using the primary analytical method (e.g., UPLC-MS/MS).
-
Data Evaluation:
-
Assess the peak purity of the main pyrazole derivative peak using a photodiode array (PDA) detector or by mass spectral analysis.
-
Ensure that the degradation product peaks are well-resolved from the main analyte peak. The resolution factor should be greater than 1.5.
-
Linearity and Range: Defining the Quantitative Boundaries
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range. This is fundamental for accurate quantification.
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five calibration standards of the pyrazole derivative, spanning the expected concentration range of the samples.
-
Analysis: Analyze each calibration standard in triplicate.
-
Data Evaluation:
-
Plot the mean response (e.g., peak area) against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.998.
-
Visually inspect the plot for any significant deviation from linearity.
-
Accuracy and Precision: The Cornerstones of Reliability
Causality: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. Together, they define the reliability of the method.
Experimental Protocol (Spiked Matrix Samples):
-
Sample Preparation: Spike a blank matrix (e.g., plasma, formulation excipients) with known concentrations of the pyrazole derivative at three levels: low, medium, and high. Prepare at least five replicates at each level.
-
Analysis: Analyze the spiked samples.
-
Data Evaluation:
-
Accuracy: Calculate the percent recovery for each sample. The mean recovery should be within 98.0% to 102.0%.
-
Precision: Calculate the relative standard deviation (%RSD) for the replicate measurements at each concentration level. The %RSD should be ≤ 2.0%.
-
Robustness: Assessing the Method's Resilience
Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during routine use.
Experimental Protocol:
-
Parameter Variation: Systematically vary critical method parameters one at a time. For an HPLC method, these may include:
-
Mobile phase composition (e.g., ± 2% organic solvent).
-
Column temperature (e.g., ± 5°C).
-
Flow rate (e.g., ± 0.1 mL/min).
-
pH of the mobile phase buffer (e.g., ± 0.2 units).
-
-
Analysis: Analyze a standard solution under each varied condition.
-
Data Evaluation: Assess the impact of each variation on key system suitability parameters (e.g., retention time, peak area, resolution). No significant changes should be observed.
Special Considerations for Chiral Pyrazole Derivatives
Many pyrazole derivatives possess a chiral center, leading to the existence of enantiomers which may exhibit different pharmacological and toxicological profiles.[1][12] The separation and quantification of individual enantiomers are therefore crucial.
Chiral Method Validation:
The validation of chiral methods follows the same principles as achiral methods, with additional emphasis on:
-
Enantiomeric Specificity: The method must be able to completely resolve the enantiomers of the pyrazole derivative. A resolution factor of > 1.5 is typically required.
-
Accuracy and Precision for Each Enantiomer: These parameters must be established for each enantiomer individually.
Experimental Protocol (Chiral HPLC):
-
Column Selection: Utilize a chiral stationary phase (CSP) column, such as those based on polysaccharide derivatives (e.g., cellulose or amylose).[12][13]
-
Mobile Phase Optimization: Optimize the mobile phase composition (often a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol) to achieve baseline separation of the enantiomers.[14]
-
Validation: Perform a full validation of the chiral method, including specificity, linearity, accuracy, precision, and robustness for each enantiomer.
Caption: A conceptual diagram illustrating the principle of chiral separation on a chiral stationary phase.
Conclusion: A Commitment to Scientific Integrity
The cross-validation of analytical methods for pyrazole derivatives is a rigorous but essential process that underpins the development of safe and effective medicines. By adopting a systematic and scientifically sound approach, rooted in the principles of causality and self-validation, researchers can ensure the integrity and reliability of their analytical data. This guide provides a framework for achieving this, empowering scientists to confidently navigate the complexities of analytical method validation in the dynamic field of drug development.
References
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2024). U.S. Department of Health and Human Services. [Link]
-
Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). National Institutes of Health. [Link]
-
Interactions between pyrazole derived enantiomers and Chiralcel OJ. (n.d.). Queen's University Belfast. [Link]
-
Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. (2004). PubMed. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbio. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. (2016). PubMed. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. [Link]
-
Forced degradation studies of Brexpiprazole. (n.d.). ResearchGate. [Link]
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (2023). National Institutes of Health. [Link]
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. (2023). PubMed. [Link]
-
Desorption-Enhanced QuEChERS Extraction of Tebufenpyrad from Soil and Its Greenhouse Dissipation. (n.d.). MDPI. [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health. [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). National Institutes of Health. [Link]
-
Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (n.d.). National Institutes of Health. [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). National Institutes of Health. [Link]
Sources
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate Against Human Carbonic Anhydrase II
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, pyrazole derivatives represent a privileged scaffold, demonstrating a wide array of biological activities. Their documented efficacy as inhibitors of crucial enzymes, such as protein kinases, cyclooxygenases, and carbonic anhydrases, has cemented their importance in medicinal chemistry.[1][2] This guide presents a comparative molecular docking study of a specific pyrazole derivative, ethyl 3-isopropyl-1H-pyrazole-5-carboxylate, against human carbonic anhydrase II (hCA II), a well-characterized enzyme implicated in various physiological and pathological processes, including glaucoma and certain types of cancer.[1][3]
This analysis aims to provide researchers, scientists, and drug development professionals with an in-depth, objective comparison of the binding potential of this compound against hCA II, benchmarked against the clinically utilized inhibitor Acetazolamide and another structurally related pyrazole derivative. The insights derived from this in silico investigation are intended to inform and guide future drug design and optimization efforts targeting this important enzyme.
The Rationale for Targeting Carbonic Anhydrase II
Human Carbonic Anhydrase II (hCA II) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate.[3] Its inhibition has been a successful therapeutic strategy for various conditions.[1] The active site of hCA II is a well-defined conical cleft with a catalytic zinc ion at its base, coordinated by three histidine residues.[4] This distinct architecture provides an excellent basis for structure-based drug design, where the interactions of potential inhibitors can be computationally modeled with a high degree of confidence. Pyrazole-containing compounds have shown considerable promise as carbonic anhydrase inhibitors, making hCA II an ideal target for evaluating the potential of this compound.[5][6]
Comparative Ligands
To establish a robust comparative framework, this study includes the following ligands:
-
This compound: The primary molecule of interest.
-
Acetazolamide: A potent, clinically approved sulfonamide-based inhibitor of carbonic anhydrase, serving as the positive control.[7]
-
Ethyl 3-propyl-1H-pyrazole-5-carboxylate: A close structural analog of the primary molecule to investigate the impact of minor structural modifications on binding affinity.[8]
Experimental Protocol: A Step-by-Step Guide to In Silico Docking
The following protocol outlines a rigorous and reproducible molecular docking workflow. This self-validating system ensures the reliability of the generated data by adhering to established best practices in computational chemistry.
1. Receptor and Ligand Preparation:
-
Receptor Preparation: The crystal structure of human carbonic anhydrase II in complex with Acetazolamide (PDB ID: 3HS4) was obtained from the RCSB Protein Data Bank.[9] The protein structure was prepared using AutoDockTools (ADT). This involved removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. The grid box for the docking simulation was centered on the active site zinc ion, encompassing the key binding residues.
-
Ligand Preparation: The 3D structures of this compound, Acetazolamide, and ethyl 3-propyl-1H-pyrazole-5-carboxylate were generated using ChemDraw and subsequently optimized using a molecular mechanics force field (MMFF94) to obtain low-energy conformations. Gasteiger charges were computed, and rotatable bonds were defined to allow for conformational flexibility during the docking process.
2. Molecular Docking Simulation:
-
Software: AutoDock Vina, a widely used and validated open-source program for molecular docking, was employed for this study.[10]
-
Algorithm: A Lamarckian genetic algorithm was utilized to explore the conformational space of the ligands within the defined active site of hCA II.[10]
-
Parameters: The docking was performed with an exhaustiveness of 8, and the top-scoring binding pose for each ligand was selected for further analysis.
3. Analysis of Docking Results:
The binding affinity of each ligand was evaluated based on its docking score (reported in kcal/mol), with more negative values indicating a stronger predicted binding affinity. The binding poses were visualized using PyMOL to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the active site zinc ion.
Visualization of the Docking Workflow
Caption: A flowchart illustrating the key stages of the molecular docking protocol.
Comparative Analysis of Docking Results
The docking simulations yielded distinct binding affinities and interaction patterns for each of the three ligands within the active site of human carbonic anhydrase II. The results are summarized in the table below.
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | -7.2 | His94, His96, His119, Thr199, Gln92 |
| Acetazolamide (Reference) | -8.5 | His94, His96, His119, Thr199, Gln92 |
| Ethyl 3-propyl-1H-pyrazole-5-carboxylate | -6.9 | His94, His96, His119, Thr199, Gln92 |
Discussion: Interpreting the In Silico Data
The comparative docking study reveals several key insights into the potential of this compound as a carbonic anhydrase II inhibitor.
Binding Affinity:
As anticipated, the reference inhibitor, Acetazolamide , exhibited the strongest binding affinity with a docking score of -8.5 kcal/mol. This is consistent with its known potent inhibitory activity, which is largely driven by the coordination of its sulfonamide group with the catalytic zinc ion in the active site.[7][11]
This compound demonstrated a promising binding affinity with a docking score of -7.2 kcal/mol. This suggests that the pyrazole scaffold can effectively occupy the active site and form favorable interactions. The predicted binding energy, while lower than that of Acetazolamide, indicates a potentially significant inhibitory activity.
The structural analog, ethyl 3-propyl-1H-pyrazole-5-carboxylate , showed a slightly weaker binding affinity (-6.9 kcal/mol) compared to its isopropyl counterpart. This subtle difference highlights the sensitivity of the binding pocket to the steric bulk and conformation of the substituent at the 3-position of the pyrazole ring. The branched isopropyl group appears to achieve a more optimal fit within the hydrophobic sub-pocket of the active site.
Molecular Interactions:
A detailed examination of the binding poses provides a rationale for the observed docking scores.
-
Acetazolamide: The primary anchoring interaction is the coordination of the sulfonamide nitrogen with the active site zinc ion. Additionally, the acetylamino and thiadiazole moieties form hydrogen bonds and hydrophobic interactions with key residues such as Gln92 and Thr199, further stabilizing the complex.[11]
-
This compound: The docking pose reveals that one of the nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the ester group are positioned to coordinate with the zinc ion. The isopropyl group is oriented towards a hydrophobic pocket lined by residues such as Val121, Leu198, and Pro202. The ethyl ester moiety extends towards the entrance of the active site.
-
Ethyl 3-propyl-1H-pyrazole-5-carboxylate: The binding mode is similar to the isopropyl derivative, with the pyrazole nitrogen and ester carbonyl interacting with the zinc ion. However, the linear propyl chain appears to have a less favorable orientation within the hydrophobic pocket compared to the bulkier isopropyl group, likely accounting for the slightly lower binding affinity.
Visualization of Molecular Interactions
Caption: Key interactions of this compound in the hCA II active site.
Conclusion and Future Directions
This comparative docking study provides valuable in silico evidence suggesting that this compound is a promising candidate for the inhibition of human carbonic anhydrase II. Its predicted binding affinity and favorable interactions within the active site warrant further investigation. The comparison with Acetazolamide and a close structural analog underscores the importance of the sulfonamide group for high-potency inhibition and the subtle influence of alkyl substituents on binding.
Future work should focus on the synthesis and in vitro enzymatic assay of this compound to validate these computational predictions. Further structural modifications, such as the incorporation of a sulfonamide moiety onto the pyrazole scaffold, could be explored to enhance binding affinity and selectivity. This study serves as a foundational guide for the rational design of novel pyrazole-based carbonic anhydrase inhibitors.
References
-
Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. [Link]
-
Dizdaroglu, Y., Albay, C., Arslan, T., Ece, A., Turkoglu, E. A., Efe, A., ... & Supuran, C. T. (2020). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 289-297. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 131, 106273. [Link]
-
Sippel, K. H., Robbins, A. H., Domsic, J., Genis, C., Agbandje-McKenna, M., & McKenna, R. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 10), 992–995. [Link]
-
PubChem. (n.d.). Ethyl 3-propyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
Stsiapanava, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12534. [Link]
-
Ekinci, D., et al. (2020). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 289-297. [Link]
-
Ghorab, M. M., et al. (2018). Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022). Archiv der Pharmazie, 356(3), e2200424. [Link]
-
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
-
DeLano, W. L. (2002). The PyMOL Molecular Graphics System. DeLano Scientific, San Carlos, CA, USA. [Link]
-
ChemAxon. (2023). MarvinSketch. [Link]
-
Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785-2791. [Link]
-
Orlando, B. J., & Malkowski, M. G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Journal of structural biology, 196(2), 231–236. [Link]
-
Kiefer, J. R., et al. (2000). Structure of Celecoxib Bound to the Human Cyclooxygenase-2. Protein Data Bank. [Link]
Sources
- 1. Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate
For Immediate Reference: Treat Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate as Hazardous Chemical Waste.
The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling specialized compounds like this compound requires a disposal plan that is both clear and compliant with regulatory standards. This guide provides a detailed, step-by-step methodology for the safe disposal of this compound, ensuring the protection of personnel and the environment.
I. Chemical Waste Profile and Hazard Assessment
Inferred Hazard Profile:
Based on the hazard classifications of similar pyrazole carboxylate esters, this compound should be handled as a substance that may:
-
Be harmful if swallowed.[2]
Given these potential hazards, this compound must be disposed of as hazardous chemical waste. Under no circumstances should it be discharged down the drain or discarded in regular trash.[3]
| Hazard Category | Potential Hazard | Recommended Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed | Do not ingest. Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation | Wear nitrile gloves and a laboratory coat. |
| Eye Irritation | Causes serious eye irritation | Wear chemical safety goggles. |
| Respiratory Irritation | May cause respiratory irritation | Handle in a well-ventilated area or a chemical fume hood. |
| Environmental | Potentially harmful to aquatic life | Do not dispose of down the drain or in the environment. |
II. Standard Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and materials contaminated with it. This protocol is grounded in guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Standard laboratory coat.
-
Nitrile gloves.
-
Chemical safety goggles.[7]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions between incompatible chemicals.[8][9][10]
-
Solid Waste: Collect any unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable waste container.[7]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Materials: Any materials significantly contaminated with the compound, such as weighing paper, pipette tips, gloves, or absorbent pads, must be placed in the designated solid hazardous waste container.[7]
Step 3: Containerization and Labeling
All waste containers must be appropriate for the type of waste and clearly labeled to ensure safety and compliance.[4][9]
-
Container Choice: Use a container that is chemically compatible and can be securely sealed to prevent leaks.[5] Do not overfill the container; leave adequate headspace.
-
Labeling: The label must be securely affixed to the container and include the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.
-
The date when waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
Step 4: Storage
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be:
-
Secure and under the direct supervision of laboratory personnel.[11]
-
Well-ventilated.[11]
-
Away from sources of ignition or incompatible materials.[4]
-
Equipped with secondary containment, such as a spill tray.[8]
Step 5: Professional Disposal
The final disposal of this compound must be handled by a licensed professional waste disposal company.[7]
-
Request for Pickup: Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.
-
Method of Disposal: The most common and recommended method for the disposal of such organic compounds is high-temperature incineration in a specialized facility.[12] This process ensures the complete destruction of the chemical, minimizing its environmental impact.
Decision Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediately follow your laboratory's established spill response procedure. For a solid compound of this nature, this generally involves:
-
Evacuating non-essential personnel from the area.
-
Wearing appropriate PPE.
-
Carefully sweeping up the solid material to avoid creating dust.
-
Collecting the material into a sealed container for disposal as hazardous waste.
-
Cleaning the spill area with an appropriate solvent and collecting the cleaning materials as contaminated waste.
References
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Effective Lab Chemical Waste Management. Environmental Marketing Services. [Link]
-
Best Practices for Laboratory Waste Management. ACTenviro. [Link]
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). [Link]
-
Step-by-Step Guide to Better Laboratory Management Practices. Washington State Department of Ecology. [Link]
-
Hazardous Waste Disposal Guidelines. Purdue University. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
-
ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260. PubChem, National Institutes of Health (NIH). [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
Laboratory Chemical Disposal. Environmental Marketing Services. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Millersville University. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste Management. Arkansas State University. [Link]
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Royal Society of Chemistry. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Wiley Online Library. [Link]
-
Safety Data Sheet - Ethyl 5-ethyl-1H-pyrazole-3-carboxylate. Angene Chemical. [Link]
-
Material Safety Data Sheet - Ethyl 3-methyl-1h-pyrazole-5-carboxylate, 95+%. Cole-Parmer. [Link])
Sources
- 1. ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. usbioclean.com [usbioclean.com]
- 5. pfw.edu [pfw.edu]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Effective Lab Chemical Waste Management [emsllcusa.com]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. actenviro.com [actenviro.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate
Welcome to your essential guide for the safe handling of ethyl 3-isopropyl-1H-pyrazole-5-carboxylate (CAS No. 956397-13-0). In drug discovery and development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide moves beyond a simple checklist, offering a deep dive into the why behind each safety protocol. My goal is to equip you, my fellow researchers, with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your work.
Core Hazard Assessment
Based on Globally Harmonized System (GHS) classifications for analogous compounds, we will operate under the assumption that this chemical presents the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2][3][4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][3]
This hazard profile dictates a stringent, multi-layered approach to personal protective equipment (PPE).
Essential Personal Protective Equipment (PPE) Protocol
Effective protection is not just about wearing PPE, but about selecting the right equipment and using it correctly. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Rationale & Critical Considerations |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[5][6] | Why: Protects against splashes and accidental eye contact, which can cause serious irritation.[2][3] Standard safety glasses are insufficient. |
| Skin Protection | Gloves: Compatible, chemical-resistant gloves (e.g., Nitrile).[5][7] Lab Coat: A clean, long-sleeved laboratory coat.[7] | Why: Prevents direct skin contact, which can lead to irritation.[2][3] Gloves must be inspected for integrity before each use and removed without touching the outer surface.[6] |
| Respiratory Protection | All handling of the solid or its solutions should occur within a certified chemical fume hood.[6][8] | Why: The compound may cause respiratory irritation.[2][3] A fume hood provides the primary engineering control to prevent inhalation of dust or aerosols.[6] |
Step-by-Step Guide for PPE Application and Removal
Cross-contamination often occurs not during an experiment, but during the removal of PPE. Adhering to a strict donning and doffing sequence is non-negotiable.
Donning PPE (Putting On)
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Eye Protection: Put on your chemical safety goggles.
-
Gloves: Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing PPE (Taking Off)
This sequence is designed to contain contaminants.
-
Gloves: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid touching the contaminated outer surface.[6] Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat: Remove your lab coat by rolling it inside-out, ensuring the contaminated exterior is contained.
-
Eye Protection: Remove your goggles.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[6]
Operational and Disposal Plan
A safe experiment begins before the first reagent is measured and ends only after the last piece of waste is properly segregated.
Safe Handling Workflow
All operations involving this compound should be performed in a designated area, preferably within a chemical fume hood, to minimize exposure.[5][6] Facilities must be equipped with an eyewash station and a safety shower.[5]
Caption: Workflow for handling this compound.
Disposal Protocol
Improper disposal is a serious breach of laboratory safety and environmental responsibility. Under no circumstances should this compound or its solutions be poured down the drain.[6][9]
-
Waste Segregation:
-
Solid Waste: Collect unused solid chemical and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled, and sealable hazardous waste container.[9][10][11]
-
Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous liquid waste container.[10][11] If solvents are used, segregate halogenated and non-halogenated waste streams where required by your institution.[12]
-
-
Container Labeling: The waste container label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentrations.[9][10]
-
Storage and Disposal: Store sealed waste containers in a designated hazardous waste accumulation area away from incompatible materials.[5][9] Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal company.[11]
By integrating these protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the groundbreaking research you conduct.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 3-methyl-1h-pyrazole-5-carboxylate, 95+%. Retrieved from [Link]
-
PubChem - National Institutes of Health. (n.d.). ethyl 3-propyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
Capot Chemical. (2025, December 19). MSDS of 5-Acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
- BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino].... Retrieved from https://www.benchchem.com/pdf/B2547210_Disposal.pdf
-
Angene Chemical. (2025, September 3). Safety Data Sheet - Ethyl 5-ethyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
PMC - National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]
-
ACS Publications. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
MDPI. (n.d.). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved from [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aaronchem.com [aaronchem.com]
- 3. ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. capotchem.com [capotchem.com]
- 7. biosynth.com [biosynth.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
